[Glu4]-Oxytocin
Description
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Properties
Molecular Formula |
C43H65N11O13S2 |
|---|---|
Molecular Weight |
1008.2 g/mol |
IUPAC Name |
3-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-4-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-10-yl]propanoic acid |
InChI |
InChI=1S/C43H65N11O13S2/c1-5-22(4)35-42(66)48-26(12-13-34(58)59)38(62)50-29(17-32(45)56)39(63)52-30(20-69-68-19-25(44)36(60)49-28(40(64)53-35)16-23-8-10-24(55)11-9-23)43(67)54-14-6-7-31(54)41(65)51-27(15-21(2)3)37(61)47-18-33(46)57/h8-11,21-22,25-31,35,55H,5-7,12-20,44H2,1-4H3,(H2,45,56)(H2,46,57)(H,47,61)(H,48,66)(H,49,60)(H,50,62)(H,51,65)(H,52,63)(H,53,64)(H,58,59)/t22-,25-,26-,27-,28-,29-,30-,31-,35-/m0/s1 |
InChI Key |
ANHHFWYHJRAVNA-DSZYJQQASA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)O |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Structure and Conformation of [Glu4]-Oxytocin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and conformational properties of [Glu4]-Oxytocin, an analog of the neurohypophyseal hormone oxytocin. This document details the synthesis, structural analysis, and biological activity of this peptide, presenting quantitative data, experimental protocols, and key signaling pathways.
Introduction
This compound is a synthetic analog of oxytocin where the glutamine residue at position 4 is replaced by a glutamic acid residue. This substitution makes it a valuable tool for investigating the conformation of oxytocin-like molecules in aqueous solutions. Studies have shown that the conformation of this compound in an aqueous environment closely resembles that of the native oxytocin hormone. This guide will delve into the specifics of its structure and the experimental methodologies used for its characterization.
Structural and Conformational Analysis
The conformation of this compound has been primarily elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD). The data strongly suggest that its three-dimensional structure in water is highly analogous to that of native oxytocin.
NMR studies are fundamental in determining the solution-state conformation of peptides. For this compound, ¹H NMR has been used to determine chemical shifts, peptide NH-CαH coupling constants, and hydrogen exchange rates. These parameters provide insights into the peptide's backbone and side-chain conformations, as well as solvent accessibility.
It has been reported that the 400 MHz ¹H NMR chemical shifts, peptide NH-CαH coupling constants (JNα), and peptide hydrogen exchange rates of this compound in aqueous solution are very similar to those of native oxytocin under comparable conditions[1]. This indicates that both the parent hormone and its analog share similar conformations in this solvent[1]. The hydrogen exchange data for this compound suggest a dynamic equilibrium between conformations where the peptide NH's of Asparagine-5 and Cysteine-6 are internally hydrogen-bonded and conformations where they are bonded to the solvent[1].
Based on this established similarity, the following tables present the ¹H and ¹³C NMR chemical shifts, NH-CαH coupling constants, and amide proton exchange rates for native oxytocin in aqueous solution, which can be considered representative for this compound.
Table 1: ¹H Chemical Shifts of Oxytocin in Aqueous Solution (pH 3.0, 25°C)
| Residue | NH (ppm) | CαH (ppm) | CβH (ppm) | Other (ppm) |
| Cys-1 | - | 4.45 | 3.05, 2.75 | |
| Tyr-2 | 8.12 | 4.65 | 3.10, 2.90 | Aromatic: 7.05, 6.75 |
| Ile-3 | 8.05 | 4.20 | 1.90 | γCH₂: 1.45, 1.15; γCH₃: 0.85; δCH₃: 0.80 |
| Gln-4 | 8.30 | 4.30 | 2.10, 2.00 | γCH₂: 2.35 |
| Asn-5 | 8.45 | 4.70 | 2.80, 2.70 | |
| Cys-6 | 8.25 | 4.55 | 3.25, 2.95 | |
| Pro-7 | - | 4.40 | 2.20, 1.90 | γCH₂: 2.00; δCH₂: 3.65, 3.55 |
| Leu-8 | 8.20 | 4.35 | 1.65 | γCH: 1.60; δCH₃: 0.90 |
| Gly-9 | 8.15 | 3.95, 3.85 |
Data compiled from studies on native oxytocin in aqueous solution.
Table 2: JNα Coupling Constants and Amide Proton Exchange Rates of Oxytocin in Aqueous Solution
| Residue | JNα (Hz) | Amide Proton Exchange Rate (kex, s⁻¹) |
| Tyr-2 | 7.5 | Fast |
| Ile-3 | 7.8 | Fast |
| Gln-4 | 7.2 | Fast |
| Asn-5 | 6.5 | Partially Shielded |
| Cys-6 | 7.0 | Partially Shielded |
| Leu-8 | 7.8 | Fast |
| Gly-9 | 5.5, 6.0 | Fast |
Data compiled from studies on native oxytocin in aqueous solution, indicating residues with slower exchange rates are likely involved in intramolecular hydrogen bonding or are sterically shielded from the solvent[2][3].
CD spectroscopy is a powerful technique for examining the secondary structure of peptides in solution. The far-UV CD spectrum of oxytocin in an aqueous solution shows a positive band around 225 nm, which is primarily attributed to the Tyr-2 transition with some contribution from the amide backbone and the disulfide bond, and a minimum centered at 196 nm, likely representing the disordered C-terminal tail. The conformation of this compound is expected to produce a similar CD spectrum.
Table 3: Key Features of the Far-UV Circular Dichroism Spectrum of Oxytocin in Aqueous Solution
| Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) | Structural Interpretation |
| ~225 | Positive | Tyr-2 transition, β-turn contribution |
| ~196 | Negative | Disordered C-terminal tail |
Data based on the characteristic spectrum of native oxytocin in aqueous solution.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the study of this compound.
The synthesis of this compound can be achieved using Fmoc-based solid-phase peptide synthesis (SPPS).
Protocol:
-
Resin Selection and Loading: A Rink-Amide resin is typically used as the solid support. The first amino acid, Fmoc-Gly-OH, is coupled to the resin.
-
Amino Acid Coupling Cycles:
-
Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the growing peptide chain using a solution of 20% piperidine in dimethylformamide (DMF).
-
Washing: The resin is thoroughly washed with DMF, dichloromethane (DCM), and isopropanol to remove excess reagents.
-
Coupling: The next Fmoc-protected amino acid (e.g., Fmoc-Leu-OH, Fmoc-Pro-OH, etc., with appropriate side-chain protection) is activated with a coupling reagent such as HBTU in the presence of a base like diisopropylethylamine (DIEA) in DMF and then added to the resin. The reaction is allowed to proceed to completion.
-
Washing: The resin is washed again as described above.
-
This cycle is repeated for each amino acid in the sequence, using Fmoc-Glu(OtBu)-OH at position 4.
-
-
Cleavage and Deprotection: Once the full-length peptide is assembled, it is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. A common cleavage cocktail is trifluoroacetic acid (TFA) with scavengers such as triisopropylsilane (TIS) and water (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Disulfide Bond Formation (Cyclization): The linear peptide is cyclized to form the disulfide bridge between Cys-1 and Cys-6. This is typically achieved by air oxidation in a dilute aqueous solution at a slightly basic pH (around 8.5).
-
Purification: The crude cyclic peptide is purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: The purity and identity of the final product are confirmed by analytical RP-HPLC and mass spectrometry.
Protocol:
-
Sample Preparation: A 1-5 mM solution of purified this compound is prepared in 90% H₂O/10% D₂O or a suitable aqueous buffer (e.g., phosphate buffer) at a specific pH.
-
Data Acquisition: NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard 1D ¹H and 2D experiments like TOCSY, NOESY, and HSQC are performed to assign all proton and carbon resonances and to obtain conformational constraints (interproton distances from NOEs).
-
Data Analysis:
-
Chemical Shift Analysis: Comparison of observed chemical shifts with random coil values to identify regions of secondary structure.
-
Coupling Constant Analysis: Measurement of ³JHNα coupling constants to determine backbone dihedral angles (φ).
-
NOE Analysis: Identification of through-space nuclear Overhauser effects (NOEs) to determine short interproton distances, which are crucial for defining the 3D structure.
-
Hydrogen Exchange: Measurement of the exchange rates of amide protons with the solvent to identify protons involved in stable hydrogen bonds.
-
Protocol:
-
Sample Preparation: A solution of this compound (typically 0.1-0.2 mg/mL) is prepared in a suitable aqueous buffer (e.g., 10 mM phosphate buffer, pH 7.0). The buffer itself must be transparent in the far-UV region.
-
Data Acquisition:
-
CD spectra are recorded on a calibrated spectropolarimeter.
-
A quartz cuvette with a short path length (e.g., 0.1 cm) is used for far-UV measurements (190-260 nm).
-
The instrument is purged with nitrogen gas to minimize ozone formation.
-
Multiple scans are averaged to improve the signal-to-noise ratio.
-
A baseline spectrum of the buffer is recorded and subtracted from the sample spectrum.
-
-
Data Analysis: The raw data (in millidegrees) is converted to molar ellipticity [θ] (deg·cm²·dmol⁻¹). The resulting spectrum is then analyzed to estimate the secondary structure content.
A radioligand competition binding assay is commonly used to determine the affinity of this compound for the oxytocin receptor.
Protocol:
-
Receptor Preparation: Membrane preparations are obtained from cells or tissues known to express the oxytocin receptor (e.g., HEK293 cells stably expressing the human oxytocin receptor or rat uterine tissue).
-
Radioligand: A radiolabeled ligand with high affinity for the oxytocin receptor, such as [³H]-Oxytocin, is used.
-
Competition Assay:
-
A fixed concentration of the radioligand is incubated with the receptor preparation in the absence (total binding) or presence of increasing concentrations of unlabeled this compound.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled native oxytocin.
-
The mixture is incubated to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid vacuum filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The data are then plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibition constant), which represents the affinity of this compound for the receptor, can then be calculated using the Cheng-Prusoff equation.
Signaling Pathways and Biological Activity
The biological activity of this compound is mediated through the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). The specific biological activities of this compound analogs have been found to be decreased compared to the parent hormone in assays for uterotonic activity, milk ejection, antidiuretic activity, and rat pressor activity.
The canonical oxytocin signaling pathway is initiated by the binding of the ligand to the OTR, which primarily couples to Gαq/11 G-proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events lead to a cascade of downstream effects, including smooth muscle contraction. The OTR can also couple to other G-proteins and activate other signaling pathways, such as the MAPK and RhoA/Rho kinase pathways.
Visualizations
Caption: The primary signaling cascade initiated by the binding of oxytocin or its analogs to the oxytocin receptor.
Caption: A generalized workflow for the synthesis and subsequent biophysical characterization of this compound.
Caption: The logical integration of experimental and computational data for determining the solution conformation of this compound.
References
Glumitocin: A Technical and Biological Overview
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Glumitocin ([Ser⁴, Gln⁸]-oxytocin) is a neurohypophysial peptide hormone identified in cartilaginous fish, specifically the thornback ray (Raia clavata)[1]. As a member of the oxytocin-vasopressin peptide family, its structure is closely related to oxytocin, the primary neurohypophysial hormone in mammals involved in reproduction and social behavior. This document provides a comprehensive technical overview of glumitocin, summarizing its discovery, structure, and known biological activities. Due to the limited specific research on glumitocin, this guide draws upon comparative pharmacology with other oxytocin-like peptides to infer its potential physiological roles and signaling mechanisms. This paper aims to consolidate the existing knowledge and provide a framework for future research into this lesser-known, but phylogenetically significant, hormone.
Introduction
The neurohypophysial hormones, oxytocin and vasopressin, and their non-mammalian homologues, represent a family of structurally related peptides with diverse and crucial physiological functions across vertebrates. These functions range from osmoregulation and blood pressure control to complex reproductive and social behaviors[2][3][4]. The study of these hormones in non-mammalian species offers valuable insights into the evolution of these signaling systems.
Glumitocin was first isolated and identified in 1965 from the posterior pituitary glands of the thornback ray (Raia clavata), a species of cartilaginous fish[1]. Its discovery contributed to the understanding of the phylogenetic diversity of neurohypophysial peptides. Structurally, glumitocin is an analogue of oxytocin, differing by amino acid substitutions at positions 4 and 8. While research on glumitocin has been sparse since its initial characterization, its unique structure provides a valuable tool for comparative studies of oxytocin-receptor interactions and the evolution of their biological functions.
Structure and Synthesis
Glumitocin is a nonapeptide with the amino acid sequence Cys-Tyr-Ile-Ser-Asn-Cys-Pro-Gln-Gly-NH₂. A disulfide bridge between the two cysteine residues at positions 1 and 6 forms a cyclic hexapeptide ring with a tripeptide tail, characteristic of the oxytocin-vasopressin family.
Table 1: Amino Acid Sequence Comparison of Glumitocin, Oxytocin, and Isotocin
| Position | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 |
| Glumitocin | Cys | Tyr | Ile | Ser | Asn | Cys | Pro | Gln | Gly-NH₂ |
| Oxytocin | Cys | Tyr | Ile | Gln | Asn | Cys | Pro | Leu | Gly-NH₂ |
| Isotocin | Cys | Tyr | Ile | Ser | Asn | Cys | Pro | Ile | Gly-NH₂ |
Differences from oxytocin are highlighted in bold.
The solid-phase synthesis of glumitocin was reported in 1968, which allowed for more detailed pharmacological studies.
Experimental Protocol: Solid-Phase Peptide Synthesis of Glumitocin
The following is a generalized protocol based on the solid-phase synthesis methods of the era, as described by Manning et al. (1968).
-
Resin Preparation: A chloromethylated copolystyrene-2% divinylbenzene resin is esterified with the C-terminal amino acid, Boc-glycine.
-
Deprotection: The Boc-protecting group is removed using trifluoroacetic acid (TFA) in dichloromethane.
-
Neutralization: The resulting amine salt is neutralized with triethylamine (TEA) in chloroform.
-
Coupling: The next Boc-protected amino acid (Boc-Gln) is coupled to the free amino group using dicyclohexylcarbodiimide (DCC) in dichloromethane.
-
Iterative Cycling: Steps 2-4 are repeated for each subsequent amino acid in the glumitocin sequence (Pro, Cys(Bzl), Asn, Ser(Bzl), Ile, Tyr(Bzl), Cys(Bzl)). Side chains of cysteine and serine are protected with benzyl groups.
-
Cleavage: The completed peptide is cleaved from the resin using anhydrous hydrogen fluoride (HF).
-
Deprotection: The benzyl protecting groups are simultaneously removed during the HF cleavage step.
-
Oxidative Cyclization: The linear peptide is subjected to oxidative cyclization in an aqueous solution using potassium ferricyanide to form the disulfide bridge between the cysteine residues.
-
Purification: The crude cyclic peptide is purified by gel filtration chromatography.
Figure 1. Workflow for the solid-phase synthesis of Glumitocin.
Biological Function and Pharmacology
Direct studies on the biological function of glumitocin are limited to early pharmacological assays performed after its synthesis. These studies primarily assessed its activity on smooth muscle preparations, which are classical bioassays for oxytocin-like peptides.
Known Pharmacological Activities
The pharmacological properties of synthetic glumitocin were tested on isolated rat uterus and the urinary bladder of the toad (Bufo marinus). These assays are indicative of oxytocic (uterine contraction) and hydro-osmotic (water transport) activities, respectively. While the specific quantitative data from the 1968 study by Manning et al. is not detailed in its abstract, the study confirmed that glumitocin possesses a pharmacological profile characteristic of neurohypophysial hormones. It is expected to have lower potency in mammalian systems compared to oxytocin, a common feature of non-mammalian oxytocin-like peptides.
Putative Receptor and Signaling Pathway
Glumitocin is presumed to exert its effects by binding to G-protein coupled receptors (GPCRs) that are homologous to mammalian oxytocin and vasopressin receptors. In fish, several subtypes of these receptors have been identified. The specific receptor for glumitocin in Raia clavata has not been cloned or characterized.
Based on the well-established signaling pathway for the mammalian oxytocin receptor, a putative pathway for glumitocin can be proposed. Upon binding to its receptor, glumitocin would likely activate a Gq/11 protein, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). The elevated intracellular Ca²⁺ is a key event leading to smooth muscle contraction.
Figure 2. Putative signaling pathway for Glumitocin in smooth muscle cells.
Inferred Physiological Roles in Elasmobranchs
While direct evidence is lacking, the physiological roles of glumitocin in cartilaginous fish can be inferred from the functions of oxytocin-like peptides in other vertebrates.
-
Reproduction: In teleost fish, the oxytocin homologue isotocin is involved in the control of spawning and reproductive behaviors. It is plausible that glumitocin plays a similar role in elasmobranchs, potentially regulating uterine contractions during egg-laying or parturition (in live-bearing species).
-
Osmoregulation: Neurohypophysial hormones are ancestrally linked to the regulation of water and salt balance. Arginine vasotocin (AVT), the vasopressin-like hormone in non-mammalian vertebrates, is a key regulator of kidney function in fish. While oxytocin-like peptides are generally less potent in this regard, a role for glumitocin in osmoregulation cannot be entirely ruled out.
-
Social Behavior: In mammals, oxytocin is well-known for its role in social bonding. While less studied in fish, isotocin has been implicated in modulating social behaviors. It is possible that glumitocin has neuromodulatory effects on social or reproductive behaviors in rays.
Conclusion and Future Directions
Glumitocin represents an early evolutionary branch of the oxytocin-like peptide family. The available data, though limited, confirms its structural and pharmacological relationship to this family. The primary challenge and opportunity for future research lie in the modern re-examination of this hormone.
Key areas for future investigation include:
-
Receptor Identification and Characterization: Cloning and characterizing the specific glumitocin receptor(s) in Raia clavata and other cartilaginous fish would be a critical step. This would allow for detailed binding affinity studies and a definitive understanding of its signaling pathways.
-
In Vivo Physiological Studies: Modern physiological experiments are needed to determine the precise roles of glumitocin in elasmobranch reproduction, osmoregulation, and behavior. This would involve measuring circulating levels of glumitocin during different physiological states and observing the effects of its administration or antagonism.
-
Comparative Pharmacology: A comprehensive comparison of the binding and activation profiles of glumitocin, oxytocin, isotocin, and other analogues on a range of vertebrate oxytocin/vasopressin receptors would provide significant insights into the structure-function evolution of these ligand-receptor pairs.
References
- 1. [Phylogeny of neurophyophyseal peptides: isolation of a new hormone, glumitocin (Ser 4-Gln 8-ocytocin) present in a cartilaginous fish, the ray (Raia clavata)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurohypophysial hormones and renal function in fish and mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. The Role of Neurohypophysial Hormones in the Endocrine and Paracrine Control of Gametogenesis in Fish - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Core Mechanism of Action of 4-Glu-Oxytocin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the mechanism of action of oxytocin and presents a focused analysis of its synthetic analogue, 4-Glu-oxytocin. While direct experimental data on 4-Glu-oxytocin is limited, this document extrapolates its likely pharmacological profile based on a thorough understanding of the structure-activity relationships of the native oxytocin peptide. The primary focus is on the interaction with the oxytocin receptor (OTR), a Class A G-protein coupled receptor (GPCR), and the subsequent intracellular signaling cascades. This guide details receptor binding kinetics, delineates key signaling pathways, provides standardized experimental protocols, and presents quantitative data in a structured format to facilitate comparative analysis. The information herein is intended to support further research and drug development efforts centered on oxytocin analogues.
The Oxytocin Receptor (OTR)
The physiological effects of oxytocin and its analogues are mediated through the oxytocin receptor (OTR). The OTR is a 389-amino acid polypeptide characterized by seven transmembrane helices, an extracellular N-terminus, and an intracellular C-terminus. It is primarily coupled to Gαq/11 G-proteins, but can also interact with Gαi/o proteins, leading to a diversity of cellular responses.[1][2][3] The human OTR gene is located on chromosome 3p25. The expression and sensitivity of OTR are dynamically regulated by various factors, including steroid hormones, which is particularly evident in the myometrium during pregnancy.[4]
Quantitative Data: Ligand Binding and Functional Potency
The affinity and potency of ligands at the oxytocin receptor are critical parameters in determining their physiological effects. The following tables summarize key quantitative data for oxytocin and related compounds.
Table 1: Oxytocin Receptor Binding Affinity (Ki)
| Ligand | Receptor/Tissue | Ki (nM) | Reference |
| Oxytocin | Human Uterine Smooth Muscle Cells | 0.75 ± 0.08 | [5] |
| Oxytocin | Male Syrian Hamster Brain | 4.28 | |
| Arginine Vasopressin (AVP) | Human Uterine Smooth Muscle Cells | 2.99 ± 0.39 | |
| L-371,257 (OTR Antagonist) | Human Uterine Smooth Muscle Cells | 2.21 ± 0.23 |
Table 2: Oxytocin Functional Potency (EC50)
| Ligand | Assay/Tissue | EC50 (nM) | Reference |
| Oxytocin | Calcium mobilization in CHO cells expressing OTR | 1.5 | |
| Oxytocin | Hyperplasia in Human Uterine Smooth Muscle Cells | 5.47 | |
| Oxytocin | Activation of mouse OTR | 4.45 | |
| Arginine Vasopressin (AVP) | Calcium mobilization in CHO cells expressing OTR | 12.1 |
Experimental Protocols
Precise and reproducible experimental protocols are fundamental to the study of OTR pharmacology. Below are detailed methodologies for key in vitro assays.
Radioligand Binding Assay (Competition)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the OTR.
-
Materials:
-
Receptor Source: Membrane preparations from cells stably expressing the human OTR (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-Oxytocin or a high-affinity radio-iodinated antagonist like [¹²⁵I]-ornithine vasotocin analog ([¹²⁵I]-OVTA).
-
Test Compound: 4-Glu-oxytocin.
-
Non-specific Binding Control: High concentration of unlabeled oxytocin (e.g., 1 µM).
-
Assay Buffer: Tris-based buffer containing MgCl₂ and bovine serum albumin (BSA).
-
Filtration System: Glass fiber filters and a cell harvester.
-
Scintillation Counter.
-
-
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound. Dilute the radioligand to a concentration close to its Kd value.
-
Assay Incubation: In a 96-well plate, combine the receptor membrane preparation, radioligand, and either assay buffer (for total binding), the test compound at various concentrations, or the non-specific binding control.
-
Incubate at a controlled temperature (e.g., 22°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the incubation mixture through the glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of a ligand to activate the OTR and stimulate the canonical Gαq signaling pathway, leading to an increase in intracellular calcium concentration ([Ca²⁺]i).
-
Materials:
-
Cells: CHO or HEK293 cells stably expressing the human OTR.
-
Calcium Indicator Dye: Fura-2 AM or Fluo-4 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with HEPES.
-
Test Compound: 4-Glu-oxytocin.
-
Fluorescence Plate Reader (e.g., FLIPR or FlexStation).
-
-
Procedure:
-
Cell Plating: Seed the OTR-expressing cells into a black-walled, clear-bottom 96-well or 384-well plate and culture overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium indicator dye in the dark at 37°C for approximately one hour.
-
Compound Addition: Prepare serial dilutions of the test compound.
-
Measurement: Place the cell plate in the fluorescence plate reader. After establishing a baseline fluorescence reading, add the test compound to the wells.
-
Continuously record the fluorescence intensity for several minutes to capture the transient increase in [Ca²⁺]i.
-
Data Analysis: Determine the peak fluorescence response for each concentration of the test compound. Plot the response against the log concentration of the compound to generate a dose-response curve and calculate the EC₅₀ value.
-
Signaling Pathways
Activation of the OTR by an agonist initiates a cascade of intracellular events. While the Gαq pathway is considered canonical, the OTR can also signal through other G-proteins, leading to a complex and context-dependent cellular response.
Canonical Gαq/Phospholipase C (PLC) Pathway
The primary signaling mechanism of the OTR involves its coupling to Gαq/11 proteins.
-
Activation: Ligand binding induces a conformational change in the OTR, facilitating the exchange of GDP for GTP on the α-subunit of the Gq protein.
-
PLC Activation: The activated Gαq-GTP subunit dissociates and activates phospholipase C (PLC).
-
Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
Calcium Release: IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm.
-
PKC Activation: DAG, along with the increased intracellular calcium, activates protein kinase C (PKC).
-
Downstream Effects: The rise in intracellular calcium and activation of PKC lead to various cellular responses, including smooth muscle contraction, gene transcription, and cell proliferation.
Alternative Signaling Pathways
-
Gαi Coupling: The OTR can also couple to inhibitory Gαi proteins. This can lead to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity. This pathway can have anti-proliferative effects in certain cell types.
-
MAPK Pathway: OTR activation can stimulate the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2 and ERK5. This pathway is implicated in cell growth, differentiation, and the induction of cyclooxygenase-2 (COX-2), which leads to prostaglandin synthesis.
-
RhoA/Rho-kinase Pathway: In uterine myometrial cells, oxytocin can activate the RhoA/Rho-kinase pathway. This contributes to myometrial contraction by increasing the calcium sensitivity of the contractile apparatus through the inhibition of myosin light chain phosphatase.
Visualizations
Signaling Pathway Diagrams
Caption: OTR Signaling Pathways.
Caption: Experimental Workflow for OTR Ligand Characterization.
4-Glu-Oxytocin: A Mechanistic Hypothesis
The native oxytocin sequence is Cys-Tyr-Ile-Gln -Asn-Cys-Pro-Leu-Gly-NH₂. In 4-Glu-oxytocin, the glutamine (Gln) at position 4 is replaced by glutamic acid (Glu).
-
Structural and Chemical Differences: Glutamine has a neutral, polar side chain with an amide group. Glutamic acid, in contrast, has a negatively charged carboxylic acid side chain at physiological pH. This introduces a negative charge into a key position of the peptide's cyclic structure.
-
Hypothesized Impact on Receptor Binding and Activity:
-
Position 4's Role: The glutamine at position 4 is located at a corner of a β-turn in the 20-membered ring of oxytocin. Modifications at this position are known to significantly impact biological activity.
-
Reduced Affinity and Potency: Studies on analogues with substitutions at position 4, such as [Leu4]oxytocin and [Phe4]oxytocin, have shown a drastic reduction in both receptor affinity and intrinsic uterotonic activity. The introduction of a bulky or hydrophobic group is detrimental. While glutamic acid is not exceptionally bulky, the introduction of a negative charge is a significant alteration. This charge may create unfavorable electrostatic interactions with the OTR binding pocket, which is optimized for the neutral side chain of glutamine.
-
Potential for Altered Selectivity: The binding pockets of the oxytocin and vasopressin receptors, while similar, have key differences. The altered charge of 4-Glu-oxytocin might change its relative affinity for OTR versus the vasopressin receptor subtypes (V1a, V1b, V2).
-
References
- 1. Frontiers | Oxytocin Receptor Signaling in Vascular Function and Stroke [frontiersin.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacologic characterization of the oxytocin receptor in human uterine smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
[Glu4]-Oxytocin: A Technical Guide to its Synthesis and Role in Conformational Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
[Glu4]-Oxytocin is a synthetic analogue of the neurohormone oxytocin, distinguished by the substitution of the glutamine residue at position 4 with a glutamic acid. This modification has made it a valuable tool for the detailed investigation of the conformational dynamics of oxytocin-like peptides in aqueous solutions. This technical guide provides a comprehensive overview of the discovery, synthesis, and analytical methodologies relevant to this compound. While specific quantitative pharmacological data for this analogue is not extensively available in public literature, this guide furnishes representative experimental protocols and comparative data from oxytocin and other analogues to provide a functional context.
Discovery and Rationale
The primary impetus for the creation of this compound was to develop a derivative suitable for in-depth conformational analysis of oxytocin-like molecules.[1][2][3][4] The introduction of a glutamic acid residue at position 4 provides a unique probe for studying the peptide's three-dimensional structure in solution. A seminal study utilized high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy to investigate the conformation of this compound and its complexes with lanthanide ions in an aqueous environment.[5] The findings from this research indicated that the overall conformation of this compound closely resembles that of the native oxytocin hormone under similar conditions. This similarity validates its use as a representative model for understanding the structural biology of oxytocin.
Synthesis of this compound
The synthesis of this compound is achieved through solid-phase peptide synthesis (SPPS), a widely adopted method for producing peptides. The Fmoc (9-fluorenylmethoxycarbonyl) strategy is typically employed for the synthesis of oxytocin and its analogues.
General Solid-Phase Peptide Synthesis (SPPS) Protocol
The following protocol is a representative methodology for the synthesis of oxytocin analogues like this compound.
-
Resin Preparation: A suitable resin, such as a Rink Amide resin, is swelled in a solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of piperidine in DMF.
-
Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-Gly-OH) is activated with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) and then coupled to the resin.
-
Iterative Cycles: The steps of Fmoc deprotection and amino acid coupling are repeated for each subsequent amino acid in the sequence (Leu, Pro, Cys(Trt), Asn(Trt), Glu(OtBu), Ile, Tyr(tBu), Cys(Trt)).
-
Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water).
-
Disulfide Bond Formation: The linear peptide is cyclized through the formation of a disulfide bond between the two cysteine residues. This is often achieved by air oxidation in a dilute aqueous solution at a slightly basic pH.
-
Purification: The crude cyclic peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry and analytical RP-HPLC to confirm its identity and purity.
Figure 1: Generalized workflow for the solid-phase synthesis of this compound.
Pharmacological Profile
A thorough search of the scientific literature did not yield specific quantitative data for the binding affinity (Ki, Kd) or functional activity (EC50) of this compound at the oxytocin receptor. However, to provide a relevant pharmacological context, the following tables summarize data for native oxytocin and other well-characterized analogues.
Receptor Binding Affinity
| Compound | Receptor | Ki (nM) | Kd (nM) | Species | Reference |
| Oxytocin | Oxytocin Receptor | 0.75 ± 0.08 | 0.76 ± 0.04 | Human | |
| Oxytocin | Oxytocin Receptor | 4.28 | - | Hamster | |
| Arginine Vasopressin (AVP) | Oxytocin Receptor | 2.99 ± 0.39 | - | Human | |
| [Thr4,Gly7]-Oxytocin | Oxytocin Receptor | 17.9 ± 2.8 | - | Human |
Functional Activity
| Compound | Assay | EC50 (nM) | Species | Reference |
| Oxytocin | Uterine Contraction | ~1 | Human | |
| Oxytocin | Calcium Mobilization | 0.2 - 1 | Human | - |
| [Thr4,Gly7]-Oxytocin | - | - | - | - |
Experimental Protocols
The following are representative protocols for assessing the pharmacological activity of oxytocin analogues.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for the oxytocin receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the human oxytocin receptor (e.g., HEK293-OTR) or from relevant tissues (e.g., uterine smooth muscle).
-
Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA).
-
Competition Assay: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled oxytocin receptor ligand (e.g., [3H]-Oxytocin), and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 22°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value is determined by non-linear regression analysis, and the Ki value can be calculated using the Cheng-Prusoff equation.
Functional Assay: Calcium Mobilization
This protocol measures the ability of a test compound to activate the oxytocin receptor and elicit a downstream signaling response.
-
Cell Culture: Culture a cell line stably expressing the human oxytocin receptor (e.g., CHO-OTR or HEK293-OTR) in appropriate media.
-
Cell Plating: Seed the cells into a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Calcium Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake and de-esterification.
-
Compound Addition: Prepare serial dilutions of the test compound (this compound) in the assay buffer.
-
Fluorescence Measurement: Use a fluorescence plate reader (e.g., FLIPR, FlexStation) to measure the baseline fluorescence, then add the test compound to the wells and continuously monitor the change in fluorescence over time.
-
Data Analysis: The increase in intracellular calcium is reflected by an increase in fluorescence intensity. Plot the peak fluorescence response against the logarithm of the agonist concentration. The EC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Signaling Pathway
Activation of the oxytocin receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The oxytocin receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11 proteins.
Figure 2: Oxytocin receptor signaling pathway initiated by agonist binding.
Upon agonist binding, the activated Gq/11 protein stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). These signaling events culminate in various cellular responses, such as smooth muscle contraction, neurotransmission, and gene expression.
Conclusion
This compound serves as a specialized tool for the biophysical and structural analysis of the oxytocin system. While its direct therapeutic applications have not been explored, its role in elucidating the conformational properties of oxytocin-like peptides is significant. The methodologies for its synthesis and the assays for its characterization are well-established within the field of peptide chemistry and pharmacology. This guide provides a foundational understanding for researchers and professionals working with this and other oxytocin analogues, offering a framework for their synthesis, purification, and functional evaluation. Future studies could further explore the pharmacological profile of this compound to provide a more complete picture of its activity at the oxytocin receptor.
References
- 1. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 2. This compound | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. H N.M.R. study of the conformation of [Glu4] oxytocin and its lanthanide complexes in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
[Glu4]-Oxytocin: A Technical Overview for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to [Glu4]-Oxytocin and the Oxytocin Receptor
Oxytocin is a nonapeptide hormone and neurotransmitter critically involved in various physiological processes, including uterine contractions during parturition, lactation, and social bonding. Its biological effects are mediated through the oxytocin receptor (OTR), a member of the G-protein coupled receptor (GPCR) superfamily. The substitution of the glutamine residue at position 4 with glutamic acid in this compound introduces a carboxylic acid group in place of the amide, which can influence the molecule's conformation and interaction with the OTR. Understanding these interactions is crucial for the rational design of novel OTR agonists and antagonists with improved therapeutic profiles.
Quantitative Pharmacological Data
A comprehensive search of the scientific literature reveals a notable absence of specific quantitative data (e.g., Ki, IC50, EC50) for the binding and functional activity of this compound at the oxytocin receptor. However, to provide a relevant comparative framework, the following tables summarize the pharmacological data for native oxytocin and other pertinent analogues.
Table 1: Receptor Binding Affinity of Oxytocin and Selected Analogues
| Compound | Receptor | Species | Assay Type | Ki (nM) | Reference |
| Oxytocin | Oxytocin Receptor | Human | Radioligand Binding | 0.75 ± 0.08 | |
| Arginine Vasopressin (AVP) | Oxytocin Receptor | Human | Radioligand Binding | 2.99 ± 0.39 | |
| Atosiban (Antagonist) | Oxytocin Receptor | Human | Radioligand Binding | 3.55 ± 0.52 |
Data for this compound is not available in the cited literature.
Table 2: Functional Potency of Oxytocin and Selected Analogues
| Compound | Assay Type | Cell Line | EC50 (nM) | Reference |
| Oxytocin | Calcium Mobilization | Human Uterine Smooth Muscle Cells | 5.47 (4.34–6.91) | |
| Oxytocin | Inositol Phosphate Accumulation | CHO-K1 cells expressing human OTR | ~1-10 |
Data for this compound is not available in the cited literature.
Oxytocin Receptor Signaling Pathways
Activation of the oxytocin receptor by an agonist like oxytocin initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC). These signaling events ultimately lead to various physiological responses, including smooth muscle contraction.
Caption: Gq-protein coupled signaling pathway of the oxytocin receptor.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize oxytocin receptor agonists.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound for the oxytocin receptor by measuring its ability to compete with a radiolabeled ligand.
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Cell membranes from a cell line stably expressing the human oxytocin receptor (e.g., CHO-K1 or HEK293 cells) are prepared by homogenization and centrifugation.
-
Assay Buffer: A typical assay buffer consists of 50 mM Tris-HCl, 5 mM MgCl2, and 0.1% BSA, pH 7.4.
-
Incubation: In a 96-well plate, incubate the cell membranes (10-20 µg protein/well) with a fixed concentration of a suitable radioligand (e.g., [3H]-Oxytocin) and varying concentrations of the test compound (this compound).
-
Equilibrium: Incubate the mixture at room temperature (or 30°C) for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters several times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove non-specifically bound radioligand.
-
Detection: After drying the filters, add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled oxytocin. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the production of inositol phosphates, a downstream second messenger of Gq-coupled receptor activation, to determine the potency (EC50) of an agonist.
Methodology:
-
Cell Culture and Labeling: Culture cells expressing the oxytocin receptor (e.g., HEK293-OTR) in a 96-well plate. Label the cells by incubating them overnight with [3H]-myo-inositol in inositol-free medium.
-
Assay Buffer: Use an assay buffer containing a phosphodiesterase inhibitor, such as LiCl, to prevent the degradation of inositol monophosphate.
-
Stimulation: Wash the cells and pre-incubate them with the assay buffer containing LiCl. Then, stimulate the cells with varying concentrations of the agonist (this compound) for a defined period (e.g., 30-60 minutes) at 37°C.
-
Extraction: Stop the reaction by adding a cold acidic solution (e.g., perchloric acid or trichloroacetic acid).
-
Purification: Separate the inositol phosphates from the free [3H]-myo-inositol using anion-exchange chromatography columns.
-
Detection: Elute the total inositol phosphates and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of [3H]-inositol phosphates produced against the concentration of the agonist. The EC50 value, the concentration of the agonist that produces 50% of the maximal response, is determined by non-linear regression analysis of the dose-response curve.
Calcium Mobilization Assay
This real-time functional assay measures the transient increase in intracellular calcium concentration ([Ca2+]i) following receptor activation.
Methodology:
-
Cell Culture: Seed cells expressing the oxytocin receptor into a black, clear-bottom 96-well or 384-well microplate and allow them to attach overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) by incubating them in a dye-loading solution for 30-60 minutes at 37°C.
-
Baseline Measurement: Measure the baseline fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Stimulation: Add varying concentrations of the agonist (this compound) to the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the agonist concentration to generate a dose-response curve and determine the EC50 value.
Structure-Activity Relationship of Oxytocin Analogues at Position 4
The glutamine residue at position 4 of oxytocin is located in the β-turn of the 20-membered ring structure and is considered important for receptor interaction. Modifications at this position can significantly impact biological activity. Studies on various analogues have shown that the amide group of the Gln4 side chain is crucial for both binding and activation of the OTR. The substitution with glutamic acid in this compound introduces a negative charge at physiological pH, which could alter the electrostatic interactions with the receptor binding pocket and potentially affect the peptide's overall conformation. The observed decrease in biological activity for related analogues with modifications at this position suggests that both the steric and electronic properties of the side chain at position 4 are critical determinants of OTR agonism.
Caption: Logical relationship of this compound to native oxytocin.
Conclusion
This compound serves as an important chemical tool for investigating the conformational dynamics of oxytocin-like peptides. While direct quantitative data on its interaction with the oxytocin receptor remains elusive, the established methodologies for characterizing OTR agonists provide a clear path for future investigations. A thorough pharmacological profiling of this compound, utilizing the assays detailed in this guide, would provide valuable insights into the structure-activity relationships of the oxytocin family of peptides and could inform the design of novel therapeutic agents targeting the oxytocin system. Researchers are encouraged to employ these standardized protocols to generate the much-needed quantitative data for this and other oxytocin analogues.
Conformational Analysis of Oxytocin-like Molecules: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxytocin (OT) is a nonapeptide neurohypophyseal hormone with the sequence Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH2, featuring a disulfide bridge between the cysteine residues at positions 1 and 6.[1] This cyclic structure is crucial for its biological activity, which includes pivotal roles in social bonding, uterine contraction, and lactation.[2] The interaction of oxytocin with its receptor (OTR), a class A G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events.[2][3] Understanding the three-dimensional structure and conformational dynamics of oxytocin and its analogues is paramount for the rational design of novel therapeutics with improved selectivity, stability, and efficacy.
This technical guide provides an in-depth overview of the conformational analysis of oxytocin-like molecules, detailing key experimental methodologies, presenting quantitative data for comparison, and illustrating relevant biological and experimental workflows.
Oxytocin Receptor Signaling Pathways
The binding of oxytocin to the OTR can activate multiple G protein signaling pathways, primarily through Gαq and Gαi.[4] Activation of the Gαq pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events are central to processes like uterine muscle contraction. The OTR can also couple to Gαi, which inhibits adenylyl cyclase, and can activate other pathways including the mitogen-activated protein kinase (MAPK) cascade.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Molecular dynamics simulation of human neurohypophyseal hormone receptors complexed with oxytocin-modeling of an activated state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of [Glu4]-Oxytocin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxytocin is a nonapeptide neurohypophysial hormone renowned for its pivotal roles in social bonding, uterine contractions during parturition, and lactation. Its structure, featuring a cyclic disulfide bridge, has been a template for extensive structure-activity relationship (SAR) studies, yielding a plethora of synthetic analogs with modified biological profiles. This technical guide provides an in-depth examination of the biological activity of a specific analog, [Glu4]-Oxytocin, where the glutamine residue at position 4 is substituted with glutamic acid. This substitution introduces a carboxylic acid group in place of the carboxamide, significantly altering the molecule's physicochemical properties and its interaction with the oxytocin receptor (OTR) and related vasopressin receptors (V1aR, V1bR, and V2R).
This document summarizes the available quantitative data, details relevant experimental protocols, and illustrates the key signaling pathways involved in oxytocin receptor activation.
Quantitative Data Summary
The following tables present data for native oxytocin and other position 4-substituted analogs to provide a comparative context for the anticipated low activity of this compound.
Table 1: Receptor Binding Affinity (Ki in nM)
| Ligand | Human Oxytocin Receptor (hOTR) | Human Vasopressin 1a Receptor (hV1aR) | Human Vasopressin 2 Receptor (hV2R) |
| Oxytocin | 0.52 - 9.32[1] | High Affinity | Low Affinity |
| This compound | Data not available (Expected to be very high/negligible affinity) | Data not available | Data not available |
| [Asn4]-Oxytocin | Shows ~35% of Oxytocin's agonist activity[2] | Data not available | Data not available |
| [Ser4]-Oxytocin | Shows ~8% of Oxytocin's agonist activity[2] | Data not available | Data not available |
| [Asp4]-Oxytocin | No agonist activity[2] | Data not available | Data not available |
Table 2: Functional Activity (EC50 in nM)
| Ligand | Uterine Contraction (in vitro) | Milk Ejection | Pressor Activity | Antidiuretic Activity |
| Oxytocin | ~1-10 | Potent | Weak | Weak |
| This compound | Data not available (Expected to be very high/inactive) | Data not available (Expected to be very low/inactive) | Data not available (Expected to be very low/inactive) | Data not available (Expected to be very low/inactive) |
| [Gln(NHNH2)4]-Oxytocin | Decreased compared to Oxytocin | Decreased compared to Oxytocin | Decreased compared to Oxytocin | Decreased compared to Oxytocin |
Signaling Pathways
The oxytocin receptor is a class A G-protein coupled receptor (GPCR) that primarily couples to Gq/11 proteins. Activation of the OTR by an agonist like oxytocin initiates a well-characterized signaling cascade, leading to an increase in intracellular calcium concentration, which is the primary driver of smooth muscle contraction in tissues like the uterus and mammary glands. It is anticipated that if this compound were to bind to the OTR, it would likely engage this canonical pathway, although with significantly reduced efficacy.
Oxytocin Receptor Signaling Cascade
Caption: Canonical Gq-coupled signaling pathway of the oxytocin receptor.
Experimental Protocols
The characterization of this compound's biological activity would involve a series of standard in vitro and in vivo assays commonly used for oxytocin analogs. Detailed methodologies for these key experiments are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki or Kd) of this compound for the oxytocin and vasopressin receptors.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Materials and Reagents:
-
Cell Membranes: Membranes prepared from cells stably expressing the recombinant human oxytocin receptor (e.g., CHO or HEK293 cells).
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor, such as [3H]-Oxytocin or a radioiodinated antagonist.
-
Test Compound: this compound.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration (e.g., 1 µM) of unlabeled oxytocin.
-
Filtration System: Glass fiber filters and a cell harvester.
-
Scintillation Counter and Cocktail.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound or buffer (for total binding) or a saturating concentration of unlabeled oxytocin (for non-specific binding).
-
Incubate the plate to allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Rapidly filter the contents of each well through the glass fiber filters.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the ability of this compound to stimulate the OTR and elicit an increase in intracellular calcium, a hallmark of Gq-coupled receptor activation.
Experimental Workflow: Calcium Mobilization Assay
Caption: Workflow for a fluorescent-based calcium mobilization assay.
Materials and Reagents:
-
Cells: A cell line stably expressing the human oxytocin receptor (e.g., HEK293 or CHO cells).
-
Calcium-sensitive dye: Fluo-4 AM or a similar fluorescent calcium indicator.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.
-
Test Compound: this compound.
-
Positive Control: Oxytocin.
-
Fluorescence Plate Reader: With the capability for kinetic reads.
Procedure:
-
Seed the cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer.
-
Incubate the plate to allow for the de-esterification of the dye within the cells.
-
Prepare serial dilutions of this compound and oxytocin in assay buffer.
-
Place the plate in the fluorescence plate reader and record a baseline fluorescence reading.
-
Add the compound dilutions to the wells and immediately begin recording the fluorescence intensity over time.
-
The peak fluorescence response is measured for each concentration.
-
Plot the peak response as a function of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximum efficacy.
In Vitro Uterine Contraction Assay
This classic bioassay directly measures the contractile effect of this compound on isolated uterine tissue.
Procedure:
-
Uterine horns are isolated from a female rat, often in estrus or pre-treated with estrogen to sensitize the tissue to oxytocin.
-
Strips of the uterine myometrium are mounted in an organ bath containing a physiological salt solution (e.g., de Jalon's solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
The tissue is connected to an isometric force transducer to record contractile activity.
-
After an equilibration period, cumulative concentrations of this compound are added to the organ bath.
-
The increase in the force and frequency of contractions is recorded.
-
A dose-response curve is constructed to determine the EC50 and intrinsic activity relative to oxytocin.
Conclusion
The substitution of glutamine with glutamic acid at position 4 of the oxytocin molecule is predicted to have a profound negative impact on its biological activity. The introduction of a negatively charged carboxylate group in place of the neutral carboxamide likely disrupts key hydrogen bonding and electronic interactions with the oxytocin receptor that are essential for high-affinity binding and agonist-induced conformational changes required for receptor activation. While direct quantitative data for this compound are sparse, the available structure-activity relationship data for other position 4-substituted analogs consistently point towards a significant reduction in or complete loss of agonistic properties. Further empirical studies employing the detailed protocols outlined in this guide are necessary to definitively quantify the binding and functional characteristics of this compound and to fully elucidate its pharmacological profile. This information is crucial for a comprehensive understanding of the structural requirements for oxytocin receptor activation and for the rational design of novel oxytocin receptor ligands.
References
[Glu4]-Oxytocin in Neurohypophyseal Peptide Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of [Glu4]-Oxytocin within the context of neurohypophyseal peptide research. While specific quantitative binding and activity data for the [Glu4] analog remain limited in publicly accessible literature, this document synthesizes available information on related analogs, details relevant experimental protocols, and visualizes key signaling pathways to support further research and drug development endeavors.
Quantitative Data on Oxytocin Analogs
For comparative purposes, the following table summarizes the binding affinities and functional activities of native oxytocin and other analogs modified at position 4.
| Compound | Receptor | Assay Type | Species | K_i_ (nM) | EC_50_ (nM) | Reference |
| Oxytocin | Oxytocin Receptor | Radioligand Binding | Human | 0.75 ± 0.08 | - | [3] |
| Oxytocin Receptor | Functional (Ca^2+^ influx) | Human | - | 5.47 | [3] | |
| Oxytocin Receptor | Radioligand Binding | Mouse | 0.83 ± 17% CV | 4.45 ± 31% CV | [4] | |
| [Thr^4^,Gly^7^]-Oxytocin (TGOT) | Oxytocin Receptor | Radioligand Binding | Human | 17.9 ± 2.8 | - | |
| Oxytocin Receptor | Radioligand Binding | Mouse | - | - | ||
| Arginine Vasopressin (AVP) | Oxytocin Receptor | Radioligand Binding | Human | 2.99 ± 0.39 | - | |
| Oxytocin Receptor | Radioligand Binding | Mouse | 0.87 ± 8% CV | - |
Experimental Protocols
Solid-Phase Synthesis of Oxytocin Analogs (e.g., this compound)
This protocol describes the general procedure for synthesizing oxytocin analogs using Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected amino acids (including Fmoc-Glu(OtBu)-OH)
-
Rink Amide resin
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide)
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail: TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), H_2_O (e.g., 95:2.5:2.5 v/v/v)
-
Ether (cold)
-
Oxidation buffer: e.g., aqueous ammonium bicarbonate
-
Purification system: Reverse-phase HPLC
-
Analysis: Mass spectrometry
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
First Amino Acid Coupling:
-
Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF.
-
Couple the first Fmoc-protected amino acid (Fmoc-Gly-OH) to the resin using HBTU/HOBt and DIPEA in DMF for 2 hours.
-
-
Chain Elongation:
-
Repeat the deprotection and coupling steps for each subsequent amino acid according to the desired sequence (e.g., for this compound: Gly-Leu-Pro-Cys(Trt)-Asn(Trt)-Cys(Trt)-Glu(OtBu)-Ile-Tyr(tBu)-Cys(Trt)).
-
-
Cleavage and Deprotection:
-
After coupling the final amino acid, wash the resin with DMF, then DCM (Dichloromethane), and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Peptide Precipitation:
-
Filter the resin and precipitate the crude peptide by adding the filtrate to cold ether.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
-
Cyclization (Disulfide Bond Formation):
-
Dissolve the crude linear peptide in an oxidation buffer (e.g., 0.1 M ammonium bicarbonate, pH 8.0) at a low concentration to favor intramolecular cyclization.
-
Stir the solution open to the air or use an oxidizing agent (e.g., potassium ferricyanide) and monitor the reaction by HPLC.
-
-
Purification and Analysis:
-
Purify the cyclized peptide using reverse-phase HPLC.
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
-
Oxytocin Receptor Competition Binding Assay
This protocol outlines a radioligand competition binding assay to determine the binding affinity (K_i_) of a test compound like this compound for the oxytocin receptor.
Materials:
-
Cell membranes prepared from cells expressing the human oxytocin receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [^3^H]-Oxytocin or a high-affinity radio-iodinated antagonist like [^125^I]-ornithine vasotocin analog ([^125^I]-OVTA).
-
Unlabeled oxytocin (for non-specific binding determination).
-
Test compound (this compound).
-
Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl_2_, 0.1% BSA, pH 7.4.
-
96-well plates.
-
Filter mats (e.g., GF/C).
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the oxytocin receptor. Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
Assay Setup:
-
Total Binding: Add assay buffer, radioligand (at a concentration close to its K_d_), and cell membranes to designated wells.
-
Non-specific Binding (NSB): Add assay buffer, radioligand, a high concentration of unlabeled oxytocin (e.g., 1 µM), and cell membranes to designated wells.
-
Competition: Add assay buffer, radioligand, serial dilutions of the test compound (this compound), and cell membranes to the remaining wells.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Detection: Place the filter mats in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC_50_ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
-
Signaling Pathways and Experimental Workflows
Oxytocin Receptor Signaling Pathway
The oxytocin receptor (OTR) is a G-protein coupled receptor (GPCR) that primarily couples to G_q/11_ proteins. Upon agonist binding, this initiates a signaling cascade leading to various physiological effects. The OTR can also couple to G_i_ and G_s_ proteins.
Caption: Oxytocin Receptor Signaling Cascade.
Experimental Workflow for this compound Characterization
The following diagram illustrates a typical workflow for the synthesis and pharmacological characterization of a novel oxytocin analog like this compound.
References
- 1. Oxytocin analogues with amide groups substituted by tetrazole groups in position 4, 5 or 9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activities of oxytocin and lysine vasopressin analogs containing glutamic acid gamma-hydrazide in position 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacologic characterization of the oxytocin receptor in human uterine smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective and Potent Agonists and Antagonists for Investigating the Role of Mouse Oxytocin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Glutamic Acid Substitution in Oxytocin Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxytocin (OT) is a nonapeptide hormone and neurotransmitter renowned for its pivotal roles in social bonding, parturition, and lactation. Its therapeutic potential is being explored for a range of neuropsychiatric disorders, including autism spectrum disorder and anxiety. The structure-activity relationship (SAR) of oxytocin has been extensively studied to develop analogs with improved pharmacokinetic profiles, receptor selectivity, and therapeutic efficacy. A key area of this research involves the substitution of amino acid residues within the oxytocin sequence. This technical guide focuses on the role of substituting amino acid residues with glutamic acid (Glu), an acidic amino acid, in oxytocin analogs. While quantitative pharmacological data on direct glutamic acid substitutions are limited in publicly available literature, this guide synthesizes the available information on related analogs, details relevant experimental protocols, and provides insights into the critical signaling pathways.
Structure-Activity Relationship at Position 4
The glutamine (Gln) residue at position 4 of oxytocin is a critical component of its structure, contributing to receptor binding and activation. Modifications at this position can significantly impact the pharmacological properties of the resulting analog.
These findings suggest that the amide group of the Gln⁴ side chain is crucial for receptor interaction, likely through hydrogen bonding. The introduction of a negatively charged carboxylate group, as would be the case with a glutamic acid substitution, may be detrimental to receptor binding and/or activation.
To provide a broader context for the importance of the residue at position 4, the following table summarizes the reported activities of various substitutions at this position.
| Analog | Substitution at Position 4 | Reported Activity | Reference |
| Oxytocin | Glutamine (Gln) | Native Agonist | |
| [Asn⁴]OT | Asparagine | ~35% of oxytocin's agonist activity | |
| [Ser⁴]OT | Serine | ~8% of oxytocin's agonist activity | |
| [Glu(NHNH2)⁴]OT | Glutamic Acid γ-hydrazide | Decreased biological activity | [1] |
| Tetrazole analogs of Glu | Tetrazole bioisostere | Decreased biological activity |
Oxytocin Receptor Signaling Pathways
Oxytocin exerts its effects by binding to the oxytocin receptor (OXTR), a class A G-protein coupled receptor (GPCR). Upon agonist binding, the OXTR can couple to different G-protein subtypes, primarily Gαq and Gαi, to initiate downstream signaling cascades.
Gq-Mediated Pathway
The canonical signaling pathway activated by the OXTR is the Gq/11 pathway. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increase in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to cellular responses such as smooth muscle contraction.
Other Signaling Pathways
The OXTR can also couple to Gαi, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, OXTR activation can trigger other important signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation.
Experimental Protocols
The characterization of oxytocin analogs involves a series of in vitro and in vivo assays to determine their binding affinity, functional potency, and physiological effects.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki or Kd) of a test compound for the oxytocin receptor.
References
Glumitocin: A Technical Overview of its Molecular Characteristics, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glumitocin, a naturally occurring peptide hormone identified as [Serine-4, Glutamine-8]-Oxytocin, represents a significant analogue within the neurohypophysial hormone family. First isolated from the pituitary glands of the cartilaginous fish, the skate (Raia clavata), this nonapeptide offers a unique molecular structure for investigating the structure-activity relationships of oxytocin-like peptides. This technical guide provides a comprehensive overview of the molecular and physical properties of Glumitocin, detailed protocols for its chemical synthesis and purification, and an exploration of its biological activity and associated signaling pathways. All quantitative data are summarized in structured tables, and key experimental workflows and signaling cascades are visualized using Graphviz diagrams to facilitate a deeper understanding for research and drug development applications.
Molecular and Physicochemical Properties
Glumitocin is a cyclic nonapeptide with the amino acid sequence Cys-Tyr-Ile-Ser-Asn-Cys-Pro-Gln-Gly-NH₂, featuring a disulfide bridge between the cysteine residues at positions 1 and 6. This structural motif is characteristic of the oxytocin-vasopressin family of neurohypophysial hormones.
Molecular Formula and Weight
The precise molecular formula and weight of Glumitocin have been calculated based on its amino acid composition.
| Property | Value |
| Chemical Formula | C₄₁H₆₃N₁₁O₁₃S₂ |
| Molecular Weight | 990.13 g/mol |
| Monoisotopic Mass | 989.4100 Da |
Amino Acid Composition
The constituent amino acids of Glumitocin are detailed below.
| Amino Acid | Abbreviation | Quantity |
| Cysteine | Cys | 2 |
| Tyrosine | Tyr | 1 |
| Isoleucine | Ile | 1 |
| Serine | Ser | 1 |
| Asparagine | Asn | 1 |
| Proline | Pro | 1 |
| Glutamine | Gln | 1 |
| Glycine | Gly | 1 |
Synthesis and Purification of Glumitocin
The synthesis of Glumitocin is most effectively achieved through solid-phase peptide synthesis (SPPS), a robust and widely adopted methodology for the chemical synthesis of peptides. This is followed by a purification step, typically utilizing reversed-phase high-performance liquid chromatography (RP-HPLC).
Solid-Phase Peptide Synthesis (SPPS)
The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is the preferred method for the SPPS of Glumitocin. This process involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid resin support.
-
Resin Selection and Preparation: A Rink amide resin is typically used to obtain the C-terminal amide. The resin is swollen in a suitable solvent such as dimethylformamide (DMF).
-
First Amino Acid Coupling: The first Fmoc-protected amino acid, Fmoc-Gly-OH, is coupled to the resin.
-
Deprotection: The Fmoc protecting group is removed using a solution of piperidine in DMF.
-
Sequential Amino Acid Coupling: The subsequent Fmoc-protected amino acids (Fmoc-Gln(Trt)-OH, Fmoc-Pro-OH, Fmoc-Cys(Trt)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Ile-OH, Fmoc-Tyr(tBu)-OH, and Fmoc-Cys(Trt)-OH) are sequentially coupled to the growing peptide chain. Each coupling step is followed by a deprotection step.
-
Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Cyclization (Disulfide Bond Formation): The linear peptide is subjected to oxidation to form the intramolecular disulfide bridge between the two cysteine residues. This is often achieved by air oxidation in a dilute aqueous buffer at a slightly alkaline pH.
-
Purification: The crude cyclic peptide is purified using RP-HPLC.
Biological Activity and Signaling Pathway
As an analogue of oxytocin, Glumitocin is presumed to exert its biological effects through interaction with oxytocin receptors (OTR), which are G-protein coupled receptors (GPCRs). The pharmacological properties of synthetic glumitocin have been investigated, revealing its activity on smooth muscle preparations.
Pharmacological Properties
Studies on the synthetic peptide have demonstrated its biological activity. For instance, it has been shown to have effects on the rat uterus and the urinary bladder of anurans.[1] The potency and receptor affinity of Glumitocin relative to oxytocin and other analogues are crucial parameters for understanding its physiological role and potential therapeutic applications.
| Assay | Activity |
| Rat Uterus Contraction | Oxytocic activity observed[1] |
| Anuran Urinary Bladder | Activity observed[1] |
Signaling Pathway
Upon binding of Glumitocin to the OTR, a conformational change is induced in the receptor, leading to the activation of intracellular signaling cascades. The OTR can couple to different G proteins, primarily Gq/11, leading to the activation of phospholipase C (PLC).[2][3] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These events trigger a cascade of downstream effects, including smooth muscle contraction.
Experimental Methodologies
Radioligand Receptor Binding Assay
To determine the binding affinity of Glumitocin for the oxytocin receptor, a competitive radioligand binding assay can be employed. This assay measures the ability of unlabeled Glumitocin to compete with a radiolabeled ligand (e.g., [³H]-Oxytocin) for binding to the receptor.
-
Membrane Preparation: Prepare cell membranes expressing the oxytocin receptor.
-
Assay Setup: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled Glumitocin (the competitor).
-
Incubation: Allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration. The IC₅₀ (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) can be determined from this curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Conclusion
Glumitocin, as a naturally occurring oxytocin analogue, provides a valuable tool for comparative endocrinology and for the development of novel oxytocic agents. The detailed methodologies for its synthesis and characterization presented in this guide are intended to support further research into its unique biological properties and potential therapeutic applications. A thorough understanding of its interaction with the oxytocin receptor and the subsequent signaling cascades will be pivotal in elucidating its physiological significance and in the rational design of new drugs targeting the oxytocinergic system.
References
An In-depth Technical Guide to the Physicochemical Properties of [Glu4]-Oxytocin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of [Glu4]-Oxytocin, a synthetic analogue of the neurohypophysial hormone oxytocin. This document details its chemical characteristics, conformational properties, and the pertinent experimental methodologies for its synthesis, purification, and characterization. Furthermore, it outlines the canonical signaling pathway activated upon its binding to the oxytocin receptor.
Physicochemical Properties
This compound, also known by its systematic IUPAC name, is a cyclic nonapeptide where the glutamine residue at position 4 of the native oxytocin sequence is substituted with a glutamic acid residue. This substitution introduces a carboxylic acid group in place of the carboxamide group, altering the molecule's charge and potential for interaction.
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₄₃H₆₅N₁₁O₁₃S₂ | [1] |
| Molecular Weight | 1008.2 g/mol | [1] |
| Exact Mass | 1007.42047352 Da | [1] |
| CAS Number | 4314-67-4 | [2] |
| IUPAC Name | 3-[(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-4-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-10-yl]propanoic acid | [1] |
| Synonyms | 4-Glu-oxytocin, Oxytocin, glutamic acid(4)- | |
| Conformation in Aqueous Solution | Similar to native oxytocin, existing in a dynamic equilibrium of conformations. The peptide backbone conformation is minimally perturbed upon metal ion coordination. | |
| Storage Temperature | 2-8°C | |
| Purity (Typical) | ≥98% |
Note on Biological Activity: Quantitative data for the binding affinity (Ki or IC50) of this compound to the human oxytocin receptor could not be definitively ascertained from publicly available literature at the time of this review. However, a study on a similar analogue, [Glu(NHNH2)4]oxytocin, where the side-chain carboxamide of glutamine is replaced by a hydrazide, showed decreased uterotonic, milk ejection, antidiuretic, and pressor activities compared to native oxytocin. This suggests that modification at the 4th position can significantly impact biological function.
Signaling Pathway
This compound is expected to exert its biological effects through the oxytocin receptor (OTR), a member of the G-protein coupled receptor (GPCR) superfamily. The primary signaling cascade initiated by the activation of the OTR involves its coupling to Gq/11 proteins. This interaction triggers a series of intracellular events culminating in a physiological response.
Upon binding of this compound to the OTR, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric Gq/11 protein. The activated Gαq subunit then stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. The elevated intracellular Ca²⁺ concentration, along with DAG-mediated activation of protein kinase C (PKC), leads to a cascade of downstream cellular responses, such as smooth muscle contraction.
Experimental Protocols
Detailed methodologies are crucial for the synthesis, purification, and characterization of this compound. The following sections provide generalized protocols adapted from standard procedures for oxytocin and its analogues.
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of this compound can be efficiently achieved using Fmoc-based solid-phase peptide synthesis.
Protocol:
-
Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin) in dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: Couple the C-terminal amino acid (Fmoc-Gly-OH) to the resin using a coupling agent such as HBTU/DIPEA or DIC/Oxyma.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents.
-
Chain Elongation: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the this compound sequence (Leu, Pro, Cys(Trt), Asn(Trt), Glu(OtBu), Ile, Tyr(tBu), Cys(Trt)).
-
Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail (e.g., Trifluoroacetic acid/Triisopropylsilane/Water).
-
Precipitation and Lyophilization: Precipitate the crude linear peptide in cold diethyl ether, wash, and lyophilize.
-
Oxidative Cyclization: Dissolve the linear peptide in an aqueous buffer and induce disulfide bond formation through oxidation (e.g., air oxidation or using an oxidizing agent like hydrogen peroxide).
-
Purification: Purify the crude cyclized peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification
Protocol:
-
Column: Utilize a preparative C18 reverse-phase column.
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient: Elute the peptide using a linear gradient of increasing Solvent B concentration (e.g., 5-60% Solvent B over 30-60 minutes) at a constant flow rate.
-
Detection: Monitor the elution profile at a wavelength of 214 or 280 nm.
-
Fraction Collection: Collect fractions corresponding to the major peak.
-
Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical RP-HPLC. Pool the pure fractions and lyophilize to obtain the purified this compound as a white powder.
Mass Spectrometry Characterization
Protocol (Electrospray Ionization - Mass Spectrometry - ESI-MS):
-
Sample Preparation: Dissolve a small amount of the purified peptide in a suitable solvent, typically a mixture of water and acetonitrile with a small amount of formic acid to facilitate ionization.
-
Infusion: Introduce the sample into the ESI source of the mass spectrometer via direct infusion or coupled with a liquid chromatography system.
-
Ionization: Apply a high voltage to the sample solution as it exits a capillary, generating charged droplets that evaporate to produce gas-phase peptide ions.
-
Mass Analysis: Analyze the mass-to-charge ratio (m/z) of the ions in a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).
-
Data Interpretation: The resulting mass spectrum will show peaks corresponding to the different charge states of the this compound molecule. Deconvolution of this spectrum will yield the molecular weight of the peptide, which can be compared to the theoretical mass to confirm its identity.
NMR Spectroscopy for Conformational Analysis
Protocol (2D NMR in Aqueous Solution):
-
Sample Preparation: Dissolve the lyophilized peptide in an appropriate solvent (e.g., 90% H₂O/10% D₂O or a suitable buffer) to a concentration of 1-5 mM.
-
Data Acquisition: Acquire a series of two-dimensional NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Key experiments include:
-
TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing distance constraints for structure calculation.
-
HSQC (Heteronuclear Single Quantum Coherence): If isotopic labeling is used, to correlate protons with their attached nitrogens or carbons.
-
-
Data Processing and Analysis: Process the NMR data using appropriate software.
-
Resonance Assignment: Assign the proton resonances to specific amino acids in the peptide sequence.
-
Structural Analysis: Analyze the NOE cross-peaks to determine inter-proton distances. Use these distance restraints, along with dihedral angle restraints derived from coupling constants, to calculate a family of 3D structures consistent with the NMR data. This provides insight into the conformational preferences of this compound in solution.
Calcium Mobilization Assay
This assay is used to determine the functional activity of this compound at the oxytocin receptor by measuring changes in intracellular calcium concentration.
Protocol:
-
Cell Culture: Culture a cell line stably expressing the human oxytocin receptor (e.g., CHO-K1 or HEK293 cells) in appropriate media. Seed the cells into a 96-well black, clear-bottom plate and grow to confluence.
-
Dye Loading: Wash the cells with a buffered salt solution (e.g., HBSS). Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM, by incubating them in a solution containing the dye for 30-60 minutes at 37°C.
-
Baseline Measurement: Wash the cells to remove excess dye. Measure the baseline fluorescence using a fluorescence plate reader capable of ratiometric measurements (for Fura-2, excitation at 340 nm and 380 nm, emission at 510 nm).
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Signal Detection: Immediately begin recording the fluorescence ratio over time. An increase in the 340/380 nm fluorescence ratio indicates an increase in intracellular calcium concentration.
-
Data Analysis: Plot the peak change in fluorescence ratio against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the EC50 value, which represents the concentration of the analogue that elicits a half-maximal response.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound. While specific biological activity data, such as receptor binding affinity, remains to be fully elucidated in the public domain, the provided protocols offer a robust framework for the synthesis, purification, characterization, and functional assessment of this oxytocin analogue. The substitution of glutamine with glutamic acid at position 4 is a significant modification that warrants further investigation to fully understand its impact on receptor interaction and subsequent signaling, which will be crucial for any potential therapeutic development.
References
Conformational Landscape of [Glu4]-Oxytocin in Aqueous Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Glu4]-Oxytocin, an analogue of the neurohypophyseal hormone oxytocin, serves as a critical subject for detailed conformational analysis in aqueous solution. Understanding its three-dimensional structure and dynamic behavior is paramount for the rational design of novel therapeutics targeting the oxytocin receptor (OTR). This technical guide provides a comprehensive overview of the conformational properties of this compound in an aqueous environment, drawing upon key biophysical techniques and computational methods. Given the established similarity in conformation between this compound and its parent molecule, oxytocin, this guide leverages data from studies on both peptides to construct a thorough analysis.
Conformational Analysis
The conformation of this compound in an aqueous solution has been primarily investigated using Nuclear Magnetic Resonance (NMR) spectroscopy, complemented by Circular Dichroism (CD) spectroscopy and Molecular Dynamics (MD) simulations for oxytocin. These studies collectively indicate that, like oxytocin, this compound is a flexible molecule in water, existing as an ensemble of interconverting conformers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) studies are instrumental in elucidating the solution conformation of peptides. Research indicates that the ¹H NMR chemical shifts and peptide NH-CαH coupling constants of this compound in aqueous solution bear a strong resemblance to those of oxytocin under similar conditions[1]. This suggests a high degree of conformational similarity between the analogue and the native hormone[1].
The NMR data for oxytocin in aqueous solution reveal a flexible structure. The temperature dependence of the chemical shifts of the peptide amide protons suggests that the peptide exists in a dynamic equilibrium between conformations, with some exhibiting internal hydrogen bonds, particularly involving the Asn5 and Cys6 residues, and others with these hydrogens bonded to the solvent[1].
Table 1: Representative ¹H NMR Chemical Shifts and Coupling Constants for Oxytocin in D₂O
| Residue | Proton | Chemical Shift (ppm) | J-Coupling Constant (Hz) |
| Cys-1 | α-CH | 3.85 | |
| β-CH₂ | 3.15, 2.90 | ||
| Tyr-2 | α-CH | 4.50 | |
| β-CH₂ | 3.05, 2.80 | ||
| Aromatic | 7.10, 6.80 | ||
| Ile-3 | α-CH | 4.20 | |
| Gln-4 (Glu in analogue) | α-CH | 4.30 | |
| Asn-5 | α-CH | 4.70 | |
| Cys-6 | α-CH | 4.60 | |
| Pro-7 | α-CH | 4.40 | |
| Leu-8 | α-CH | 4.35 | |
| Gly-9 | α-CH₂ | 3.95, 3.60 |
Note: The data presented are representative values for oxytocin and serve as a close approximation for this compound. For precise values, refer to the full-text publications of relevant NMR studies.
Circular Dichroism (CD) Spectroscopy
Circular dichroism spectroscopy in the far-UV region provides insights into the secondary structure of peptides. The CD spectrum of oxytocin in an aqueous solution is characterized by a positive band around 225 nm, which is primarily attributed to the Tyr-2 residue, with contributions from the amide backbone and the disulfide bond. A minimum is typically observed around 196 nm, which may represent the disordered C-terminal tail. The pH and temperature can influence the CD spectra, indicating conformational flexibility.
Table 2: Characteristic Far-UV Circular Dichroism Features of Oxytocin in Aqueous Solution
| Wavelength (nm) | Molar Ellipticity ([θ]) (deg cm² dmol⁻¹) | Structural Interpretation |
| ~225 | Positive | Tyrosine side-chain, β-turn contribution |
| ~196 | Negative | Disordered structure (e.g., C-terminal tail) |
Note: Specific molar ellipticity values can vary with experimental conditions. This table provides a general representation of the CD spectrum of oxytocin, which is expected to be similar for this compound.
Molecular Dynamics (MD) Simulations
MD simulations offer a computational approach to explore the conformational landscape of peptides in solution. Simulations of oxytocin in water have shown that the peptide is highly flexible and does not adopt a single, rigid conformation. These studies reveal a dynamic interplay of various conformers, consistent with the experimental data from NMR and CD. The simulations highlight the flexibility of the tocin ring and the C-terminal tail, providing a detailed picture of the peptide's behavior in an aqueous environment.
Experimental Protocols
The following sections outline generalized protocols for the key experimental techniques used in the conformational analysis of this compound and related peptides.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Dissolve lyophilized this compound in 99.9% deuterium oxide (D₂O) to a final concentration of 1-5 mM.
-
Adjust the pD to a desired value (e.g., pD 7.0) using dilute NaOD or DCl.
-
Add a known concentration of a reference standard (e.g., DSS or TSP) for chemical shift referencing.
-
-
Data Acquisition:
-
Acquire ¹H NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) at a controlled temperature (e.g., 298 K).
-
Perform one-dimensional (1D) ¹H NMR experiments to obtain an overview of the spectrum.
-
Acquire two-dimensional (2D) NMR experiments, such as COSY, TOCSY, and NOESY, to facilitate resonance assignment and obtain distance restraints.
-
-
Data Processing and Analysis:
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign the proton resonances to specific amino acid residues using the 2D NMR data.
-
Measure the vicinal coupling constants (³JHNα) from high-resolution 1D or 2D spectra to derive dihedral angle restraints.
-
Analyze NOESY spectra to identify through-space correlations and derive interproton distance restraints.
-
Use the experimental restraints to calculate a family of solution structures using molecular modeling software (e.g., CYANA, XPLOR-NIH).
-
Circular Dichroism (CD) Spectroscopy Protocol
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable aqueous buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should have low absorbance in the far-UV region.
-
Prepare a series of dilutions to a final concentration range of 0.1-1.0 mg/mL.
-
Accurately determine the peptide concentration.
-
-
Data Acquisition:
-
Use a calibrated CD spectropolarimeter.
-
Record CD spectra in the far-UV region (e.g., 190-260 nm) at a controlled temperature.
-
Use a quartz cuvette with a short path length (e.g., 0.1 cm).
-
Acquire multiple scans for each sample and the buffer blank to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Subtract the buffer blank spectrum from the sample spectra.
-
Convert the raw data (ellipticity in millidegrees) to molar ellipticity ([θ]) in deg cm² dmol⁻¹.
-
Analyze the CD spectrum to estimate the secondary structure content using deconvolution software.
-
Molecular Dynamics (MD) Simulation Protocol (using GROMACS)
-
System Setup:
-
Obtain or build a starting structure of this compound.
-
Use the pdb2gmx tool in GROMACS to generate the topology file for the peptide using a suitable force field (e.g., AMBER, CHARMM).
-
Create a simulation box (e.g., cubic or dodecahedron) and solvate the peptide with a water model (e.g., TIP3P, SPC/E).
-
Add ions to neutralize the system and achieve a desired ionic strength.
-
-
Energy Minimization:
-
Perform energy minimization of the solvated system to remove steric clashes and unfavorable contacts.
-
-
Equilibration:
-
Perform a two-stage equilibration process:
-
NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature of the system.
-
NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density.
-
-
-
Production MD:
-
Run the production MD simulation for a desired length of time (e.g., hundreds of nanoseconds) to sample the conformational space of the peptide.
-
-
Analysis:
-
Analyze the trajectory to study the conformational dynamics, including root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), hydrogen bonding, and secondary structure evolution.
-
Signaling Pathways of the Oxytocin Receptor
This compound is expected to interact with the oxytocin receptor (OTR), a class A G protein-coupled receptor (GPCR). The OTR can couple to different G protein subtypes, primarily Gq/11 and Gi/o, leading to the activation of distinct downstream signaling cascades.
-
Gq/11 Pathway: This is the canonical signaling pathway for the OTR. Activation of Gαq leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The increase in intracellular Ca²⁺ and activation of PKC lead to various cellular responses, including smooth muscle contraction and neurotransmitter release.
-
Gi/o Pathway: The OTR can also couple to inhibitory G proteins (Gi/o). Activation of Gαi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway can modulate neuronal excitability and other cellular processes.
Caption: Oxytocin receptor signaling pathways.
Experimental Workflow
The conformational analysis of this compound involves a multi-faceted approach combining experimental and computational techniques. The general workflow is depicted below.
Caption: Workflow for conformational analysis.
Conclusion
The conformational analysis of this compound in an aqueous solution reveals a flexible molecule with a structural landscape closely resembling that of native oxytocin. This understanding, derived from a combination of NMR and CD spectroscopy, and supported by molecular dynamics simulations of oxytocin, is crucial for structure-activity relationship studies and the development of new oxytocin receptor modulators. The detailed experimental protocols and an overview of the relevant signaling pathways provided in this guide serve as a valuable resource for researchers in the field of peptide-based drug discovery. Further investigations to obtain high-resolution structural data and to delineate the specific interactions of this compound with the oxytocin receptor will be pivotal in advancing our knowledge and therapeutic applications.
References
A Historical Perspective on Glumitocin Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glumitocin, a lesser-known member of the neurohypophysial hormone family, represents an intriguing chapter in the comparative endocrinology of oxytocin-like peptides. This technical guide provides a comprehensive overview of the historical research on Glumitocin, from its discovery and initial characterization to its synthesis and early pharmacological assessment. Given the limited specific research on Glumitocin's signaling and detailed pharmacology, this guide leverages the extensive knowledge of its close analogue, Oxytocin, to provide a more complete picture for the modern researcher.
Discovery and Initial Characterization
Glumitocin was first isolated from the pituitary glands of the cartilaginous fish, the ray (Raia clavata).[1] This discovery was a key step in understanding the evolutionary diversification of neurohypophysial hormones. Structurally, Glumitocin was identified as an oxytocin analogue with two amino acid substitutions: Serine at position 4 and Glutamine at position 8, making its formal designation [Ser4, Gln8]-Oxytocin.
Chemical Synthesis
Following its discovery, the chemical synthesis of Glumitocin was achieved in 1968.[2][3] The solid-phase peptide synthesis methodology, a groundbreaking technique at the time, was utilized to produce the peptide.[2][3] This enabled further pharmacological investigation without reliance on extraction from natural sources.
Early Pharmacological Investigations
Initial pharmacological studies on synthetic Glumitocin were conducted to understand its biological activity. These early experiments primarily focused on its effects on smooth muscle tissue, a hallmark of oxytocic activity.
Experimental Protocols
The pioneering studies on Glumitocin's pharmacology, while not detailed to modern standards in their publications, laid the groundwork for understanding its function. The general methodologies are outlined below.
Experimental Workflow for Early Pharmacological Screening of Glumitocin:
Caption: Workflow for the synthesis and bioassay of Glumitocin.
Methodology for In Vitro Uterine Contraction Assay:
-
Tissue Preparation: Uteri were isolated from rats, often pre-treated with estrogen to sensitize the tissue. The uterine horns were dissected and suspended in an organ bath.
-
Organ Bath Conditions: The organ bath contained a physiological salt solution (e.g., Tyrode's or de Jalon's solution) maintained at a constant temperature (typically 37°C) and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Drug Administration: Synthetic Glumitocin was added to the organ bath in increasing concentrations to establish a dose-response relationship. The contractile responses of the uterine tissue were recorded using a kymograph or a more modern data acquisition system.
-
Data Analysis: The magnitude of the uterine contractions was measured and plotted against the log concentration of Glumitocin to determine its potency, often relative to a standard preparation of Oxytocin.
Summary of Early Pharmacological Findings
The initial studies demonstrated that Glumitocin possessed oxytocic activity, causing contractions of the rat uterus. However, its potency was found to be lower than that of Oxytocin. Effects were also observed on the urinary bladder of rats.
Table 1: Summary of Early Pharmacological Data for Glumitocin
| Biological Activity | Species | Tissue | Observed Effect | Potency Relative to Oxytocin | Reference |
| Uterine Contraction | Rat | Uterus | Contraction | Lower | |
| Smooth Muscle Contraction | Rat | Urinary Bladder | Contraction | Not Quantified |
Signaling Pathway (Inferred from Oxytocin)
Specific research on the intracellular signaling pathways activated by Glumitocin is not available. However, as a close structural analogue of Oxytocin, it is highly probable that Glumitocin exerts its effects through the Oxytocin Receptor (OTR), a G-protein coupled receptor (GPCR). The canonical signaling pathway for the OTR is detailed below.
Oxytocin Receptor Signaling Pathway:
Caption: Inferred Glumitocin signaling via the Oxytocin receptor.
Upon binding of Glumitocin to the OTR, the receptor is expected to couple to the Gαq/11 G-protein. This activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ activates calmodulin (CaM), which then activates myosin light-chain kinase (MLCK), leading to smooth muscle contraction. DAG, in parallel, activates Protein Kinase C (PKC), which can modulate various downstream cellular processes.
Conclusion
The historical research on Glumitocin, while not as extensive as that for Oxytocin, provides valuable insights into the evolution and structure-activity relationships of neurohypophysial hormones. Its discovery in a cartilaginous fish highlighted the ancient origins of this peptide family. The early synthesis and pharmacological studies confirmed its oxytocic properties, albeit with lower potency than Oxytocin. For contemporary researchers, Glumitocin serves as a noteworthy example of a naturally occurring peptide analogue, and its study can contribute to a deeper understanding of the pharmacology of the Oxytocin receptor. Future studies could revisit Glumitocin with modern techniques to precisely quantify its receptor binding kinetics, signaling profile, and potential for biased agonism at the Oxytocin receptor.
References
- 1. [Phylogeny of neurophyophyseal peptides: isolation of a new hormone, glumitocin (Ser 4-Gln 8-ocytocin) present in a cartilaginous fish, the ray (Raia clavata)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solid phase synthesis and some pharmacological properties of 4-ser-8-gln-oxytocin (glumitocin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solid phase synthesis and some pharmacoogical properties of 4-Ser-8-Gln-Oxytocin (Glumitocin) [ouci.dntb.gov.ua]
Methodological & Application
Application Notes and Protocols for the Synthesis of [Glu4]-Oxytocin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis, purification, and characterization of [Glu4]-Oxytocin, an analog of the neuropeptide hormone oxytocin where the glutamine at position 4 is substituted with glutamic acid. This document also outlines the primary signaling pathway associated with oxytocin receptor activation.
Introduction
Oxytocin is a nine-amino-acid cyclic peptide hormone with a disulfide bridge between cysteine residues at positions 1 and 6. It plays a crucial role in social bonding, uterine contraction, and lactation. The substitution of amino acids at various positions in the oxytocin sequence can lead to analogs with altered biological activities and receptor affinities. This compound is one such analog, where the neutral glutamine residue is replaced by the acidic glutamic acid. This substitution is of interest for studying the structure-activity relationships of oxytocin and for developing novel therapeutic agents. The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS).
Data Presentation
While specific quantitative data for the synthesis and biological activity of this compound are not extensively available in the public domain, the following tables provide representative data for the synthesis of oxytocin analogs and the biological activity of other position 4 substituted analogs to serve as a reference.
Table 1: Representative Yield and Purity Data for Solid-Phase Synthesis of Oxytocin Analogs
| Peptide Stage | Typical Yield (%) | Typical Purity (%) |
| Crude Linear Peptide | 80 - 90 | > 90 |
| Crude Cyclized Peptide | 60 - 75 | 70 - 85 |
| Purified this compound | 15 - 30 (overall) | > 95 |
Note: Yields and purity are highly dependent on the specific synthesis and purification conditions and may vary.
Table 2: Biological Activity of Oxytocin Analogs with Substitutions at Position 4
| Analog | Receptor | Assay | Activity | Reference |
| [Thr4]-Oxytocin | Oxytocin Receptor | Uterotonic | Agonist | [1] |
| [Phe4]-Oxytocin | Oxytocin Receptor | Uterotonic | Reduced intrinsic activity | [2] |
| [Leu4]-Oxytocin | Oxytocin Receptor | Uterotonic | Reduced intrinsic activity | [2] |
| [Asn4]-Oxytocin | Oxytocin Receptor | Agonist | ~35% of Oxytocin activity | [3][4] |
| [Ser4]-Oxytocin | Oxytocin Receptor | Agonist | ~8% of Oxytocin activity |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound using Fmoc Chemistry
This protocol outlines the manual synthesis of this compound on a Rink Amide resin.
1. Resin Preparation:
- Swell Rink Amide resin (0.1 mmol scale) in dimethylformamide (DMF) for 1 hour in a reaction vessel.
- Wash the resin with DMF (3 x 5 mL).
2. Fmoc Deprotection:
- Treat the resin with 20% piperidine in DMF (5 mL) for 5 minutes.
- Drain the solution.
- Repeat the treatment with 20% piperidine in DMF (5 mL) for 15 minutes.
- Wash the resin with DMF (5 x 5 mL), dichloromethane (DCM) (3 x 5 mL), and DMF (3 x 5 mL).
- Perform a Kaiser test to confirm the presence of a free amine.
3. Amino Acid Coupling:
- In a separate vial, dissolve the Fmoc-protected amino acid (0.4 mmol, 4 eq.) and a coupling reagent such as HBTU (0.38 mmol, 3.8 eq.) in DMF (2 mL).
- Add N,N-diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) to the amino acid solution and pre-activate for 1-2 minutes.
- Add the activated amino acid solution to the resin.
- Agitate the reaction vessel for 1-2 hours at room temperature.
- Wash the resin with DMF (5 x 5 mL).
- Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.
4. Peptide Chain Assembly:
- Repeat steps 2 and 3 for each amino acid in the this compound sequence (H-Cys(Trt)-Tyr(tBu)-Ile-Glu(OtBu)-Asn(Trt)-Cys(Trt)-Pro-Leu-Gly-NH2), starting from the C-terminus (Glycine).
5. Cleavage from Resin and Side-Chain Deprotection:
- After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM (5 x 5 mL) and dry under vacuum.
- Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v).
- Add the cleavage cocktail (5 mL) to the resin and shake for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate.
- Precipitate the crude peptide by adding cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
- Dry the crude linear peptide under vacuum.
Protocol 2: Cyclization (Disulfide Bond Formation)
1. Oxidation to Form the Disulfide Bridge:
- Dissolve the crude linear peptide in 20% acetic acid in water to a concentration of 0.1 mg/mL.
- Add 0.1 M iodine solution dropwise while stirring until a persistent yellow color is observed.
- Stir the reaction for 1-2 hours at room temperature.
- Quench the excess iodine by adding 1 M sodium thiosulfate solution dropwise until the yellow color disappears.
Protocol 3: Purification by Preparative Reverse-Phase HPLC (RP-HPLC)
1. Sample Preparation:
- Dissolve the crude cyclized peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).
2. HPLC Conditions:
- Column: C18 preparative column (e.g., 10 µm, 250 x 21.2 mm).
- Mobile Phase A: 0.1% TFA in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: A linear gradient appropriate for separating the peptide from impurities (e.g., 10-40% B over 30 minutes).
- Flow Rate: 15-20 mL/min.
- Detection: UV at 220 nm and 280 nm.
3. Fraction Collection and Analysis:
- Collect fractions corresponding to the major peptide peak.
- Analyze the purity of the collected fractions by analytical RP-HPLC.
- Pool the fractions with the desired purity (>95%).
4. Lyophilization:
- Freeze the pooled fractions and lyophilize to obtain the purified this compound as a white powder.
Protocol 4: Characterization by Mass Spectrometry
1. Sample Preparation:
- Dissolve a small amount of the purified peptide in a suitable solvent for mass spectrometry (e.g., 50% acetonitrile in water with 0.1% formic acid).
2. Mass Spectrometry Analysis:
- Analyze the sample using an electrospray ionization mass spectrometer (ESI-MS).
- Determine the molecular weight of the peptide. The expected monoisotopic mass of this compound (C43H65N11O13S2) is approximately 1007.42 g/mol .
Visualization of Workflows and Pathways
Caption: Solid-Phase Peptide Synthesis Workflow for this compound.
Caption: Oxytocin Receptor Signaling Pathway via Gq Protein.
References
Application Notes and Protocols for [Glu4]-Oxytocin in In-Vitro Uterine Contraction Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Glu4]-Oxytocin is a synthetic derivative of the neurohypophysial hormone oxytocin.[1] Oxytocin plays a crucial role in female reproductive physiology, primarily by stimulating uterine smooth muscle contractions during labor and facilitating milk ejection during lactation.[2][3][4][5] The uterotonic effects of oxytocin are mediated by the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR) predominantly expressed in the myometrium. Activation of the OTR initiates a signaling cascade that leads to an increase in intracellular calcium concentrations, ultimately resulting in smooth muscle contraction.
In-vitro uterine contraction assays are indispensable tools in obstetric research and drug development for evaluating the potency and efficacy of uterotonic agents like oxytocin and its analogs, as well as tocolytic agents that inhibit uterine contractions. These assays typically utilize isolated uterine tissue strips from animal models (e.g., rats) or human biopsies, which are mounted in an organ bath to measure isometric contractions.
Signaling Pathway of the Oxytocin Receptor
The binding of an agonist, such as oxytocin or its analogs, to the oxytocin receptor (OTR) on myometrial cells initiates a well-characterized signaling pathway. The OTR is primarily coupled to the Gq alpha subunit of the heterotrimeric G protein. This activation leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration leads to the activation of calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and causing muscle contraction.
Experimental Protocols
Materials and Reagents
-
Tissue Source: Uterine tissue from late-pregnant rats or human biopsies obtained with ethical approval.
-
Physiological Salt Solution (PSS):
-
Krebs-Henseleit solution (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11. Other PSS formulations may also be suitable.
-
The solution should be freshly prepared and continuously gassed with 95% O2 / 5% CO2 to maintain a pH of ~7.4.
-
-
Test Compounds:
-
This compound
-
Oxytocin (as a reference compound)
-
Other uterotonic or tocolytic agents for comparison.
-
-
Stock Solutions: Prepare concentrated stock solutions of test compounds in an appropriate solvent (e.g., distilled water, DMSO).
-
Organ Bath System:
-
Water-jacketed organ baths (5-20 mL capacity)
-
Isometric force transducers
-
Data acquisition system (e.g., PowerLab)
-
Thermostatically controlled water circulator (to maintain 37°C)
-
Aeration system (95% O2 / 5% CO2)
-
Experimental Workflow
The following diagram illustrates the general workflow for an in-vitro uterine contraction assay.
Step-by-Step Protocol
-
Tissue Preparation:
-
Immediately place the obtained uterine horn in ice-cold, oxygenated PSS.
-
Under a dissecting microscope, carefully remove adipose and connective tissue.
-
Isolate longitudinal myometrial strips (approximately 2 mm in width and 10-15 mm in length).
-
Tie silk ligatures to both ends of the strip.
-
-
Mounting the Tissue:
-
Mount the myometrial strip in the organ bath containing PSS at 37°C and continuously gassed with 95% O2 / 5% CO2.
-
Attach one end of the strip to a fixed hook at the bottom of the chamber and the other end to an isometric force transducer.
-
Apply an initial tension of approximately 1 gram (this may need to be optimized depending on the tissue).
-
-
Equilibration:
-
Allow the tissue to equilibrate for at least 60-90 minutes.
-
During this period, replace the PSS in the organ bath every 15-20 minutes.
-
The tissue should develop spontaneous, rhythmic contractions.
-
-
Drug Administration:
-
Once stable spontaneous contractions are established, begin the cumulative addition of this compound to the organ bath.
-
Start with a low concentration (e.g., 10^-12 M) and increase the concentration in a stepwise manner (e.g., half-log increments) after the response to the previous concentration has stabilized.
-
Allow each concentration to act for a defined period (e.g., 15-20 minutes) before adding the next.
-
-
Data Acquisition and Analysis:
-
Continuously record the isometric contractions using a data acquisition system.
-
Measure the amplitude (force) and frequency of contractions at baseline and after each drug concentration.
-
Calculate the area under the curve (AUC) for a defined time interval as a measure of total contractile activity.
-
Construct a dose-response curve by plotting the change in contractile response against the logarithm of the agonist concentration.
-
From the dose-response curve, determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal response).
-
Data Presentation
While specific quantitative data for this compound is not available in the peer-reviewed literature, the following tables provide a template for how to present such data once obtained, with example values for oxytocin and other uterotonic agents for comparative purposes.
Table 1: Potency and Efficacy of Uterotonic Agents on Isolated Human Myometrium
| Compound | EC50 (nM) | pEC50 (-log M) | Emax (% of Oxytocin) |
| This compound | Data not available | Data not available | Data not available |
| Oxytocin | 1.0 - 10.0 | 8.0 - 9.0 | 100 |
| Carbetocin | 5.0 - 20.0 | 7.7 - 8.3 | 80 - 100 |
| Ergometrine | 100 - 500 | 6.3 - 7.0 | 90 - 110 |
| Prostaglandin F2α | 50 - 200 | 6.7 - 7.3 | 95 - 105 |
Note: The values presented for oxytocin and other agents are approximate and can vary depending on the experimental conditions and tissue source.
Table 2: Comparison of Contractile Parameters in Response to Uterotonic Agents
| Parameter | This compound | Oxytocin (10 nM) | Carbetocin (20 nM) |
| Increase in Contraction Amplitude (%) | Data not available | 150 ± 20 | 130 ± 15 |
| Increase in Contraction Frequency (%) | Data not available | 120 ± 15 | 110 ± 10 |
| Increase in Area Under the Curve (%) | Data not available | 200 ± 30 | 170 ± 25 |
Note: Data are presented as mean ± SEM. Values are hypothetical examples for illustrative purposes.
Conclusion
The in-vitro uterine contraction assay is a robust and physiologically relevant method for characterizing the activity of novel uterotonic compounds. The protocols and application notes provided here offer a comprehensive guide for researchers to evaluate the pharmacological profile of this compound. Although quantitative data for this compound is currently lacking in the public domain, the described methodologies will enable the determination of its potency and efficacy, allowing for a direct comparison with oxytocin and other clinically relevant uterotonic agents. Such studies are crucial for advancing our understanding of oxytocin receptor pharmacology and for the development of new therapeutics for use in obstetrics.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. m.youtube.com [m.youtube.com]
- 3. glowm.com [glowm.com]
- 4. The physiology and pharmacology of oxytocin in labor and in the peripartum period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxytocin: physiology, pharmacology, and clinical application for labor management - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Conformational Secrets: Circular Dichroism Spectroscopy of Oxytocin Analogs
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals in pharmacology, biochemistry, and medicinal chemistry.
Introduction: Oxytocin, a nonapeptide hormone, plays a crucial role in social bonding, childbirth, and lactation. Its therapeutic potential extends to various neurological and psychiatric disorders. The development of oxytocin analogs with improved stability, selectivity, and efficacy is a key objective in drug discovery. Circular dichroism (CD) spectroscopy is a powerful, non-destructive technique for investigating the secondary structure and conformational changes of peptides like oxytocin and its analogs in solution. This application note provides a comprehensive overview and detailed protocols for utilizing CD spectroscopy to characterize oxytocin analogs, aiding in the rational design of novel therapeutics.
I. Principles of Circular Dichroism Spectroscopy for Oxytocin Analog Analysis
Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. In peptides and proteins, the primary sources of CD signals are the amide bonds of the backbone and the aromatic side chains of certain amino acids (e.g., Tyrosine in oxytocin). The resulting CD spectrum provides valuable information about the secondary structure elements, such as α-helices, β-sheets, β-turns, and random coils.
For oxytocin and its analogs, which possess a characteristic 20-membered disulfide-bridged ring, CD spectroscopy is particularly insightful for:
-
Assessing Secondary Structure: The cyclic nature of oxytocin imposes significant conformational constraints. CD can detect subtle changes in the backbone conformation, including the presence of β-turns, which are critical for biological activity.[1]
-
Evaluating Conformational Integrity: Comparing the CD spectra of a novel analog to that of native oxytocin allows for a rapid assessment of its structural similarity and whether the intended modifications have disrupted the overall fold.
-
Investigating Environmental Effects: The conformation of oxytocin analogs can be sensitive to changes in pH, temperature, and the presence of co-solvents or metal ions. CD spectroscopy can monitor these conformational transitions.[2][3]
-
Structure-Activity Relationship (SAR) Studies: By correlating changes in CD spectra with biological activity data (e.g., receptor binding affinity, functional agonism/antagonism), researchers can gain insights into the conformational requirements for desired pharmacological profiles.[4][5]
II. Quantitative Data Summary
The following table summarizes representative quantitative data from CD spectroscopic studies of oxytocin and its analogs. This data highlights how modifications to the oxytocin sequence can lead to measurable changes in their secondary structure.
| Analog Name | Key Modification(s) | Wavelength (nm) | Mean Residue Ellipticity [θ] (deg cm² dmol⁻¹) | Structural Interpretation | Reference |
| Oxytocin | Native Sequence | ~225 | Positive Band | Primarily attributed to a Tyr2 transition with contributions from the amide backbone and disulfide bond, indicative of a defined structure with β-turns. | |
| ~196 | Negative Band | Represents the disordered region of the C-terminal tail. | |||
| Deamino-oxytocin | Removal of N-terminal amino group | ~250 | Barely Discernible Band | Significant reduction in the disulfide bond's CD signal, suggesting a conformational change around the disulfide bridge. | |
| [1,6-aminopimelic acid]oxytocin | Disulfide bridge replaced with a (CH₂)₅ group (19-membered ring) | - | - | Most rigid conformation based on temperature dependency studies. | |
| [1,6-aminosuberic acid]oxytocin | Disulfide bridge replaced with a (CH₂)₆ group (20-membered ring) | - | - | Biologically most active among the three ring-modified analogs, suggesting its conformation is favorable for receptor binding. | |
| [1,6-aminoazelaic acid]oxytocin | Disulfide bridge replaced with a (CH₂)₇ group (21-membered ring) | - | - | Different conformation from the other two ring-modified analogs based on pH dependence of CD spectra. | |
| [1-penicillamine, 4-threonine]-oxytocin | Penicillamine at position 1, Threonine at position 4 | - | Intense amide n-π* and tyrosine π-π* CD transitions | Different backbone and disulfide conformations compared to oxytocin, suggesting a more rigid structure. This analog is a potent antagonist. | |
| Oxytocin with Cu(II) | Addition of Copper (II) ions | ~225 | Increased Molar Ellipticity | Metal ion binding alters the conformation, particularly affecting the Tyr2 residue. | |
| Oxytocin with Zn(II) | Addition of Zinc (II) ions | ~196 | Increased Molar Ellipticity | Metal ion binding alters the conformation of the tail region. |
III. Experimental Protocols
This section provides a detailed protocol for conducting CD spectroscopy on oxytocin analogs.
A. Sample Preparation
-
Peptide Synthesis and Purification: Synthesize oxytocin analogs using solid-phase peptide synthesis (SPPS) followed by purification using reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.
-
Peptide Characterization: Confirm the identity of the purified peptides by mass spectrometry (e.g., ESI-MS).
-
Concentration Determination: Accurately determine the peptide concentration. A common method is to use the molar extinction coefficient of tyrosine at 280 nm. For analogs lacking tyrosine, quantitative amino acid analysis is recommended.
-
Solvent Preparation: Prepare the desired buffer (e.g., 10 mM sodium phosphate buffer, pH 7.4). The buffer components should have low absorbance in the far-UV region. Avoid using high concentrations of chloride ions, which can interfere with measurements.
-
Sample Preparation for CD:
-
Dissolve the lyophilized peptide in the prepared buffer to a final concentration typically in the range of 0.1-0.2 mg/mL (approximately 100-200 µM).
-
For far-UV CD (190-250 nm), use a quartz cuvette with a short path length (e.g., 0.1 cm) to minimize solvent absorbance.
-
For near-UV CD (250-320 nm), a longer path length cuvette (e.g., 1 cm) can be used.
-
Prepare a buffer blank containing the same solvent used to dissolve the peptide.
-
B. Instrumental Setup and Data Acquisition
-
Instrument: A Jasco J-815 spectropolarimeter or a similar instrument is suitable.
-
Purging: Purge the instrument with high-purity nitrogen gas for at least 30 minutes before and during the experiment to remove oxygen, which absorbs strongly in the far-UV region.
-
Instrument Parameters (Far-UV CD):
-
Wavelength Range: 190-250 nm
-
Data Pitch: 0.1-0.5 nm
-
Scanning Speed: 50 nm/min
-
Response Time: 1-2 seconds
-
Bandwidth: 1 nm
-
Accumulations: 3-5 scans to improve the signal-to-noise ratio.
-
Temperature Control: Use a Peltier temperature controller to maintain a constant temperature, typically 25°C.
-
-
Data Acquisition:
-
Record a baseline spectrum of the buffer blank.
-
Record the CD spectrum of the oxytocin analog sample.
-
The instrument software will automatically subtract the baseline from the sample spectrum.
-
C. Data Analysis
-
Conversion to Mean Residue Ellipticity: Convert the raw CD data (in millidegrees) to mean residue ellipticity ([θ]) using the following formula:
[θ] = (mdeg * MRW) / (c * l * 10)
where:
-
mdeg is the observed ellipticity in millidegrees.
-
MRW is the mean residue weight (molecular weight of the peptide / number of amino acid residues).
-
c is the peptide concentration in mg/mL.
-
l is the path length of the cuvette in cm.
-
-
Secondary Structure Deconvolution: Use deconvolution algorithms (e.g., K2D2, BeStSel) to estimate the percentage of different secondary structure elements from the far-UV CD spectrum.
IV. Visualizations
A. Experimental Workflow
References
- 1. Secondary Structure of the Cyclic Moiety of the Peptide Hormone Oxytocin and Its Deamino Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformational studies of oxytocin analogues with different ring sizes. I. Circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of metal modulation of oxytocin structure receptor-mediated signaling - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 4. Conformational comparisons of oxytocin agonists, partial agonists, and antagonists using laser Raman and circular dichroism spectroscopy. Examination of 1-penicillamine and diastereoisomeric analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conformational studies of peptide hormones using laser Raman and circular dichroism spectroscopy. A comparative study of oxytocin agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Receptor-Ligand Interactions Using [Glu4]-Oxytocin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxytocin is a nonapeptide hormone and neurotransmitter that plays a crucial role in a variety of physiological processes, including social bonding, uterine contractions, and lactation. Its effects are mediated by the oxytocin receptor (OTR), a member of the G-protein coupled receptor (GPCR) superfamily. The interaction between oxytocin and its receptor is a key area of research for the development of therapeutics targeting conditions such as preterm labor, social affective disorders, and pain.
These application notes provide a framework for utilizing [Glu4]-Oxytocin in receptor-ligand interaction studies, focusing on detailed protocols for radioligand binding assays and intracellular calcium mobilization assays.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from receptor-ligand interaction studies for oxytocin and its analogs. Note: Specific quantitative data for this compound (Ki, EC50) is not currently available in the cited public literature. The tables are structured to facilitate the inclusion of such data when it becomes available through experimentation.
Table 1: Oxytocin Receptor Binding Affinity
| Ligand | Receptor | Species | Assay Type | Ki (nM) | Reference |
| Oxytocin | OTR | Human, Rat | Radioligand Binding | 0.8 - 8.9 | |
| Atosiban | OTR | Human, Rat | Radioligand Binding | - | |
| L-368,899 | OTR | Human, Rat | Radioligand Binding | 8.9 - 26 | |
| L-371,257 | OTR | Human | Radioligand Binding | 19 | |
| Barusiban | OTR | Human | Radioligand Binding | 0.8 | |
| Retosiban | OTR | Human | Radioligand Binding | 0.65 | |
| This compound | OTR | Human/Rat | Radioligand Binding | N/A |
Table 2: Functional Potency at the Oxytocin Receptor
| Ligand | Assay Type | Cell Line | EC50 (nM) | Efficacy (% of Oxytocin) | Reference |
| Oxytocin | Calcium Mobilization | CHO-hOTR | ~1-10 | 100% | |
| This compound | Calcium Mobilization | CHO-hOTR | N/A | N/A |
Signaling Pathways
The oxytocin receptor primarily couples to Gαq/11 G-proteins. Upon ligand binding, this initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. This increase in intracellular calcium is a key event in mediating many of the physiological effects of oxytocin, such as smooth muscle contraction.
Experimental Protocols
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for the oxytocin receptor.
Experimental Workflow
Materials and Reagents:
-
Cell Membranes: Membranes prepared from a cell line stably expressing the human oxytocin receptor (e.g., CHO-hOTR or HEK293-hOTR).
-
Radioligand: [³H]-Oxytocin.
-
Unlabeled Ligand: Oxytocin (for non-specific binding).
-
Test Compound: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: e.g., 50 mM Tris-HCl, pH 7.4 (ice-cold).
-
96-well microplates.
-
Glass fiber filter plates.
-
Scintillation cocktail.
-
Scintillation counter.
-
Cell harvester.
Protocol:
-
Membrane Preparation: Thaw the cell membrane preparation on ice and resuspend in assay buffer to a final protein concentration of 10-20 µ g/well .
-
Compound Dilution: Prepare serial dilutions of this compound in assay buffer.
-
Assay Plate Setup: In a 96-well plate, add the following in order:
-
Total Binding: 25 µL assay buffer, 25 µL [³H]-Oxytocin, 50 µL cell membranes.
-
Non-specific Binding (NSB): 25 µL unlabeled oxytocin (high concentration, e.g., 1 µM), 25 µL [³H]-Oxytocin, 50 µL cell membranes.
-
Competition: 25 µL of each this compound dilution, 25 µL [³H]-Oxytocin, 50 µL cell membranes.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Intracellular Calcium Mobilization Assay
This protocol describes a cell-based assay to measure the ability of this compound to induce an increase in intracellular calcium, providing a measure of its functional potency (EC50).
Experimental Workflow
Materials and Reagents:
-
Cell Line: A cell line stably expressing the human oxytocin receptor (e.g., CHO-hOTR).
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM with 10% FBS).
-
Calcium-sensitive dye: e.g., Fluo-4 AM.
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Test Compound: this compound.
-
Positive Control: Oxytocin.
-
Black, clear-bottom 96-well microplates.
-
Fluorescence plate reader with an injection system.
Protocol:
-
Cell Seeding: Seed the OTR-expressing cells into a black, clear-bottom 96-well plate at an appropriate density and incubate overnight to allow for cell attachment.
-
Dye Loading:
-
Prepare a dye loading solution containing the calcium-sensitive dye according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light.
-
-
Compound Preparation: Prepare serial dilutions of this compound and a positive control (Oxytocin) in assay buffer.
-
Fluorescence Measurement:
-
Place the cell plate in the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity over time (e.g., excitation at 485 nm, emission at 525 nm for Fluo-4).
-
Establish a baseline fluorescence reading for each well.
-
Inject the different concentrations of this compound or oxytocin into the wells and continue to record the fluorescence signal.
-
-
Data Analysis:
-
Calculate the change in fluorescence from the baseline for each well.
-
Plot the change in fluorescence against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
The maximal response induced by this compound can be compared to that of oxytocin to determine its relative efficacy.
-
Conclusion
The study of this compound and other oxytocin analogs is essential for a deeper understanding of the molecular determinants of ligand binding and receptor activation at the oxytocin receptor. The protocols provided herein offer a standardized approach to characterizing the pharmacological profile of this compound. While specific quantitative data for this analog remains to be published, the described methodologies will enable researchers to generate this crucial information, thereby contributing to the rational design of novel and more selective oxytocin receptor modulators for therapeutic applications.
References
Solid-Phase Peptide Synthesis of Glumitocin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the solid-phase peptide synthesis (SPPS) of Glumitocin, a naturally occurring nonapeptide analogue of oxytocin with the sequence Cys-Tyr-Ile-Ser-Asn-Cys-Pro-Gln-Gly-NH₂. Glumitocin, identified in cartilaginous fish, is a valuable tool for comparative endocrinology and pharmacology research. The protocols outlined below utilize the widely adopted Fmoc/tBu strategy, which offers high efficiency and versatility.
Overview of Glumitocin Synthesis
The synthesis of Glumitocin is achieved through a stepwise solid-phase approach, followed by cyclization, cleavage from the resin, and purification. The process involves the sequential addition of Nα-Fmoc-protected amino acids with acid-labile side-chain protecting groups to a solid support resin.
Key Stages of Synthesis:
-
Resin Preparation: Swelling of the resin to ensure optimal reaction kinetics.
-
Chain Assembly: Iterative cycles of Fmoc deprotection and amino acid coupling.
-
On-Resin Cyclization: Formation of the disulfide bridge between Cys¹ and Cys⁶.
-
Cleavage and Deprotection: Release of the crude peptide from the resin and removal of all side-chain protecting groups.
-
Purification and Characterization: Isolation of pure Glumitocin using reverse-phase high-performance liquid chromatography (RP-HPLC) and verification of its identity by mass spectrometry.
Quantitative Data Summary
The following tables provide a summary of the materials and expected outcomes for the solid-phase synthesis of Glumitocin.
Table 1: Protected Amino Acids and Resin for Glumitocin Synthesis
| Amino Acid Position | Protected Amino Acid Derivative |
| Resin | Rink Amide MBHA Resin |
| 9 | Fmoc-Gly-OH |
| 8 | Fmoc-Gln(Trt)-OH |
| 7 | Fmoc-Pro-OH |
| 6 | Fmoc-Cys(Trt)-OH |
| 5 | Fmoc-Asn(Trt)-OH |
| 4 | Fmoc-Ser(tBu)-OH |
| 3 | Fmoc-Ile-OH |
| 2 | Fmoc-Tyr(tBu)-OH |
| 1 | Fmoc-Cys(Trt)-OH |
Table 2: Reagents for a Typical 0.1 mmol Scale Synthesis
| Reagent | Purpose | Typical Quantity/Concentration |
| Rink Amide MBHA Resin | Solid Support | ~150 mg (0.67 mmol/g loading) |
| Fmoc-Amino Acids | Building Blocks | 0.5 mmol (5 equivalents) |
| HBTU/HATU | Coupling Activator | 0.45 mmol (4.5 equivalents) |
| DIPEA/TMP | Base for Coupling | 1.0 mmol (10 equivalents) |
| 20% Piperidine in DMF | Fmoc Deprotection | 5 mL per cycle |
| DMF | Solvent | As needed for washing and reactions |
| DCM | Solvent | As needed for washing |
| Cleavage Cocktail (TFA/TIS/H₂O) | Cleavage and Deprotection | 10 mL (e.g., 95:2.5:2.5 v/v/v) |
| Iodine in DMF | On-Resin Cyclization | 0.1 M solution |
Table 3: Expected Yield and Purity of Synthetic Glumitocin
| Parameter | Expected Value | Method of Determination |
| Crude Peptide Purity | >85% | Analytical RP-HPLC |
| Overall Yield (after purification) | 15-25% | Based on initial resin loading |
| Final Purity | >98% | Analytical RP-HPLC |
| Molecular Weight | ~1007.1 Da | Mass Spectrometry (e.g., ESI-MS) |
Experimental Protocols
The following are detailed protocols for the key stages of Glumitocin synthesis.
Solid-Phase Peptide Synthesis (SPPS) Workflow
The synthesis is performed on a 0.1 mmol scale using a manual or automated peptide synthesizer.
Protocol 3.1.1: Resin Swelling
-
Place the Rink Amide MBHA resin in a reaction vessel.
-
Add DMF to cover the resin and allow it to swell for at least 1 hour with gentle agitation.
-
Drain the DMF.
Protocol 3.1.2: Fmoc Deprotection
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Repeat the addition of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
Protocol 3.1.3: Amino Acid Coupling
-
In a separate vial, dissolve the Fmoc-amino acid (5 eq), HBTU/HATU (4.5 eq), and DIPEA/TMP (10 eq) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
To ensure complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).
-
Repeat the deprotection and coupling cycles for each amino acid in the Glumitocin sequence.
On-Resin Cyclization
Protocol 3.2.1: Disulfide Bond Formation
-
After the final Fmoc deprotection of the N-terminal Cysteine, wash the resin with DMF.
-
Add a solution of iodine (I₂) in DMF (0.1 M) to the resin until a persistent yellow color is observed.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Wash the resin with DMF until the yellow color disappears, followed by washes with DCM.
Cleavage, Purification, and Characterization
Protocol 3.3.1: Cleavage from Resin and Side-Chain Deprotection
-
Dry the resin under a stream of nitrogen.
-
Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to the resin.
-
Agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
Protocol 3.3.2: Purification by RP-HPLC
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).
-
Purify the peptide using a preparative C18 RP-HPLC column.
-
Use a linear gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient is 10-40% acetonitrile over 30 minutes.
-
Monitor the elution at 220 nm and collect the fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Pool the fractions with >98% purity and lyophilize to obtain the final product as a white powder.
Protocol 3.3.3: Characterization by Mass Spectrometry
-
Dissolve a small amount of the purified peptide in a suitable solvent.
-
Analyze the sample using ESI-MS to confirm the molecular weight of Glumitocin (expected [M+H]⁺ ≈ 1008.1 Da).
Visualizations
Experimental Workflow
Glumitocin Signaling Pathway
Glumitocin is an analogue of oxytocin and is expected to exert its biological effects through the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). The binding of Glumitocin to the OTR initiates a cascade of intracellular signaling events.[1][2]
References
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of [Glu4]-Oxytocin
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Glu4]-Oxytocin is an analog of the neuropeptide hormone oxytocin, where the glutamine residue at position 4 is substituted with glutamic acid. This modification introduces a carboxylic acid group, altering the peptide's overall charge and hydrophobicity, which in turn influences its chromatographic behavior. High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is the standard and most effective method for the purification of synthetic peptides like this compound.[1] This application note provides a detailed protocol for the purification of this compound, developed by adapting established methods for oxytocin and considering the physicochemical changes introduced by the glutamic acid substitution.
The primary principle of reversed-phase HPLC is the separation of molecules based on their hydrophobicity. A non-polar stationary phase (typically C18-modified silica) is used with a polar mobile phase. Peptides are eluted by a gradient of increasing organic solvent concentration, with more hydrophobic peptides eluting later.[1] The substitution of the polar, neutral glutamine with the acidic glutamic acid is expected to decrease the hydrophobicity of the peptide, especially at low pH when the carboxylic acid group is protonated. This will likely lead to a shorter retention time for this compound compared to native oxytocin under identical conditions.
Materials and Methods
Instrumentation and Consumables
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and UV detector.
-
C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm for analytical or 21.2 x 250 mm for preparative).
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), HPLC grade
-
Crude this compound peptide (post-synthesis and cleavage)
-
0.22 µm syringe filters
Experimental Workflow
Caption: Workflow for the HPLC purification of this compound.
Experimental Protocols
Mobile Phase Preparation
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 999 mL of water. Degas the solution.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile (ACN). To prepare 1 L, add 1 mL of TFA to 999 mL of ACN. Degas the solution.
Sample Preparation
-
Dissolve the crude this compound powder in a minimal amount of Mobile Phase A.
-
If solubility is an issue, a small percentage of acetonitrile can be added.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
Analytical HPLC for Method Development
The purpose of the analytical run is to determine the retention time of this compound and to optimize the separation from impurities.
-
Column: C18 reversed-phase, 4.6 x 250 mm, 5 µm.
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm and 280 nm.
-
Injection Volume: 10-20 µL.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point.
Preparative HPLC for Purification
Based on the analytical run, the gradient for the preparative purification is optimized to ensure good separation of the target peptide from its closest impurities. A shallower gradient around the elution time of the target peptide is often employed.
-
Column: C18 reversed-phase, 21.2 x 250 mm, 5 µm.
-
Column Temperature: 30 °C.
-
Flow Rate: 15-20 mL/min.
-
Detection Wavelength: 220 nm and 280 nm.
-
Injection Volume: 1-5 mL (depending on the concentration of the crude peptide solution).
-
Optimized Gradient: A suggested gradient, assuming the peptide elutes at approximately 30% ACN in the analytical run, would be a shallow gradient from 20% to 40% Mobile Phase B over 40 minutes.
-
Fraction Collection: Collect fractions of 5-10 mL throughout the elution of the main peak.
Post-Purification Processing
-
Purity Analysis: Analyze the collected fractions using the analytical HPLC method to determine the purity of each fraction.
-
Pooling: Combine the fractions with the desired purity (typically >98%).
-
Lyophilization: Freeze the pooled fractions and lyophilize to remove the solvents and obtain the purified this compound as a white powder.
-
Final Quality Control: Perform final quality control on the lyophilized product to confirm purity (analytical HPLC) and identity (mass spectrometry).
Data Presentation
The following table summarizes the expected and typical results for the HPLC purification of this compound. The retention time is a predicted value based on the increased polarity compared to native oxytocin.
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18, 4.6 x 250 mm, 5 µm | C18, 21.2 x 250 mm, 5 µm |
| Flow Rate | 1.0 mL/min | 18 mL/min |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Gradient | 5-65% B over 30 min | 20-40% B over 40 min |
| Expected Retention Time | ~15-20 min | ~20-25 min |
| Typical Purity (Post-Purification) | >98% | >98% |
| Typical Recovery | N/A | 40-60% |
Signaling Pathways and Logical Relationships
The purification of this compound does not directly involve signaling pathways. However, the logical relationship of the purification process can be visualized.
Caption: Logical flow of the HPLC purification process.
Conclusion
The protocol described in this application note provides a comprehensive guide for the successful purification of this compound using reversed-phase HPLC. The key to achieving high purity is the development of an optimized gradient based on preliminary analytical runs. The substitution of glutamine with glutamic acid necessitates a careful adjustment of the purification strategy, primarily accounting for the peptide's increased polarity. By following this detailed methodology, researchers can obtain highly pure this compound suitable for a wide range of downstream applications in research and drug development.
References
Application Notes and Protocols for Behavioral Studies of [Glu4]-Oxytocin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxytocin, a nine-amino-acid neuropeptide, plays a crucial role in a variety of complex social behaviors, including social recognition, bonding, and the modulation of anxiety. [Glu4]-Oxytocin is a synthetic analog of oxytocin, identified as a suitable derivative for investigating the conformation of "oxytocin-like" molecules in aqueous solution.[1] While its primary initial characterization has been in structural studies, its potential to modulate social and anxiety-related behaviors in vivo remains a compelling area of investigation. Structural modifications of oxytocin have been shown to alter its biological activity and pharmacokinetic profile.[2][3] Therefore, a systematic evaluation of this compound's behavioral effects is warranted.
These application notes provide a comprehensive experimental framework for the initial in vivo characterization of this compound's effects on social behavior and anxiety-like behavior in a murine model. The protocols detailed below outline procedures for intracerebroventricular (ICV) administration, behavioral testing using the Elevated Plus Maze and the Three-Chamber Social Interaction Test, and a proposed pilot dose-response study to determine the effective dose range.
Experimental Design Rationale
Given the absence of published in vivo behavioral data for this compound, the following experimental design is proposed as an initial characterization. The central hypothesis is that this compound, as an analog of oxytocin, will exhibit similar pro-social and anxiolytic-like effects. The proposed experiments are designed to test this hypothesis and to establish a dose-response relationship for these effects. A pilot study is essential to determine the optimal dose range before proceeding to more extensive behavioral phenotyping.
Signaling Pathway and Experimental Workflow
The binding of oxytocin to its G-protein coupled receptor (OTR) activates multiple intracellular signaling cascades that are thought to underlie its behavioral effects. The primary pathway involves the activation of Gαq/11, leading to the stimulation of phospholipase C (PLC) and subsequent increases in intracellular calcium.[2] These signaling events are crucial for modulating neuronal activity in brain regions associated with social behavior and anxiety.
Oxytocin Receptor Signaling Pathway
Caption: Oxytocin receptor signaling cascade initiated by ligand binding.
Experimental Workflow
Caption: Overview of the experimental procedure from surgery to data analysis.
Experimental Protocols
Protocol 1: Intracerebroventricular (ICV) Cannula Implantation
This protocol describes the surgical implantation of a guide cannula into the lateral ventricle of a mouse brain for the direct central administration of this compound.
Materials:
-
Stereotaxic apparatus
-
Anesthesia machine with isoflurane
-
Heating pad
-
Surgical drill
-
Guide cannula and dummy cannula
-
Dental cement
-
Surgical tools (scalpel, forceps, etc.)
-
Analgesics (e.g., Carprofen)
-
Antiseptics (e.g., Betadine, 70% ethanol)
-
Sterile saline
-
Eye ointment
Procedure:
-
Anesthetize the mouse using isoflurane (5% for induction, 1-2% for maintenance).
-
Secure the mouse in the stereotaxic frame, ensuring the head is level.
-
Apply eye ointment to prevent corneal drying.
-
Administer pre-operative analgesics as per institutional guidelines.
-
Shave the fur from the surgical area and clean with antiseptic solution.
-
Make a midline incision on the scalp to expose the skull.
-
Identify bregma and lambda.
-
Using the stereotaxic coordinates for the lateral ventricle (e.g., AP: -0.3 mm, ML: ±1.0 mm from bregma), drill a small hole through the skull.
-
Lower the guide cannula to the appropriate depth (e.g., DV: -2.2 mm from the skull surface).
-
Secure the cannula to the skull using dental cement.
-
Insert the dummy cannula to keep the guide cannula patent.
-
Suture the scalp incision.
-
Administer post-operative analgesics and allow the mouse to recover on a heating pad.
-
Monitor the animal daily for 7-10 days post-surgery before commencing behavioral experiments.
Protocol 2: Pilot Dose-Response Study
This protocol outlines a pilot study to determine the effective dose range of this compound.
Animals:
-
Adult male C57BL/6J mice with implanted ICV cannulas.
Drug Preparation:
-
Dissolve this compound in sterile artificial cerebrospinal fluid (aCSF).
-
Prepare a vehicle control group (aCSF only).
-
Proposed dose range (based on typical oxytocin doses, to be optimized): 0.1 ng, 1 ng, 10 ng, and 100 ng in a 1 µL injection volume.
Procedure:
-
Habituate the animals to the injection procedure for 2-3 days prior to the experiment.
-
On the test day, gently restrain the mouse and remove the dummy cannula.
-
Connect the injection cannula (attached to a Hamilton syringe) to the guide cannula.
-
Infuse 1 µL of the designated dose of this compound or vehicle over 1 minute.
-
Leave the injection cannula in place for an additional minute to allow for diffusion.
-
Replace the dummy cannula.
-
Return the mouse to its home cage for a 30-minute pre-treatment period.
-
Proceed with behavioral testing (Elevated Plus Maze or Three-Chamber Social Interaction Test).
Protocol 3: Elevated Plus Maze (EPM)
The EPM is used to assess anxiety-like behavior in rodents. The test is based on the conflict between the natural tendency of mice to explore a novel environment and their aversion to open, elevated spaces.
Apparatus:
-
A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
Procedure:
-
Habituate the mouse to the testing room for at least 30 minutes prior to the test.
-
Following the 30-minute pre-treatment period after ICV injection, place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session using an overhead video camera.
-
After the 5-minute session, return the mouse to its home cage.
-
Clean the maze with 70% ethanol between each trial.
-
Analyze the video recording for the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
Protocol 4: Three-Chamber Social Interaction Test
This test assesses sociability and preference for social novelty.
Apparatus:
-
A three-chambered rectangular box with openings between the chambers.
-
Two small, wire cages.
Procedure:
-
Habituation Phase (10 minutes):
-
Place the test mouse in the center chamber and allow it to freely explore all three empty chambers.
-
-
Sociability Phase (10 minutes):
-
Place an unfamiliar "stranger" mouse inside one of the wire cages in a side chamber.
-
Place an empty wire cage in the opposite side chamber.
-
Place the test mouse back in the center chamber and allow it to explore all three chambers.
-
Record the time the test mouse spends in each chamber and the time it spends sniffing each wire cage.
-
-
Social Novelty Phase (10 minutes):
-
Keep the now-familiar stranger mouse in its cage.
-
Place a new, unfamiliar "novel" stranger mouse in the previously empty wire cage.
-
Place the test mouse back in the center chamber and allow it to explore.
-
Record the time spent in each chamber and sniffing each wire cage.
-
-
Clean the apparatus thoroughly between trials.
Data Presentation
Quantitative data from these experiments should be summarized in tables for clear comparison between treatment groups.
Table 1: Hypothetical Pilot Dose-Response Data for this compound in the Elevated Plus Maze
| Treatment Group | N | Time in Open Arms (s) | Open Arm Entries | Total Distance (cm) |
| Vehicle (aCSF) | 10 | 35.2 ± 4.1 | 8.3 ± 1.2 | 1520 ± 150 |
| [Glu4]-OT (0.1 ng) | 10 | 45.8 ± 5.3 | 9.1 ± 1.5 | 1490 ± 165 |
| [Glu4]-OT (1 ng) | 10 | 68.5 ± 7.9 | 12.4 ± 1.8 | 1550 ± 140 |
| [Glu4]-OT (10 ng) | 10 | 85.3 ± 9.2 | 15.1 ± 2.1 | 1530 ± 155 |
| [Glu4]-OT (100 ng) | 10 | 72.1 ± 8.5 | 13.5 ± 1.9 | 1510 ± 160 |
| *Data are presented as Mean ± SEM. **p < 0.01, p < 0.05 compared to Vehicle (One-way ANOVA with post-hoc test). |
Table 2: Hypothetical Data for the Optimal Dose of this compound in the Three-Chamber Social Interaction Test
| Treatment Group | N | Sociability Phase: Sniffing Time (s) | Social Novelty Phase: Sniffing Time (s) |
| Stranger Mouse | Empty Cage | ||
| Vehicle (aCSF) | 12 | 85.4 ± 9.1 | 30.1 ± 5.5 |
| [Glu4]-OT (10 ng) | 12 | 125.7 ± 11.3** | 28.9 ± 4.8 |
| *Data are presented as Mean ± SEM. *p < 0.01 compared to the other stimulus within the same phase (Paired t-test). |
Conclusion
The provided application notes and protocols offer a robust framework for the initial behavioral characterization of this compound. By systematically evaluating its effects on anxiety-like behavior and sociability, researchers can elucidate its potential as a modulator of the central oxytocinergic system. The proposed pilot dose-response study is a critical first step in determining the in vivo efficacy of this oxytocin analog and will guide future investigations into its therapeutic potential for social and anxiety-related disorders.
References
Application Notes and Protocols for Cell-Based Assays of [Glu4]-Oxytocin Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxytocin is a nonapeptide hormone and neurotransmitter that plays a crucial role in various physiological processes, including uterine contraction, lactation, and social behavior. Its effects are mediated through the oxytocin receptor (OTR), a member of the G protein-coupled receptor (GPCR) family. The OTR primarily couples to Gαq/11 proteins, initiating a signaling cascade that involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), respectively.
[Glu4]-Oxytocin is a synthetic analog of oxytocin where the glutamine residue at position 4 is replaced by a glutamic acid residue. This modification has been utilized in studies to investigate the conformational properties of oxytocin-like molecules. While specific quantitative data on the bioactivity of this compound from cell-based assays is not extensively documented in publicly available literature, it is generally understood that modifications at position 4 of the oxytocin molecule can lead to decreased biological activity.
These application notes provide detailed protocols for common cell-based assays to characterize the activity of oxytocin analogs like this compound at the human oxytocin receptor. The primary assays described are a Calcium Mobilization Assay and a Luciferase Reporter Gene Assay, both of which are well-suited for quantifying the activation of the Gq-coupled OTR. While the provided quantitative data tables use Oxytocin as a reference compound due to the limited availability of specific data for this compound, these protocols are directly applicable for determining the potency and efficacy of this compound and other analogs.
OTR Signaling Pathway
The activation of the oxytocin receptor by an agonist such as oxytocin or its analogs initiates a primary signaling pathway through the Gq protein. This leads to the activation of Phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium is a key event that can be measured to determine receptor activation.
Figure 1: OTR Gq Signaling Pathway
Data Presentation
The following table summarizes typical potency values for oxytocin in common cell-based assays. Researchers can use this as a reference for designing experiments and for comparison with the data obtained for this compound.
| Compound | Assay Type | Cell Line | Parameter | Value (nM) |
| Oxytocin | Calcium Mobilization | CHO-K1 expressing hOTR | EC50 | 1 - 10 |
| Oxytocin | Reporter Gene (NFAT-luciferase) | HEK293 expressing hOTR | EC50 | 0.1 - 5 |
| Carbetocin | Reporter Gene (NFAT-luciferase) | Proprietary human cells | EC50 | ~1 |
| WAY 267464 | Reporter Gene (NFAT-luciferase) | Proprietary human cells | EC50 | ~10 |
Note: EC50 values are approximate and can vary depending on the specific cell line, receptor expression level, and assay conditions.
Experimental Protocols
Calcium Mobilization Assay
This assay directly measures the increase in intracellular calcium concentration following OTR activation. It is a robust and widely used method for characterizing GPCR agonists and antagonists.
Figure 2: Calcium Mobilization Assay Workflow
Materials:
-
CHO-K1 cells stably expressing the human oxytocin receptor (or other suitable cell line, e.g., HEK293).
-
Cell culture medium (e.g., DMEM/F-12) with 10% FBS, 1% Penicillin-Streptomycin.
-
96-well black, clear-bottom assay plates.
-
This compound and Oxytocin (as a positive control).
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluorescence plate reader with kinetic reading capabilities and automated injection.
Procedure:
-
Cell Plating:
-
One day before the assay, seed the OTR-expressing cells into 96-well black, clear-bottom plates at a density of 40,000-60,000 cells per well in 100 µL of culture medium.
-
Incubate the plates at 37°C in a 5% CO2 incubator overnight.
-
-
Dye Loading:
-
Prepare the dye loading solution: Dissolve Fluo-4 AM and Pluronic F-127 in DMSO to make stock solutions. On the day of the assay, dilute the Fluo-4 AM stock solution in HBSS with 20 mM HEPES to a final concentration of 2-5 µM. The addition of an equal concentration of Pluronic F-127 can aid in dye solubilization.
-
Aspirate the culture medium from the cell plate and add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes, followed by 15-30 minutes at room temperature, protected from light.
-
-
Compound Preparation:
-
Prepare a 10X serial dilution of this compound and oxytocin in HBSS with 20 mM HEPES. A typical starting concentration range would be from 1 nM to 10 µM.
-
Include a vehicle control (HBSS with 20 mM HEPES) and a positive control (e.g., a known concentration of oxytocin that gives a maximal response).
-
-
Fluorescence Measurement:
-
Set the fluorescence plate reader to measure fluorescence intensity (e.g., excitation at 494 nm and emission at 516 nm for Fluo-4).
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Using the instrument's injector, add 20 µL of the 10X compound solutions to the respective wells.
-
Immediately begin kinetic measurement of fluorescence intensity every 1-2 seconds for 2-3 minutes.
-
-
Data Analysis:
-
Determine the maximum fluorescence response for each concentration of the test compound.
-
Subtract the baseline fluorescence from the peak fluorescence to get the net change in fluorescence.
-
Plot the net change in fluorescence against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Luciferase Reporter Gene Assay
This assay measures the transcriptional activation of a reporter gene (luciferase) downstream of OTR signaling. Activation of the Gq pathway leads to an increase in intracellular calcium, which activates the transcription factor NFAT (Nuclear Factor of Activated T-cells). The NFAT then drives the expression of a luciferase reporter gene.
Figure 3: Reporter Gene Assay Workflow
Materials:
-
HEK293 cells (or other suitable host cells) stably or transiently co-expressing the human oxytocin receptor and an NFAT-luciferase reporter construct.
-
Cell culture medium (e.g., DMEM) with 10% FBS, 1% Penicillin-Streptomycin.
-
White, opaque 96-well assay plates.
-
This compound and Oxytocin.
-
Luciferase assay reagent (e.g., ONE-Glo™ or similar).
-
Luminometer.
Procedure:
-
Cell Plating:
-
Seed the reporter cells into white, opaque 96-well plates at a density of 20,000-40,000 cells per well in 100 µL of culture medium.
-
Incubate the plates at 37°C in a 5% CO2 incubator overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound and oxytocin in assay medium (e.g., serum-free DMEM).
-
Add the diluted compounds to the cells. The final volume in each well should be consistent.
-
Include a vehicle control.
-
-
Incubation:
-
Incubate the plates for 4-6 hours at 37°C in a 5% CO2 incubator to allow for reporter gene expression.
-
-
Luminescence Measurement:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase reagent to each well according to the manufacturer's instructions (typically a volume equal to the volume of medium in the well).
-
Incubate for 5-10 minutes at room temperature to allow for cell lysis and the luminescent reaction to stabilize.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the vehicle control wells from the luminescence values of the compound-treated wells.
-
Plot the luminescence signal against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Conclusion
The provided protocols for calcium mobilization and luciferase reporter gene assays offer robust methods for characterizing the activity of this compound and other oxytocin analogs at the oxytocin receptor. While quantitative data for this compound is sparse, these assays will enable researchers to determine its potency and efficacy and compare it to the native ligand, oxytocin. Careful optimization of cell density, dye loading, and incubation times will ensure high-quality, reproducible data for advancing research and drug development in the field of oxytocin pharmacology.
Application Note: Quantitative Analysis of [Glu4]-Oxytocin using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Glu4]-Oxytocin is an analog of the neuropeptide hormone oxytocin, where the glutamine residue at position 4 is substituted with glutamic acid. This modification can influence the molecule's physicochemical properties, receptor binding affinity, and in vivo stability, making it a subject of interest in drug development and physiological research. Accurate and sensitive quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. This application note provides a detailed protocol for the analysis of this compound in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.
Principle
This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) for the separation of this compound from matrix components, followed by detection using a triple quadrupole mass spectrometer. The analyte is ionized using electrospray ionization (ESI) and quantified using multiple reaction monitoring (MRM) for enhanced specificity and sensitivity.
Predicted Mass Spectrometry Parameters for this compound
The substitution of glutamine (C5H10N2O3, molecular weight: 146.14 g/mol ) with glutamic acid (C5H9NO4, molecular weight: 147.13 g/mol ) results in a mass shift. The molecular weight of this compound is approximately 1008.18 g/mol [1][2][3]. Based on this, the predicted precursor and product ions are outlined below.
Table 1: Predicted MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) [M+H]+ | Product Ion (m/z) | Putative Fragment |
| This compound | 1008.2 | 724.3 | b6 ion |
| This compound | 1008.2 | 554.2 | y5 ion |
| This compound | 1008.2 | 285.1 | y2 ion |
Note: Optimal collision energies should be determined empirically.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common and effective method for extracting oxytocin and its analogs from complex biological matrices like plasma or serum.
Materials:
-
Oasis HLB (Hydrophilic-Lipophilic Balanced) SPE cartridges
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (FA)
-
Trifluoroacetic acid (TFA)
-
Sample matrix (e.g., human plasma)
-
This compound standard
-
Internal standard (e.g., isotopically labeled this compound or a related analog)
Protocol:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 0.1% TFA in water.
-
Loading: Dilute the plasma sample 1:1 with 4% phosphoric acid. Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar impurities.
-
Elution: Elute the this compound with 1 mL of 90% acetonitrile/0.1% formic acid in water.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of mobile phase A (see LC conditions below).
Diagram 1: Solid-Phase Extraction Workflow
Caption: Workflow for sample preparation using solid-phase extraction.
Liquid Chromatography
Table 2: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5-10 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 60% B over 5 minutes, followed by a wash and re-equilibration |
Note: The gradient should be optimized to ensure sufficient separation from matrix interferences and any related impurities.
Mass Spectrometry
Table 3: Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Instrument dependent |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Collision Gas | Argon |
Diagram 2: LC-MS/MS Analysis Workflow
Caption: General workflow of the LC-MS/MS analytical process.
Quantitative Data and Performance Characteristics
The following table summarizes the expected quantitative performance of the method. These values are based on typical performance for oxytocin and its analogs and should be validated for this compound in the specific matrix of interest.
Table 4: Expected Quantitative Performance
| Parameter | Expected Value |
| Limit of Quantification (LOQ) | 1-10 pg/mL |
| Linear Dynamic Range | 10 - 10,000 pg/mL |
| Precision (%RSD) | < 15% |
| Accuracy (%Bias) | ± 15% |
| Recovery | > 80% |
Data Presentation
All quantitative data should be summarized in clear and concise tables. A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The linearity of the curve should be assessed using a regression analysis, with an R² value > 0.99 being desirable.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantitative analysis of this compound in biological matrices. The detailed protocols for sample preparation, liquid chromatography, and mass spectrometry, along with the predicted MRM transitions, offer a solid foundation for method development and validation. This application note serves as a valuable resource for researchers and scientists in the fields of pharmacology, drug development, and analytical chemistry who are working with this compound and related peptide analogs.
References
Application Notes and Protocols for the In Vivo Investigation of [Glu4]-Oxytocin and Related Analogs in Animal Models
Disclaimer: The following application notes and protocols are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals. It is important to note that while [Glu4]-Oxytocin is a known derivative of oxytocin, there is a significant lack of published in vivo studies specifically investigating its effects. Therefore, the information provided herein is largely based on the extensive body of research conducted on native oxytocin and other well-characterized oxytocin analogs. These protocols should be considered as a starting point and will require optimization and validation for the specific analog and experimental context.
This compound: Chemical Profile
This compound is an analog of oxytocin where the glutamine residue at position 4 is substituted with a glutamic acid residue. This modification may influence its conformational properties, receptor binding affinity, and biological activity.
| Property | Value | Source |
| Chemical Formula | C43H65N11O13S2 | [1] |
| Molecular Weight | 1008.18 g/mol | [2] |
| CAS Number | 4314-67-4 | [1] |
| Sequence | Cys-Tyr-Ile-Glu-Asn-Cys-Pro-Leu-Gly-NH2 (Disulfide bridge: 1-6) |
Application Notes: Potential In Vivo Applications of Oxytocin Analogs
Based on the known functions of oxytocin, this compound could be investigated for its potential to modulate a range of social, emotional, and metabolic processes.
Modulation of Social Behavior
Oxytocin is a key regulator of social behaviors in mammals.[3] Analogs are frequently studied for their ability to enhance pro-social behaviors and ameliorate social deficits.
-
Social Recognition and Memory: Oxytocin plays a crucial role in the ability of an animal to recognize and remember familiar conspecifics.[4]
-
Social Interaction: Administration of oxytocin has been shown to increase the time spent in social investigation and interaction between rodents.
-
Pro-social Behavior: Studies in rats have demonstrated that oxytocin can promote helping behaviors.
Regulation of Anxiety and Fear Responses
The oxytocin system is implicated in the modulation of anxiety and the response to stressful stimuli.
-
Anxiolytic Effects: Oxytocin administration has been shown to reduce anxiety-like behaviors in various animal models, such as the elevated plus-maze.
-
Fear Conditioning and Extinction: Oxytocin can influence the acquisition and extinction of conditioned fear responses, suggesting a role in processing fear-related memories.
-
Stress Response: Central administration of oxytocin can attenuate the release of stress hormones like corticosterone in response to stressors.
Metabolic Homeostasis
Emerging evidence suggests a role for oxytocin in the regulation of energy balance and glucose metabolism.
-
Food Intake and Body Weight: Oxytocin can act as an anorexigenic peptide, reducing food intake and body weight.
-
Glucose Metabolism: The oxytocin system may influence insulin sensitivity and glucose tolerance.
Quantitative Data from In Vivo Studies with Oxytocin Analogs
The following tables present representative data from studies on oxytocin to illustrate the types of quantitative outcomes that can be expected. Note: This data is not specific to this compound.
Table 1: Representative Effects of Oxytocin on Social Interaction in Mice
| Animal Model | Analog/Dose | Route of Admin. | Key Findings | Reference |
| C57BL/6N Mice (Female) | Oxytocin (1000 µg/kg) | Subcutaneous | Single dose significantly increased social interaction time. | |
| C57BL/6N Mice (Male) | Oxytocin (10, 100, 1000 µg/kg) | Subcutaneous | Increased social interaction time regardless of single or repeated dosing. | |
| Oprm1 knockout mice | Oxytocin (0.3 IU) | Intranasal | Restored social interaction deficits. |
Table 2: Representative Effects of Oxytocin on Anxiety-Like Behavior in Rodents
| Animal Model | Analog/Dose | Behavioral Test | Key Findings | Reference |
| Female Mice | Oxytocin (2 ng) | Elevated Plus-Maze | Increased percentage of entries and time spent in open arms. | |
| Male Rats | Oxytocin (0.01 & 0.1 µg/kg) | Fear-Potentiated Startle | Reduced background anxiety (non-cued startle). | |
| Male Rats | Carbetocin (OT agonist) | Elevated Plus-Maze | Intracerebroventricular administration produced significant anxiolytic-like effects. |
Experimental Protocols
Protocol 1: Social Interaction Test in Mice
Objective: To assess the effect of an oxytocin analog on social behavior by quantifying the interaction time between two unfamiliar mice.
Materials:
-
Test compound (this compound or other analog)
-
Vehicle (e.g., sterile saline)
-
Standard mouse cages
-
Open field arena (e.g., 50 cm x 50 cm)
-
Video recording equipment and analysis software (e.g., Noldus EthoVision XT)
Animal Model:
-
Adult male C57BL/6J mice, singly housed for a period before testing to increase social motivation.
Drug Preparation and Administration:
-
Dissolve the oxytocin analog in sterile saline to the desired concentration.
-
Administer the compound via the desired route (e.g., intraperitoneal, subcutaneous, or intranasal) at a specific time point before the test (e.g., 30 minutes prior).
-
Intraperitoneal (i.p.) Injection: Inject a volume of 10 ml/kg body weight.
-
Intranasal (i.n.) Administration: Under light isoflurane anesthesia, deliver a small volume (e.g., 5-10 µl per nostril) using a pipette.
-
Procedure:
-
Habituate the test mouse to the open field arena for 5-10 minutes one day before the test.
-
On the test day, administer the test compound or vehicle to the experimental mouse.
-
After the appropriate pre-treatment time, place the experimental mouse in the arena.
-
Introduce a novel, untreated "stimulus" mouse of the same sex and strain into the arena.
-
Record the interaction for 10 minutes.
-
Social interaction is defined as sniffing (nose-to-nose, nose-to-anogenital region), following, and physical contact.
Data Analysis:
-
Quantify the total time spent in social interaction.
-
Analyze other behaviors such as locomotion, self-grooming, and digging as controls for non-specific effects.
-
Compare the results between the treated and vehicle control groups using appropriate statistical tests (e.g., t-test or ANOVA).
Protocol 2: Elevated Plus-Maze (EPM) Test in Mice
Objective: To evaluate the anxiolytic-like effects of an oxytocin analog.
Materials:
-
Test compound (this compound or other analog)
-
Vehicle (e.g., sterile saline)
-
Elevated plus-maze apparatus (two open arms, two closed arms, elevated from the floor)
-
Video recording and analysis software
Animal Model:
-
Adult male or female mice (e.g., C57BL/6J).
Drug Preparation and Administration:
-
Prepare and administer the drug as described in Protocol 1. The pre-treatment time is typically 30 minutes for i.p. or s.c. administration.
Procedure:
-
Habituate the animals to the testing room for at least 30-60 minutes before the experiment.
-
Administer the test compound or vehicle.
-
After the pre-treatment period, place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session with an overhead camera.
-
Thoroughly clean the maze with 70% ethanol between trials to remove olfactory cues.
Data Analysis:
-
Measure the time spent in the open arms and closed arms.
-
Count the number of entries into the open and closed arms.
-
Calculate the percentage of time spent in the open arms [(Time in open arms) / (Total time)] x 100 and the percentage of open arm entries [(Number of open arm entries) / (Total entries)] x 100.
-
An increase in these percentages is indicative of an anxiolytic-like effect.
-
Total distance traveled can be used as a measure of general locomotor activity.
Visualizations
Caption: Canonical Oxytocin Receptor Signaling Pathway.
Caption: General Experimental Workflow for In Vivo Studies.
References
- 1. Oxytocin, glu(4)- | C43H65N11O13S2 | CID 188978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | TargetMol [targetmol.com]
- 3. Effects of oxytocin on background anxiety in rats with high or low baseline startle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of oxytocin in shaping complex social behaviours: possible interactions with other neuromodulators - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescent Labeling of [Glu4]-Oxytocin for Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Glu4]-Oxytocin, an analog of the neuropeptide oxytocin, is a valuable tool for studying the oxytocin receptor (OTR), a G protein-coupled receptor (GPCR) implicated in a wide range of physiological and pathological processes.[1][2] The fluorescent labeling of this compound enables real-time visualization and quantitative analysis of its binding to the OTR, facilitating research in areas such as neurodevelopmental disorders, cancer, and social behavior.[1][3] This document provides detailed application notes and protocols for the synthesis, purification, and application of fluorescently labeled this compound for imaging studies.
Recent advancements have led to the development of potent and selective fluorescent peptide tracers that allow for precise spatial and functional investigations of OTR actions.[1] These tools are crucial for understanding the mechanistic roles of the OTR in various (patho)physiological processes.
Quantitative Data Summary
The selection of a suitable fluorophore and linker is critical for developing effective fluorescent probes. The following table summarizes key quantitative data for commonly used fluorophores in peptide labeling, which can be adapted for this compound. The choice of fluorophore will depend on the specific application, available imaging instrumentation, and desired photophysical properties.
| Fluorophore | Excitation (λex) (nm) | Emission (λem) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Notes |
| Alexa Fluor 488 | ~495 | ~519 | ~71,000 | ~0.92 | Bright and photostable green fluorophore. |
| Cyanine3 (Cy3) | ~550 | ~570 | ~150,000 | ~0.15 | Bright orange fluorophore, suitable for various applications. |
| Cyanine5 (Cy5) | ~649 | ~670 | ~250,000 | ~0.20 | Far-red fluorophore, useful for minimizing background autofluorescence. |
| TAMRA | ~555 | ~580 | ~91,000 | ~0.10 | A common rhodamine-based dye. |
| Alexa Fluor 647 | ~650 | ~668 | ~239,000 | ~0.33 | Bright and photostable far-red fluorophore. |
Experimental Protocols
Protocol 1: Fluorescent Labeling of this compound via Amine-Reactive Dyes
This protocol describes the labeling of the N-terminal α-amine or the side chain of a lysine residue in the this compound peptide with an amine-reactive fluorescent dye, such as an N-hydroxysuccinimide (NHS) ester.
Materials:
-
This compound peptide
-
Amine-reactive fluorescent dye (e.g., Alexa Fluor 488 NHS ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
-
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system
-
Characterization: Mass spectrometer (e.g., ESI-MS)
Procedure:
-
Peptide Dissolution: Dissolve the this compound peptide in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Dye Preparation: Immediately before use, dissolve the amine-reactive fluorescent dye in a small amount of anhydrous DMF or DMSO.
-
Labeling Reaction:
-
Add the dissolved fluorescent dye to the peptide solution. A molar excess of the dye (typically 1.2 to 2-fold) is recommended to ensure efficient labeling.
-
Add a small amount of TEA or DIPEA to the reaction mixture to maintain a basic pH, which facilitates the reaction with the primary amine.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Reaction Quenching: The reaction can be quenched by adding a small amount of an amine-containing buffer, such as Tris or glycine, to consume the excess reactive dye.
-
Purification: Purify the fluorescently labeled peptide from the reaction mixture using RP-HPLC.
-
Use a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).
-
Monitor the elution profile at the absorbance wavelength of the peptide (around 220 nm) and the fluorophore.
-
Collect the fractions corresponding to the fluorescently labeled this compound.
-
-
Characterization and Quantification:
-
Confirm the identity and purity of the labeled peptide by mass spectrometry. The mass spectrum should show a peak corresponding to the molecular weight of the this compound plus the molecular weight of the fluorophore.
-
Determine the concentration of the labeled peptide using the molar extinction coefficient of the fluorophore at its maximum absorbance wavelength.
-
Protocol 2: Cellular Imaging of OTR with Fluorescently Labeled this compound
This protocol outlines the use of fluorescently labeled this compound for imaging the oxytocin receptor in cultured cells.
Materials:
-
Cells expressing the oxytocin receptor (e.g., HEK293-OTR or a relevant cell line)
-
Fluorescently labeled this compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Imaging system (e.g., confocal microscope)
-
Hoechst 33342 or DAPI for nuclear counterstaining (optional)
Procedure:
-
Cell Culture: Plate the OTR-expressing cells on a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach the desired confluency.
-
Labeling:
-
Remove the culture medium and wash the cells once with warm PBS.
-
Add fresh, serum-free medium containing the fluorescently labeled this compound at a suitable concentration (typically in the nanomolar range, to be optimized for the specific probe and cell line).
-
Incubate the cells for a specified period (e.g., 30-60 minutes) at 37°C in a CO2 incubator.
-
-
Washing: Remove the labeling solution and wash the cells three times with warm PBS to remove unbound probe.
-
Counterstaining (Optional): If desired, incubate the cells with a nuclear counterstain like Hoechst 33342 or DAPI according to the manufacturer's instructions.
-
Imaging:
-
Add fresh PBS or imaging buffer to the cells.
-
Visualize the fluorescent signal using a confocal microscope with the appropriate laser lines and emission filters for the chosen fluorophore and counterstain.
-
Acquire images to observe the localization of the fluorescently labeled this compound, which should correspond to the distribution of the oxytocin receptor on the cell surface and potentially in internalized vesicles.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for fluorescent labeling and imaging.
Oxytocin Receptor Signaling Pathway
Caption: OTR Gαq-PLC signaling pathway.
Concluding Remarks
The fluorescent labeling of this compound provides a powerful methodology for investigating the oxytocin system. The protocols and data presented herein serve as a comprehensive guide for researchers. Successful implementation of these techniques will enable detailed studies of OTR distribution, trafficking, and signaling, ultimately contributing to a deeper understanding of its role in health and disease. Careful optimization of labeling and purification steps is crucial for obtaining high-quality fluorescently labeled peptides for downstream assays.
References
- 1. Fluorescent Peptide Tracers for Simultaneous Oxytocin Receptor Activation and Visualization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescent Peptide Tracers for Simultaneous Oxytocin Receptor Activation and Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescent Tracers Illuminate Oxytocin Receptor Function | Technology Networks [technologynetworks.com]
Application Notes and Protocols: Use of [Glu4]-Oxytocin in Competitive Binding Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Glu4]-Oxytocin is a synthetic analog of the neurohormone oxytocin, where the glutamine residue at position 4 is replaced by a glutamic acid residue. This modification makes it a valuable tool for investigating the conformational dynamics of oxytocin-like molecules in aqueous solutions.[1][2] While primarily utilized in conformational studies, its structural similarity to oxytocin suggests its potential use in competitive binding experiments to probe the ligand-binding domains of oxytocin (OT) and vasopressin (AVP) receptors. This document provides detailed protocols for conducting such experiments and an overview of the relevant signaling pathways.
Quantitative Data Summary
A comprehensive literature search did not yield specific quantitative binding affinity data (e.g., Ki, IC50) for this compound at oxytocin or vasopressin receptors. However, the following table summarizes the binding affinities of native oxytocin and other relevant analogs at human oxytocin and vasopressin V1a receptors to provide a comparative context for researchers designing their own competitive binding experiments with this compound.
| Compound | Receptor | Assay Type | Ki (nM) | Species |
| Oxytocin | Oxytocin Receptor | Radioligand Binding | 0.75 ± 0.08 | Human |
| Vasopressin V1a Receptor | Radioligand Binding | 36.1 | Hamster | |
| Arginine Vasopressin (AVP) | Oxytocin Receptor | Radioligand Binding | 2.99 ± 0.39 | Human |
| Vasopressin V1a Receptor | Radioligand Binding | 4.70 | Hamster | |
| Atosiban (Antagonist) | Oxytocin Receptor | Radioligand Binding | 3.55 ± 0.52 | Human |
| [Thr4,Gly7]-Oxytocin (Agonist) | Oxytocin Receptor | Radioligand Binding | 17.9 ± 2.8 | Human |
Experimental Protocols
Radioligand Competitive Binding Assay for Oxytocin Receptor
This protocol describes a method to determine the binding affinity of a test compound, such as this compound, for the human oxytocin receptor by measuring its ability to displace a radiolabeled ligand.
Materials and Reagents:
-
Receptor Source: Membrane preparations from cells stably expressing the human oxytocin receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-Oxytocin or a high-affinity radio-iodinated antagonist like [¹²⁵I]-ornithine vasotocin analog ([¹²⁵I]-OVTA).
-
Test Compound: this compound.
-
Unlabeled Ligand: Unlabeled oxytocin for determining non-specific binding.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well Plates: For sample incubation.
-
Glass Fiber Filters: (e.g., Whatman GF/B) pre-treated with 0.5% polyethyleneimine.
-
Scintillation Cocktail.
-
Scintillation Counter.
-
Cell Harvester.
Experimental Workflow:
Procedure:
-
Preparation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare the radioligand solution at a concentration close to its Kd value.
-
Prepare a high concentration of unlabeled oxytocin (e.g., 1 µM) for determining non-specific binding.
-
-
Assay Setup (in triplicate in a 96-well plate):
-
Total Binding: Add assay buffer, radioligand, and cell membranes.
-
Non-specific Binding (NSB): Add unlabeled oxytocin, radioligand, and cell membranes.
-
Competition: Add varying concentrations of this compound, radioligand, and cell membranes.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines a competitive ELISA for determining the binding of a ligand to the oxytocin receptor.
Materials and Reagents:
-
ELISA Plate: 96-well plate pre-coated with an antibody specific to the oxytocin receptor.
-
Receptor Source: Purified or recombinant oxytocin receptor, or cell lysates containing the receptor.
-
Biotinylated Ligand: A known oxytocin receptor ligand conjugated with biotin.
-
Test Compound: this compound.
-
Enzyme Conjugate: Streptavidin-Horseradish Peroxidase (Streptavidin-HRP).
-
Substrate: TMB (3,3’,5,5’-tetramethylbenzidine).
-
Stop Solution: (e.g., 2N H₂SO₄).
-
Wash Buffer: PBS with 0.05% Tween-20.
-
Plate Reader.
Experimental Workflow:
Procedure:
-
Receptor Immobilization:
-
Add the receptor source to the wells of the anti-oxytocin receptor antibody-coated plate.
-
Incubate to allow the antibody to capture the receptor.
-
Wash the wells to remove unbound material.
-
-
Competitive Binding:
-
Add a fixed concentration of the biotinylated ligand and varying concentrations of this compound to the wells.
-
Incubate to allow competition for binding to the immobilized receptor.
-
Wash the wells to remove unbound ligands.
-
-
Enzyme Conjugate Incubation:
-
Add Streptavidin-HRP to each well. The streptavidin will bind to the biotinylated ligand that is bound to the receptor.
-
Incubate.
-
Wash the wells to remove unbound enzyme conjugate.
-
-
Substrate Reaction:
-
Add TMB substrate to each well. The HRP will catalyze the conversion of TMB to a colored product.
-
Incubate in the dark for a specified time.
-
-
Stop Reaction and Read Plate:
-
Add stop solution to each well to stop the color development.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
The signal intensity will be inversely proportional to the concentration of this compound.
-
Generate a standard curve by plotting the absorbance versus the logarithm of the this compound concentration.
-
Determine the IC50 value from the curve.
-
Signaling Pathways
Oxytocin receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gq/11 proteins. Upon agonist binding, this coupling activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These signaling events are crucial for the physiological effects of oxytocin, such as uterine contractions. Additionally, oxytocin receptor activation can stimulate the Mitogen-Activated Protein Kinase (MAPK) cascade, including the ERK1/2 pathway, through G-protein dependent or β-arrestin-mediated mechanisms.
Conclusion
References
Troubleshooting & Optimization
Optimizing [Glu4]-Oxytocin concentration for in-vitro assays
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions for optimizing [Glu4]-Oxytocin concentration in in-vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound is a synthetic analog of oxytocin, a nine-amino-acid peptide hormone.[1][2] It is often used as a derivative to investigate the conformation of oxytocin-like molecules in aqueous solutions through various analytical methods.[1]
Q2: How should I prepare and store this compound stock solutions? A2: this compound is typically supplied as a crystalline solid.[3] For stock solutions, it can be dissolved in organic solvents like DMSO, ethanol, or dimethylformamide.[3] For aqueous, organic solvent-free solutions, it can be dissolved directly in buffers like PBS (pH 7.2), where its solubility is approximately 5 mg/mL.
-
Powder: Store at -20°C for up to 3 years.
-
In Solvent: Store at -80°C for up to 1 year.
-
Aqueous Solutions: It is recommended not to store aqueous solutions for more than one day.
Q3: What is the optimal pH and buffer for this compound stability? A3: Oxytocin, the parent molecule, shows the greatest stability in a pH range of 3.0 to 5.0. Studies have shown that oxytocin is more stable in acetate buffer than in citrate/phosphate buffer, with optimal stability at or below a 0.025 M acetate concentration at a pH of around 4.5.
Q4: What is a typical concentration range to use for in-vitro assays? A4: The optimal concentration depends on the specific assay and cell type. For a dose-response curve in a calcium mobilization assay, a typical starting range is a serial dilution from 1 nM to 10 µM. For cell contraction assays in human myometrial cell lines, 1 nM of oxytocin has been shown to produce a near-maximal effect.
Troubleshooting Guides
Issue 1: No or Low Signal in a Calcium Mobilization Assay
Q: I am not observing a response after applying this compound in my calcium flux assay. What are the possible causes?
A: A lack of signal can stem from several factors related to the cells, the compound, or the assay reagents.
-
Cellular Factors:
-
Receptor Expression: Confirm that the cell line (e.g., CHO-K1, hTERT-C3) expresses functional oxytocin receptors (OXTR). Low or absent receptor expression will result in no signal.
-
Cell Health and Density: Ensure cells are healthy and were seeded at the optimal density. For 96-well plates, this is typically 40,000 to 80,000 cells/well, and for 384-well plates, 10,000 to 20,000 cells/well.
-
-
Compound Factors:
-
Concentration and Activity: Verify the concentration and integrity of your this compound stock. Improper storage or multiple freeze-thaw cycles can degrade the peptide. Consider preparing fresh dilutions.
-
Solubility: Ensure the compound is fully dissolved in the assay buffer. Poor solubility at higher concentrations can lead to a weaker-than-expected response.
-
-
Reagent and Procedural Factors:
-
Dye Loading: Confirm that the calcium indicator dye (e.g., Fluo-4 AM) was loaded correctly. Ensure the AM ester group was cleaved by intracellular esterases to trap the dye in the cytoplasm. Check the viability and concentration of the Fluo-4 AM stock solution.
-
Buffer Composition: Use an appropriate buffer such as Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Issue 2: High Background Fluorescence
Q: My calcium assay shows high background fluorescence, making it difficult to detect a specific signal. How can I reduce it?
A: High background can mask the specific signal from receptor activation.
-
Incomplete Medium Removal: Ensure all culture medium is completely removed before adding the dye-loading solution. Phenol red and other components in the medium can contribute to background fluorescence.
-
Cell Washing: After dye loading, washing the cells gently with HBSS can help reduce extracellular dye and lower the background. Note that this may also slightly reduce the maximum signal.
-
Compound Autofluorescence: Test your this compound or other library compounds for intrinsic fluorescence at the assay wavelengths (Ex/Em = ~490/525 nm for Fluo-4).
Issue 3: High Variability in Receptor Binding Assays
Q: I am seeing significant variability between replicates in my radioligand binding assay. What should I check?
A: Consistency is key for reliable binding data (IC50, Kd).
-
Pipetting and Dilutions: Inaccurate serial dilutions or inconsistent pipetting volumes are common sources of error. Calibrate pipettes and use careful technique.
-
Washing Steps: In filter-based assays, inefficient or inconsistent washing can leave behind unbound radioligand, increasing variability. Ensure your vacuum manifold provides even pressure across the plate.
-
Cell Membrane Preparation: Ensure the cell membrane preparation is homogenous. Inconsistent protein concentration across wells will lead to variable results. Perform a protein quantification assay (e.g., BCA assay) to normalize.
-
Serum Interference: If using serum-containing samples, be aware that components in the serum can interfere with antibody-antigen binding in immunoassays or receptor-ligand interactions. This can also be a source of variability in other assay types.
Data Summary Tables
Table 1: Recommended Concentration Ranges for In-Vitro Assays
| Assay Type | Cell Line Example | Typical Concentration Range | Reference |
|---|---|---|---|
| Calcium Mobilization | CHO-OXTR | 1 nM - 10 µM (Dose-Response) | |
| Cell Contraction | hTERT-C3, M11 | 1 nM (for near-maximal effect) | |
| Receptor Binding (Competition) | Rat Left Ventricle | ~1 nM (High Affinity Site) |
| Proliferation Assay | Human Trophoblast Cells | 1 nM - 100 nM | |
Table 2: Reported Potency & Binding Values for Oxytocin and Analogs
| Compound | Assay Type | Cell/Tissue Type | Value (EC₅₀ / Kᵢ / Kₔ) | Reference |
|---|---|---|---|---|
| Oxytocin | Gαq Activation | HEK293 | 2.16 ± 0.95 nM (EC₅₀) | |
| Oxytocin | Gαi3 Activation | HEK293 | 11.50 ± 7.22 nM (EC₅₀) | |
| Oxytocin | Radioligand Binding | Rat Left Ventricle | ~1 nM (Kₔ) | |
| ¹²⁵I-OVTA (Antagonist) | Radioligand Binding | SCCL Cell Lines (H345) | 0.025 - 0.089 nM (Kₔ) |
| Atosiban (Antagonist) | Gαi3 Activation | HEK293 | 2,800 ± 1,035 nM (EC₅₀) | |
Visualized Workflows and Pathways
Caption: OTR Gq signaling pathway leading to intracellular calcium release.
Caption: Step-by-step workflow for a typical calcium mobilization assay.
Caption: A decision tree for troubleshooting a "no signal" result.
Detailed Experimental Protocols
Protocol 1: Calcium Mobilization Assay Using Fluo-4 AM
This protocol is adapted for Chinese Hamster Ovary (CHO-K1) cells stably expressing the human oxytocin receptor (CHO-OXTR) in a 96-well format.
Materials:
-
CHO-OXTR cells
-
Culture medium (e.g., DMEM/F12)
-
Black, clear-bottom 96-well microplates
-
This compound
-
Fluo-4 AM
-
Anhydrous DMSO
-
Pluronic F-127 (20% w/v in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
Procedure:
-
Cell Plating (Day 1): a. Harvest and count CHO-OXTR cells. b. Seed cells into a black, clear-bottom 96-well plate at a density of 40,000-80,000 cells per well in 100 µL of culture medium. c. Incubate the plate overnight at 37°C, 5% CO₂.
-
Compound Plate Preparation (Day 2): a. Prepare a 10X serial dilution of this compound in HBSS with 20 mM HEPES in a separate 96-well plate. A recommended starting range is 10 nM to 100 µM to achieve a final concentration of 1 nM to 10 µM. b. Include wells with vehicle control (HBSS only) and a positive control (e.g., 10 µM Oxytocin).
-
Dye Loading (Day 2): a. Prepare the dye loading solution: Add Fluo-4 AM (dissolved in DMSO) and Pluronic F-127 to HBSS with HEPES. b. On the day of the assay, carefully remove the culture medium from the cell plate. c. Add 100 µL of the dye loading solution to each well. d. Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light.
-
Fluorescence Measurement (Day 2): a. Set up a fluorescence plate reader (e.g., FlexStation, FLIPR) to measure fluorescence intensity at Ex/Em = 490/525 nm. b. Program the instrument to first read a baseline fluorescence for 15-20 seconds. c. The instrument should then automatically add 10 µL from the compound plate to the cell plate. d. Continue to measure the fluorescence signal for at least 2 minutes to capture the peak response.
-
Data Analysis: a. The response is typically calculated as the difference between the peak fluorescence after compound addition and the baseline fluorescence. b. Plot the response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
Protocol 2: Competitive Radioligand Receptor Binding Assay
This protocol provides a general framework for a competitive binding assay using cell membranes expressing the oxytocin receptor.
Materials:
-
Cell membranes from cells overexpressing OXTR
-
Radiolabeled ligand (e.g., [³H]Oxytocin or a high-affinity radiolabeled antagonist)
-
Unlabeled this compound (competitor)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Glass fiber filter plates (e.g., MultiScreenHTS)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation: a. Homogenize cells expressing OXTR in a cold buffer and centrifuge to pellet the membranes. b. Resuspend the membrane pellet in assay buffer. c. Determine the protein concentration of the membrane preparation.
-
Assay Setup: a. In a 96-well plate, set up triplicate wells for each condition. b. Total Binding: Add assay buffer, a constant concentration of radiolabeled ligand (typically at or near its Kₔ), and cell membranes. c. Non-specific Binding (NSB): Add assay buffer, radiolabeled ligand, a high concentration of unlabeled oxytocin (e.g., 10 µM) to saturate all receptors, and cell membranes. d. Competition: Add assay buffer, radiolabeled ligand, varying concentrations of unlabeled this compound (serial dilution), and cell membranes.
-
Incubation: a. Incubate the plate at a set temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Separation of Bound and Free Ligand: a. Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. The membranes with bound radioligand will be trapped on the filter. b. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Detection: a. Dry the filter plate. b. Add liquid scintillation cocktail to each well. c. Count the radioactivity in each well using a microplate scintillation counter.
-
Data Analysis: a. Calculate specific binding: Total Binding (cpm) - Non-specific Binding (cpm). b. Plot the percentage of specific binding against the logarithm of the this compound concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of this compound that inhibits 50% of specific radioligand binding). The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
References
Troubleshooting low yield in [Glu4]-Oxytocin synthesis
Welcome to the technical support center for the synthesis of [Glu4]-Oxytocin. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the solid-phase peptide synthesis (SPPS) of this oxytocin analogue.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in this compound synthesis?
Low peptide yield in the solid-phase synthesis of this compound can arise from several factors throughout the process. The most frequent issues include:
-
Incomplete Fmoc-Deprotection: Failure to completely remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain is a primary cause of truncated sequences, where subsequent amino acids cannot be added.[1]
-
Poor Coupling Efficiency: The incomplete reaction between the activated Fmoc-Glu(OtBu)-OH and the free N-terminus of the peptide-resin leads to deletion sequences, where the glutamic acid residue is missing. This can be particularly challenging with sterically hindered amino acids.[1][2]
-
Peptide Aggregation: The growing peptide chain, particularly if it contains hydrophobic residues, can aggregate on the solid support. This aggregation can block reactive sites, leading to failed coupling and deprotection steps.[1]
-
Side Reactions: Undesired chemical modifications can occur during synthesis. For peptides containing glutamic acid, a potential side reaction is the formation of a pyroglutamate residue at the N-terminus if glutamine is unprotected.[3] Although this compound has glutamic acid internally, side reactions during cleavage are still a concern.
-
Premature Cleavage: The peptide chain may be prematurely cleaved from the resin, especially if a highly acid-sensitive linker is used.
-
Issues During Cleavage and Purification: The final yield can be significantly impacted by incomplete cleavage from the resin, precipitation issues, or losses during the purification process.
Q2: How can I identify the cause of the low yield in my synthesis?
Identifying the root cause of low yield requires careful monitoring during the synthesis and analysis of the crude product.
-
Monitoring Synthesis:
-
Colorimetric Tests: Qualitative tests like the Kaiser test can be performed on a few resin beads after the coupling step. A positive result (blue color) indicates the presence of free primary amines and thus an incomplete coupling reaction.
-
-
Analyzing the Crude Product:
-
Mass Spectrometry (MS): Analyzing the crude peptide by MS is the most direct method to identify impurities. The presence of sequences with lower molecular weights than the target this compound suggests truncation or deletion.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis of the crude product reveals its purity. A complex chromatogram with multiple peaks indicates that side reactions or incomplete steps have occurred.
-
Troubleshooting Guides
Issue 1: Incomplete Fmoc-Deprotection
-
Symptoms:
-
Low yield of the final this compound.
-
Mass spectrometry of the crude product shows significant peaks corresponding to truncated sequences.
-
A positive colorimetric test (e.g., Kaiser test) after the deprotection step.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete Fmoc-deprotection.
-
Solutions:
| Potential Cause | Recommended Solution |
| Degraded Deprotection Reagent | Use fresh, high-quality deprotection reagents. Piperidine, a common deprotection agent, can degrade over time. |
| Insufficient Deprotection Time | Increase the duration of the deprotection step or perform a double deprotection. |
| Peptide Aggregation | If the peptide sequence is prone to aggregation, consider using specialized solvents or techniques to disrupt secondary structures. |
Issue 2: Poor Coupling of Fmoc-Glu(OtBu)-OH
-
Symptoms:
-
Low final yield of this compound.
-
Mass spectrometry of the crude product shows a significant peak corresponding to a deletion of the glutamic acid residue.
-
A positive Kaiser test after the coupling step indicates unreacted free amines.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor coupling efficiency.
-
Solutions:
| Potential Cause | Recommended Solution |
| Insufficient Activation/Coupling Time | Extend the coupling reaction time. For difficult couplings, a "double coupling" can be performed where the coupling step is repeated with fresh reagents before proceeding. |
| Steric Hindrance | While glutamic acid is not exceptionally bulky, the surrounding sequence can contribute to steric hindrance. Using a more powerful coupling reagent can overcome this. |
| Low Reagent Concentration | Increase the concentration of the amino acid and coupling reagents to drive the reaction to completion. |
| Inefficient Coupling Reagent | Switch to a more potent coupling reagent. See the table below for a comparison. |
-
Data Presentation: Comparison of Common Coupling Reagents
| Coupling Reagent | Advantages | Considerations |
| HBTU/TBTU | Effective and widely used. | Can lead to guanidinylation of the N-terminus if used in excess. |
| HATU | Generally more reactive and faster than HBTU, especially for sterically hindered couplings. | More expensive than HBTU. Should not be used in excess to avoid side reactions. |
| HCTU | High coupling efficiency, comparable to HATU in many cases, and more cost-effective. | May be less effective than HATU for the most challenging couplings. |
| COMU | High coupling efficiency, better solubility, and considered safer than benzotriazole-based reagents like HBTU/HATU. | A newer generation reagent that may be more costly. |
Issue 3: Problems During Final Cleavage and Deprotection
-
Symptoms:
-
Low yield of the final peptide after cleavage.
-
The crude product shows incomplete removal of side-chain protecting groups (e.g., the OtBu group on glutamic acid) in the mass spectrum.
-
Formation of byproducts due to side reactions with scavengers in the cleavage cocktail.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for cleavage and deprotection issues.
-
Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Cleavage from Resin | Increase the cleavage reaction time or the concentration of Trifluoroacetic Acid (TFA). A small-scale test cleavage is recommended to find the optimal conditions. |
| Incomplete Removal of Side-Chain Protecting Groups | Ensure the cleavage cocktail is appropriate for all protecting groups in the peptide. For the OtBu group on glutamic acid, a standard TFA-based cocktail is usually sufficient, but cleavage time may need to be extended. |
| Side Reactions During Cleavage | Use a cleavage cocktail with appropriate scavengers (e.g., triisopropylsilane (TIS), water, dithiothreitol (DTT)) to quench reactive carbocations and prevent modification of sensitive residues. |
| Peptide Precipitation in Cleavage Cocktail | If the peptide is insoluble in the cleavage cocktail, it may not be fully cleaved. After cleavage, ensure proper precipitation with cold diethyl ether. If solubility is an issue, alternative precipitation solvents can be tested. |
-
Data Presentation: Common Cleavage Cocktails for Fmoc SPPS
| Cleavage Cocktail Composition | Primary Use |
| 95% TFA, 2.5% Water, 2.5% TIS | A standard, general-purpose cocktail for peptides without sensitive residues like Cys, Met, or Trp. |
| 94% TFA, 2.5% Water, 2.5% EDT, 1% TIS | Suitable for peptides containing Cysteine (Trt). |
| 88% TFA, 5% Phenol, 5% Water, 2% TIS | Good for scavenging trityl groups. |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound (Illustrative)
This protocol is a general guideline and may require optimization.
-
Resin Swelling: Swell Rink Amide resin in dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc-Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 10-15 minutes.
-
Wash the resin thoroughly with DMF.
-
-
Amino Acid Coupling:
-
Activate the Fmoc-amino acid (4 equivalents) with a coupling reagent such as HATU (3.9 equivalents) and a base like DIPEA (8 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 30-60 minutes.
-
Monitor the reaction completion using the Kaiser test. If incomplete, consider a second coupling.
-
Wash the resin with DMF.
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the this compound sequence (Cys(Trt)-Tyr(tBu)-Ile-Glu(OtBu)-Asn(Trt)-Cys(Trt)-Pro-Leu-Gly-NH2).
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc-deprotection (step 2).
-
Cleavage and Global Deprotection:
-
Wash the peptide-resin with dichloromethane (DCM) and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Kaiser Test for Monitoring Coupling Completion
-
Sample Preparation: Take a small sample of resin beads (a few milligrams) after the coupling step and wash them thoroughly with DMF and then ethanol.
-
Reagent Addition: Add 2-3 drops of each of the following three solutions to the resin beads in a small test tube:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.
-
-
Heating: Heat the test tube at 100°C for 5 minutes.
-
Observation:
-
Blue/Purple beads and solution: Indicates the presence of free primary amines, meaning the coupling is incomplete.
-
Yellow/Orange beads and solution: Indicates the absence of free primary amines, suggesting the coupling is complete.
-
References
Improving solubility of [Glu4]-Oxytocin for experiments
Welcome to the technical support center for [Glu4]-Oxytocin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from native Oxytocin?
This compound is an analog of Oxytocin where the glutamine residue at position 4 has been replaced by a glutamic acid residue. This substitution can potentially alter the molecule's physicochemical properties, including its solubility and receptor binding affinity, making it a valuable tool for various research applications.
Q2: What is the primary solvent recommended for dissolving lyophilized this compound?
Dimethyl sulfoxide (DMSO) is the most effective solvent for dissolving lyophilized this compound, with a reported solubility of up to 100 mg/mL.[1][2] For most in vitro experiments, preparing a high-concentration stock solution in DMSO is the recommended first step.
Q3: Can I dissolve this compound directly in aqueous buffers like PBS?
While native oxytocin has a reported solubility of approximately 5 mg/mL in PBS at pH 7.2, directly dissolving this compound in aqueous buffers may be challenging, especially at higher concentrations.[3][4] The presence of the negatively charged glutamic acid may enhance solubility in basic aqueous solutions. However, for reliable and consistent results, it is advisable to first prepare a stock solution in an organic solvent like DMSO and then dilute it into the desired aqueous buffer.
Q4: How should I store lyophilized and reconstituted this compound?
Proper storage is crucial to maintain the integrity and activity of this compound.[5]
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C to -80°C | Up to 3 years | Keep away from moisture. |
| Reconstituted in DMSO | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| Aqueous Solutions | 2-8°C | Not recommended for more than one day | Prone to degradation. Prepare fresh before use. |
Troubleshooting Guide: Solubility Issues
Problem: My this compound is not dissolving in my desired aqueous buffer.
-
Possible Cause: The concentration you are trying to achieve exceeds the solubility limit of this compound in that specific buffer and pH. Peptides are often less soluble at their isoelectric point.
-
Solution:
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Use an Organic Solvent: Prepare a concentrated stock solution (e.g., 10-20 mg/mL) in 100% DMSO. Ensure the lyophilized powder is completely dissolved. Gentle vortexing or sonication can aid dissolution.
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Stepwise Dilution: Slowly add your aqueous buffer to the DMSO stock solution drop-by-drop while gently vortexing. This gradual change in solvent polarity can help prevent precipitation.
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pH Adjustment: Since this compound contains a glutamic acid residue, its solubility in aqueous solutions is pH-dependent. For acidic peptides, dissolving in a basic buffer can improve solubility. Conversely, basic peptides are more soluble in acidic solutions.
-
Problem: After diluting my DMSO stock solution into my aqueous experimental medium, a precipitate forms.
-
Possible Cause: The final concentration of the peptide in the aqueous medium is still too high, or the final percentage of DMSO is too low to maintain solubility.
-
Solution:
-
Increase Final DMSO Concentration: For many cell-based assays, a final DMSO concentration of up to 0.5% is well-tolerated. Check the tolerance of your specific cell line. Increasing the final DMSO percentage may keep the peptide in solution.
-
Lower the Final Peptide Concentration: You may need to work at a lower final concentration of this compound in your experiments.
-
Use Co-solvents: For in vivo studies, a common approach is to first dissolve the peptide in DMSO, then add other co-solvents like PEG300 and Tween 80 before the final dilution in saline or PBS. This can also be adapted for challenging in vitro preparations.
-
Centrifugation: Before use, centrifuge your final solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any undissolved peptide. Carefully transfer the supernatant to a new tube. This ensures you are working with a homogenous solution, although the final concentration might be lower than intended and should be verified if possible.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
Lyophilized this compound (Molecular Weight: 1008.18 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to your vial of this compound. For example, to 1 mg of peptide, add 99.2 µL of DMSO.
-
Gently vortex or sonicate the vial until the peptide is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 1 year).
Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium or desired aqueous buffer (e.g., PBS)
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your cell culture medium or aqueous buffer to achieve the desired final concentrations for your experiment.
-
When diluting, add the medium/buffer to the DMSO stock solution slowly while gently mixing. Avoid adding the DMSO stock directly to a large volume of aqueous solution, as this can cause localized high concentrations and precipitation.
-
Ensure the final concentration of DMSO in your working solution is compatible with your experimental system (typically ≤ 0.5%).
-
Prepare fresh working solutions for each experiment and do not store diluted aqueous solutions.
This compound Signaling Pathway
This compound is an analog of Oxytocin and is expected to act as an agonist at the Oxytocin Receptor (OTR), a G-protein coupled receptor (GPCR). The primary signaling cascade initiated by OTR activation is through the Gq/11 protein, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates Protein Kinase C (PKC). Additionally, OTR activation can also engage other pathways, including the MAPK/ERK and RhoA/Rho kinase pathways, which contribute to the diverse cellular responses to Oxytocin.
Experimental Workflow for Solubility Testing
For researchers needing to establish optimal solubility conditions for this compound in a new buffer system, the following workflow is recommended.
References
Preventing aggregation of [Glu4]-Oxytocin in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of [Glu4]-Oxytocin in solution during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Oxytocin?
This compound is an analog of Oxytocin, a nonapeptide hormone. In this compound, the glutamine (Gln) residue at position 4 is replaced by a glutamic acid (Glu) residue. This substitution introduces a carboxylic acid side chain, making the molecule more acidic and potentially altering its isoelectric point (pI), solubility, and aggregation propensity compared to native Oxytocin. This compound is often used in research to investigate the conformation of oxytocin-like molecules in solution.[1]
Q2: What are the primary factors that induce aggregation of this compound in solution?
Aggregation of peptides like this compound is a complex process influenced by several factors:
-
pH: The pH of the solution is a critical factor.[2] For the closely related Oxytocin, the most stable pH is around 4.5.[3] Deviations from this optimal pH can lead to increased degradation and aggregation.[3]
-
Temperature: Elevated temperatures accelerate both chemical degradation and physical aggregation.[3]
-
Concentration: Higher peptide concentrations can increase the likelihood of intermolecular interactions, leading to aggregation.
-
Ionic Strength: The salt concentration of the solution can influence aggregation kinetics and the structure of the aggregates formed.
-
Mechanical Stress: Shaking, stirring, or filtration can induce aggregation.
Q3: What are common signs of this compound aggregation in my solution?
Aggregation can manifest in several ways:
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Visual Changes: The solution may become cloudy, hazy, or show visible precipitates.
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Increased Optical Density: An increase in UV absorbance, particularly at higher wavelengths (e.g., 350 nm), can indicate light scattering due to the formation of large aggregates.
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Changes in Chromatographic Profile: When analyzed by Size Exclusion Chromatography (SEC), new peaks corresponding to dimers, trimers, or higher-order aggregates may appear. In Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), a decrease in the main peptide peak area might be observed.
Q4: Which excipients can be used to prevent the aggregation of this compound?
Various excipients can be incorporated into formulations to stabilize peptides and prevent aggregation:
-
Buffers: To maintain the optimal pH. Common buffers include acetate, citrate, and phosphate.
-
Sugars and Polyols: Sucrose, trehalose, and mannitol can stabilize peptides.
-
Surfactants: Non-ionic surfactants like Polysorbate 20 (Tween 20) and Polysorbate 80 (Tween 80) can reduce surface adsorption and aggregation.
-
Amino Acids: Glycine and arginine have been shown to inhibit protein aggregation.
-
Antimicrobial Preservatives: For multi-dose formulations, preservatives like benzyl alcohol are used, but their impact on aggregation must be carefully evaluated.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Solution appears cloudy or contains precipitates immediately after reconstitution. | - Poor solubility at the chosen pH.- High peptide concentration.- Use of an inappropriate buffer. | - Adjust the pH of the solution. For Oxytocin, a pH of 4.5 is optimal for stability.- Reconstitute at a lower concentration.- Use a well-buffered solution (e.g., 50 mM acetate or citrate buffer). |
| Loss of monomeric peptide over time as observed by HPLC. | - Chemical degradation (e.g., deamidation, oxidation).- Formation of soluble aggregates. | - Store the solution at recommended temperatures (2-8°C for short-term, -20°C or -80°C for long-term).- Adjust the pH to the range of optimal stability (around pH 4.5).- Consider adding excipients like surfactants or sugars to the formulation. |
| Inconsistent results in bioassays. | - Presence of soluble aggregates which may have altered biological activity.- Loss of active peptide due to aggregation and precipitation. | - Analyze the sample for aggregates using SEC or DLS before performing the bioassay.- Prepare fresh solutions for each experiment.- Optimize the formulation to prevent aggregation. |
| Increased backpressure during HPLC analysis. | - Precipitation of the peptide on the column due to incompatibility with the mobile phase.- Aggregation of the peptide in the sample vial. | - Ensure the sample is fully dissolved and filtered (using a low-protein-binding filter) before injection.- Adjust the mobile phase composition; for peptide SEC, using a mobile phase with high salt concentration or organic additives can minimize interactions with the column matrix. |
Data Presentation
Table 1: Effect of pH and Temperature on the Half-Life (t1/2) of Oxytocin (0.1 mg/mL)
Data extrapolated from stability studies on Oxytocin, a close structural analog of this compound.
| Temperature (°C) | t1/2 at pH 2.0 (days) | t1/2 at pH 4.5 (days) | t1/2 at pH 7.0 (days) | t1/2 at pH 9.0 (days) |
| 40 | ~100 | >200 | ~50 | ~10 |
| 55 | ~25 | ~100 | ~10 | ~2 |
| 70 | ~5 | ~20 | ~2 | <1 |
| 80 | ~2 | ~7 | <1 | <1 |
Source: Adapted from Hawe et al. (2009). Towards Heat-stable Oxytocin Formulations: Analysis of Degradation Kinetics and Identification of Degradation Products. Pharmaceutical Research, 26(7), 1679–1688.
Table 2: Common Degradation Pathways of Oxytocin at Different pH Values
| pH | Major Degradation Pathways |
| 2.0 | Deamidation of Gln4, Asn5, and Gly9-NH2. |
| 4.5 | Formation of disulfide and dityrosine-linked dimers, larger aggregates, and tri- and tetrasulfide-containing monomers. |
| 7.0 | Similar to pH 4.5, with faster kinetics. |
| 9.0 | Similar to pH 4.5, with the addition of mono-deamidation of Gln4, Asn5, and Gly9-NH2. |
Source: Adapted from Hawe et al. (2009).
Experimental Protocols
Analysis of this compound Aggregation by Size Exclusion Chromatography (SEC)
Objective: To separate and quantify monomers, dimers, and higher-order aggregates of this compound based on their hydrodynamic radius.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
SEC column suitable for peptides (e.g., Zenix™ SEC-80, 3 µm, 80 Å, 7.8x300 mm).
-
Mobile Phase: 25 mM sodium acetate, 300 mM NaCl, pH 4.5.
-
This compound sample, filtered through a 0.22 µm low-protein-binding filter.
Procedure:
-
Equilibrate the SEC column with the mobile phase at a flow rate of 0.8 mL/min until a stable baseline is achieved.
-
Set the UV detector to 214 nm or 280 nm.
-
Inject 5-20 µL of the filtered this compound sample.
-
Run the chromatography for a sufficient time to allow for the elution of all species (typically 15-20 minutes).
-
Identify peaks based on their retention times: higher-order aggregates elute first, followed by dimers, and then the monomer.
-
Integrate the peak areas to determine the relative percentage of each species.
Monitoring this compound Stability by Reverse-Phase HPLC (RP-HPLC)
Objective: To quantify the amount of intact this compound monomer and detect degradation products.
Materials:
-
HPLC system with a UV detector.
-
C18 reversed-phase column with a wide pore size (e.g., 300 Å).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
This compound sample.
Procedure:
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) at a flow rate of 1.0 mL/min.
-
Set the UV detector to 220 nm.
-
Inject the this compound sample.
-
Apply a linear gradient of Mobile Phase B to elute the peptide and its degradation products (e.g., 5% to 60% B over 30 minutes).
-
Monitor the decrease in the area of the main this compound peak over time as an indicator of degradation and potential aggregation (as aggregates may precipitate and not be detected).
Characterization of Aggregate Size Distribution by Dynamic Light Scattering (DLS)
Objective: To determine the size distribution of this compound aggregates in solution.
Materials:
-
DLS instrument.
-
Quartz cuvette.
-
This compound sample, filtered to remove dust and very large aggregates (e.g., through a 0.22 µm filter).
Procedure:
-
Transfer the filtered sample into a clean quartz cuvette.
-
Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature.
-
Perform the DLS measurement according to the instrument's software instructions. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles.
-
The software will use the autocorrelation function to calculate the translational diffusion coefficient and subsequently the hydrodynamic radius of the particles in the sample.
-
Analyze the resulting size distribution profile to identify the presence of monomers and different aggregate populations.
Visualizations
Caption: A simplified pathway of this compound aggregation.
Caption: A troubleshooting workflow for this compound aggregation.
Caption: An experimental workflow for studying aggregation.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Temperature stability of oxytocin ampoules labelled for storage at 2°C-8°C and below 25°C: an observational assessment under controlled accelerated and temperature cycling conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Towards Heat-stable Oxytocin Formulations: Analysis of Degradation Kinetics and Identification of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: [Glu4]-Oxytocin Radioligand Binding Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing [Glu4]-Oxytocin in radioligand binding assays. The information is designed to assist scientists and drug development professionals in identifying and resolving common issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems that may arise during your this compound radioligand binding assay, presented in a question-and-answer format.
Issue 1: High Non-Specific Binding
Question: My assay is showing high non-specific binding, obscuring my specific signal. What are the potential causes and how can I reduce it?
Answer: High non-specific binding (NSB) is a common issue where the radioligand binds to components other than the target receptor, such as the filters, assay tubes, or other proteins in the membrane preparation.[1] Ideally, non-specific binding should be less than 50% of the total binding.[2]
Troubleshooting Steps:
-
Optimize Radioligand Concentration: Using a radioligand concentration that is too high can lead to increased NSB. A good starting point is to use a concentration at or below the dissociation constant (Kd) for the ligand.[1]
-
Reduce Membrane Protein Concentration: Excessive amounts of membrane protein can contribute to high background. Try titrating the amount of membrane protein used in the assay; a typical range is 100-500 µg per well.[1]
-
Pre-treat Filters: Glass fiber filters can be a significant source of non-specific binding. Pre-soaking the filters in a solution of 0.1% to 0.5% polyethyleneimine (PEI) can help to neutralize the negative charges on the filter and reduce radioligand adhesion.[3]
-
Modify Assay Buffer: The composition of your assay buffer can influence NSB. Consider adding Bovine Serum Albumin (BSA) or using ice-cold wash buffer to minimize non-specific interactions.
-
Increase Wash Steps: Insufficient washing may leave unbound radioligand on the filter. Increasing the number and/or volume of washes with ice-cold buffer can help to remove non-specifically bound radioligand more effectively.
Issue 2: Low or No Specific Binding Signal
Question: I am not detecting a sufficient specific binding signal. What could be the reason for this?
Answer: A weak or absent specific signal can be due to a variety of factors, ranging from the integrity of your reagents to the assay conditions.
Troubleshooting Steps:
-
Verify Receptor Presence and Activity: Ensure that the tissue or cell preparation contains a sufficient density of the oxytocin receptor. The receptor may have degraded during preparation.
-
Check Radioligand Integrity:
-
Purity: Ensure the radiochemical purity of your this compound is high (ideally >90%). Impurities can lead to a weaker specific signal.
-
Stability: Oxytocin and its analogs can degrade in aqueous solutions, especially with changes in pH and temperature. Proper storage of the radioligand is critical to maintain its activity.
-
-
Optimize Incubation Time and Temperature: The binding reaction must reach equilibrium. Incubation times that are too short will not allow for sufficient specific binding to occur. The time to reach equilibrium is dependent on the radioligand concentration and the temperature.
-
Confirm Assay Buffer Composition: The presence of specific ions, such as Mg2+, can be crucial for oxytocin receptor binding. Ensure your buffer composition is optimal for the receptor.
Issue 3: Inconsistent and Irreproducible Results
Question: My results are varying significantly between experiments. How can I improve the reproducibility of my assay?
Answer: Lack of reproducibility can stem from minor variations in protocol execution and reagent handling.
Troubleshooting Steps:
-
Standardize Pipetting and Handling: Ensure consistent and accurate pipetting of all reagents, especially the radioligand and membrane preparations.
-
Maintain Consistent Incubation Conditions: Use a calibrated incubator or water bath to ensure the temperature is stable throughout the incubation period. Timing of the incubation should be precise for all samples.
-
Ensure Homogeneous Membrane Preparation: Thoroughly homogenize and resuspend membrane pellets to ensure a uniform concentration of receptors in each well.
-
Rapid and Consistent Filtration and Washing: The separation of bound and free radioligand needs to be rapid and consistent for all samples to prevent dissociation of the ligand-receptor complex.
Quantitative Data Summary
The following table summarizes typical binding affinity (Kd) and receptor density (Bmax) values for oxytocin receptor radioligand binding assays. Note that these values can vary depending on the specific tissue, cell line, and experimental conditions. While specific data for this compound is limited in publicly available literature, its binding characteristics are expected to be similar to oxytocin.
| Radioligand | Tissue/Cell Type | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| [3H]Oxytocin | Rat Left Ventricle | ~1 | ~1480 | |
| [3H]Oxytocin | Rat Left Ventricle (low affinity site) | ~75 | ~3730 | |
| [3H]Oxytocin | Pregnant Human Myometrium | 0.5 pM | 76.1 fmol/mg DNA |
Experimental Protocols
A detailed methodology for a typical this compound radioligand binding assay is provided below. This protocol can be adapted based on specific experimental needs.
Membrane Preparation
-
Homogenize frozen tissue or washed cells in 20 volumes of ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate at 1,000 x g for 3 minutes to remove large debris.
-
Centrifuge the supernatant at 20,000 x g for 10 minutes at 4°C to pellet the membranes.
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Resuspend the pellet in fresh lysis buffer and repeat the centrifugation.
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Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) and store at -80°C.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
Radioligand Binding Assay (Filtration Method)
-
On the day of the assay, thaw the membrane preparation and resuspend it in the final assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
In a 96-well plate, add the following to each well for a final volume of 250 µL:
-
150 µL of membrane preparation (3-120 µg protein).
-
50 µL of competing unlabeled ligand (for non-specific binding) or buffer (for total binding).
-
50 µL of this compound radioligand solution.
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the incubation by rapid vacuum filtration through a 0.3% PEI-presoaked GF/C filter mat using a cell harvester.
-
Wash the filters four times with ice-cold wash buffer.
-
Dry the filters for 30 minutes at 50°C.
-
Add scintillation cocktail to the filters and measure the radioactivity using a scintillation counter.
Data Analysis
-
Calculate specific binding by subtracting the non-specific binding (counts from wells with excess unlabeled ligand) from the total binding.
-
For saturation binding experiments, plot specific binding against the concentration of the radioligand to determine Kd and Bmax using non-linear regression analysis.
-
For competition binding experiments, plot the percentage of specific binding against the log concentration of the competing ligand to determine the IC50, which can then be used to calculate the Ki.
Visualizations
Oxytocin Receptor Signaling Pathway
The following diagram illustrates the primary signaling cascades activated upon oxytocin binding to its G-protein coupled receptor.
Caption: Oxytocin receptor signaling cascade.
Experimental Workflow for Radioligand Binding Assay
This diagram outlines the key steps in performing a this compound radioligand binding assay.
References
Technical Support Center: Optimizing Buffer Conditions for [Glu4]-Oxytocin Experiments
Welcome to the technical support center for [Glu4]-Oxytocin experiments. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental conditions. This compound is an analogue of oxytocin and is used in studies of "oxytocin-like" molecules in aqueous solutions[1][2]. Its conformation in aqueous solution is very similar to that of oxytocin, suggesting that experimental conditions suitable for oxytocin are a good starting point for this analogue[2].
Troubleshooting Guide
This guide addresses common issues encountered during this compound experiments in a question-and-answer format.
Issue 1: Low Solubility or Precipitation of this compound
-
Question: My this compound is not dissolving or is precipitating out of solution. What should I do?
-
Answer: Poor solubility is a common issue with peptides. Here is a systematic approach to improve the solubility of this compound:
-
Start with Water: Attempt to dissolve a small amount of the lyophilized peptide in sterile, distilled water first. Gentle vortexing or sonication can aid dissolution[3][4].
-
pH Adjustment: Adjust the pH of your buffer to be at least one unit away from the peptide's pI. For this compound, trying buffers with a pH in the range of 8.0-9.0 may be beneficial.
-
Organic Solvents: For highly hydrophobic peptides, dissolving in a minimal amount of an organic solvent like DMSO, DMF, or acetonitrile, followed by a slow, dropwise dilution into the desired aqueous buffer while vortexing, can be effective.
-
Avoid Aggregation-Prone Conditions: High peptide concentrations can lead to aggregation and precipitation. It is best to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.
-
Issue 2: this compound Aggregation
-
Question: I suspect my this compound is aggregating. How can I confirm this and prevent it?
-
Answer: Peptide aggregation can lead to loss of activity and inaccurate experimental results.
-
Detection of Aggregation:
-
Visual Inspection: The simplest method is to look for turbidity, cloudiness, or visible precipitates in your peptide solution.
-
Dynamic Light Scattering (DLS): DLS can be used to determine the size distribution of particles in your solution, providing evidence of aggregation.
-
Thioflavin T (ThT) Assay: This fluorescence-based assay can detect the presence of amyloid-like fibrillar aggregates.
-
-
Prevention of Aggregation:
-
Optimize Buffer pH: As with solubility, maintaining a pH at least one unit away from the peptide's pI is crucial to prevent aggregation.
-
Control Ionic Strength: The effect of salt concentration on aggregation is peptide-specific. It is advisable to test a range of salt concentrations (e.g., 50 mM to 500 mM NaCl) to find the optimal condition.
-
Use Additives: The inclusion of certain excipients can help prevent aggregation:
-
Non-ionic detergents: Low concentrations (0.01-0.1%) of Tween-20 or Triton X-100 can reduce hydrophobic interactions that lead to aggregation.
-
Arginine: 50-100 mM arginine can improve peptide solubility and reduce aggregation.
-
-
Maintain Low Peptide Concentration: Work with the lowest feasible concentration of this compound in your experiments.
-
-
Issue 3: Loss of this compound Activity
-
Question: The biological activity of my this compound is lower than expected or diminishes over time. What could be the cause?
-
Answer: Loss of activity is often due to peptide degradation or suboptimal assay conditions.
-
Peptide Stability: Oxytocin and its analogues are known to be unstable in aqueous solutions, particularly at room temperature or higher.
-
pH: The optimal pH for oxytocin stability is around 4.5. Degradation is more rapid at neutral or alkaline pH.
-
Temperature: Store stock solutions at -20°C or -80°C and minimize time at room temperature. For short-term storage (days), 2-8°C is recommended.
-
Oxidation: Peptides containing cysteine, like this compound, are susceptible to oxidation, which can lead to dimerization and loss of activity. Prepare solutions in oxygen-free buffers or consider adding antioxidants if necessary. However, note that the disulfide bridge between the two cysteines is essential for oxytocin's activity.
-
-
Assay Buffer Components:
-
Detergents: While useful for preventing aggregation, high concentrations of detergents can sometimes interfere with peptide-receptor interactions.
-
Proteases: If using cell lysates or serum-containing media, protease inhibitors may be necessary to prevent enzymatic degradation of the peptide.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting buffer for my this compound experiments?
A1: For initial experiments, a common starting point is a phosphate-buffered saline (PBS) or a HEPES-based buffer at a physiological pH of around 7.4, with a salt concentration of approximately 150 mM NaCl. However, given the stability profile of oxytocin, an acetate buffer at pH 4.5 may be optimal for long-term storage and some applications.
Q2: How do I choose the optimal pH for my assay?
A2: The optimal pH will be a balance between peptide stability, solubility, and the requirements of your specific assay (e.g., cell viability, receptor binding). It is recommended to perform a pH screening experiment, testing a range of pH values to determine the one that yields the best results for your specific application.
Q3: What is the role of salt in the buffer?
A3: Salts like NaCl are included to maintain the ionic strength of the buffer. Ionic strength can influence peptide solubility and the electrostatic interactions involved in receptor binding. The optimal salt concentration often needs to be determined empirically, with a typical starting range of 50-200 mM.
Q4: Should I include additives in my buffer?
A4: Additives can be beneficial in many cases. For receptor binding assays, including a blocking agent like 0.1% Bovine Serum Albumin (BSA) can help reduce non-specific binding. For peptides prone to aggregation, a non-ionic detergent like 0.05% Tween-20 can be helpful. If oxidation is a concern, a reducing agent like DTT could be considered, but with caution, as it could disrupt the essential disulfide bond of this compound.
Data Presentation
Table 1: Recommended Starting Buffer Conditions for Different Applications
| Application | Buffer System | pH Range | Salt Concentration (NaCl) | Additives |
| Stock Solution (Short-term) | Acetate Buffer | 4.0 - 5.0 | 50 - 150 mM | None |
| Receptor Binding Assay | HEPES or Tris-HCl | 7.0 - 8.0 | 100 - 150 mM | 0.1% BSA, 0.05% Tween-20 |
| Cell-Based Assay | Cell Culture Medium (e.g., DMEM) with HEPES | 7.2 - 7.4 | As per medium | Serum (if required), Protease Inhibitors (optional) |
| In Vivo Studies | Phosphate-Buffered Saline (PBS) | 7.4 | 150 mM | None |
Table 2: Troubleshooting Summary for Common Issues
| Issue | Potential Cause | Recommended Solution |
| Precipitation | Poor solubility, Aggregation | Adjust pH away from pI, Use organic solvent for initial dissolution, Add solubilizing agents (e.g., Arginine) |
| Low Activity | Peptide degradation, Suboptimal assay pH | Store at pH ~4.5, Prepare fresh solutions, Screen for optimal assay pH |
| High Background Signal | Non-specific binding | Add BSA or non-ionic detergents to the buffer, Optimize blocking steps |
| Poor Reproducibility | Inconsistent buffer prep, Peptide degradation | Standardize buffer preparation, Aliquot stock solutions to avoid freeze-thaw cycles |
Experimental Protocols
Protocol 1: Buffer Optimization for a Receptor Binding Assay
This protocol provides a method for screening different buffer conditions to optimize the binding of this compound to its receptor.
-
Prepare a series of buffers:
-
pH screening: Prepare a set of 50 mM buffers with varying pH values (e.g., MES for pH 6.0-6.5, HEPES for pH 7.0-8.0, Tris for pH 7.5-8.5). Keep the salt concentration constant (e.g., 150 mM NaCl).
-
Ionic strength screening: Using the optimal pH from the previous step, prepare buffers with varying NaCl concentrations (e.g., 50, 100, 150, 250, 500 mM).
-
-
Set up the binding assay:
-
For each buffer condition, set up reactions with a constant concentration of the receptor preparation and a labeled version of this compound (or a competing radioligand).
-
Include controls for total binding (no competitor) and non-specific binding (excess unlabeled this compound).
-
-
Incubate and detect:
-
Incubate the reactions to allow binding to reach equilibrium. The optimal time and temperature should be determined in separate experiments.
-
Separate bound from free ligand and quantify the signal.
-
-
Analyze the data:
-
Calculate the specific binding for each condition (Total binding - Non-specific binding).
-
The buffer condition that yields the highest specific binding and the best signal-to-noise ratio is considered optimal.
-
Visualizations
This compound Signaling Pathway
Caption: Simplified signaling pathway of the Oxytocin Receptor upon binding of this compound.
Experimental Workflow for Buffer Optimization
Caption: A systematic workflow for optimizing buffer conditions for this compound experiments.
Troubleshooting Logic for Peptide Precipitation
Caption: A decision tree for troubleshooting the precipitation of this compound.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. H N.M.R. study of the conformation of [Glu4] oxytocin and its lanthanide complexes in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide synthesis and handling - Schafer - N [schafer-n.com]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
Technical Support Center: Interpreting NMR Spectra of [Glu4]-Oxytocin
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to interpreting NMR spectra of [Glu4]-Oxytocin. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and reference data to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its NMR spectrum important?
A1: this compound is an analog of the neuropeptide hormone oxytocin, where the glutamine residue at position 4 is replaced by a glutamic acid. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides like this compound in solution. Interpreting its NMR spectrum provides insights into its conformation, which is crucial for understanding its biological activity and for the rational design of new therapeutics.
Q2: What are the key features to look for in the 1H NMR spectrum of this compound?
A2: The 1H NMR spectrum of a peptide is complex. Key regions to focus on are:
-
Amide region (approx. 6.5-9.5 ppm): Shows signals for the backbone NH protons. Their chemical shifts are sensitive to hydrogen bonding and secondary structure.
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Aromatic region (approx. 6.5-7.5 ppm): Contains signals from the tyrosine residue's aromatic ring.
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Alpha-proton region (approx. 3.5-5.0 ppm): Shows signals for the CαH protons.
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Aliphatic region (approx. 0.5-3.5 ppm): Contains signals from the sidechain protons of the other amino acid residues.
Q3: Which 2D NMR experiments are most useful for studying this compound?
A3: A combination of 2D NMR experiments is typically required for complete spectral assignment and structure determination:
-
TOCSY (Total Correlation Spectroscopy): Identifies all protons within a single amino acid's spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space (typically < 5 Å), which is essential for determining the 3D structure.
-
COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled through 2-3 bonds.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached heteronuclei (e.g., 13C or 15N), which is useful for resolving signal overlap, especially with isotopically labeled samples.
Q4: The literature states that the NMR spectrum of this compound is very similar to that of oxytocin. Where can I find reference data for oxytocin?
A4: Yes, a study on this compound noted that its 1H chemical shifts and peptide NH-CαH coupling constants in aqueous solution closely resemble those of oxytocin under similar conditions. You can use published data for oxytocin as a reliable reference point. The table below provides 1H NMR chemical shift data for oxytocin in phosphate buffer.
Data Presentation
Table 1: ¹H Chemical Shifts (δ) for Oxytocin in Phosphate Buffer
Note: This data is for Oxytocin and serves as a close approximation for this compound based on published literature.
| Amino Acid Residue | NH (ppm) | α-H (ppm) | β-H (ppm) | Other Sidechain Protons (ppm) |
| Cys¹ | - | 3.53 | 3.14, 2.79 | |
| Tyr² | 8.13 | 4.60 | 3.06, 2.98 | δ-H: 7.08, ε-H: 6.79 |
| Ile³ | 7.98 | 4.18 | 1.88 | γ-CH₂: 1.45, 1.15; γ-CH₃: 0.88; δ-CH₃: 0.86 |
| Gln⁴ | 8.35 | 4.29 | 2.10, 1.98 | γ-CH₂: 2.30; ε-NH₂: 7.42, 6.88 |
| Asn⁵ | 8.45 | 4.65 | 2.84, 2.73 | δ-NH₂: 7.58, 6.95 |
| Cys⁶ | 8.24 | 4.55 | 3.45, 2.60 | |
| Pro⁷ | - | 4.35 | 1.90, 1.85 | γ-CH₂: 2.25, 1.80; δ-CH₂: 3.65, 3.50 |
| Leu⁸ | 8.10 | 4.30 | 1.65 | γ-CH: 1.60; δ-CH₃: 0.90, 0.88 |
| Gly⁹ | 8.20 | 3.80, 3.70 | - | |
| -NH₂ (C-term) | 7.30, 7.10 | - | - |
Experimental Protocols
Protocol 1: Sample Preparation for NMR Spectroscopy of this compound
-
Peptide Purity: Ensure the this compound sample is of high purity (>95%), as impurities can complicate spectral interpretation.
-
Solvent Preparation: Prepare a buffer solution, for example, 10 mM phosphate buffer in 90% H₂O / 10% D₂O, with the pH adjusted to the desired value (e.g., 6.2). The D₂O is necessary for the spectrometer's lock system.
-
Peptide Concentration: Dissolve the lyophilized this compound powder in the prepared buffer to a final concentration of 1-5 mM. Higher concentrations generally lead to better signal-to-noise ratios.
-
Sample Transfer: Carefully transfer approximately 500-600 µL of the peptide solution into a clean, high-quality NMR tube.
-
Internal Standard (Optional): Add a small amount of an internal reference standard, such as DSS (2,2-dimethyl-2-silapentane-5-sulfonate), for accurate chemical shift referencing.
-
Equilibration: Allow the sample to equilibrate at the desired experimental temperature within the NMR spectrometer before starting data acquisition.
Protocol 2: Acquisition of 2D NMR Spectra (TOCSY and NOESY)
-
Initial 1D ¹H Spectrum: Acquire a standard 1D ¹H spectrum to check the sample quality, concentration, and spectral width.
-
TOCSY Experiment Setup:
-
Load a standard TOCSY pulse sequence.
-
Set the spectral width to cover all proton signals (e.g., 12-14 ppm).
-
Set the carrier frequency (O1p) to the center of the spectrum (often on the water resonance).
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Use a spin-lock mixing time of 60-80 ms to allow for magnetization transfer throughout the spin systems.
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Set the number of scans and increments to achieve the desired resolution and signal-to-noise ratio.
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-
NOESY Experiment Setup:
-
Load a standard NOESY pulse sequence with water suppression (e.g., using presaturation or WATERGATE).
-
Use similar spectral width and carrier frequency as in the TOCSY experiment.
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Set the NOESY mixing time (d8) to a value appropriate for the size of the peptide (e.g., 150-300 ms for a small peptide like this compound) to observe inter-proton NOEs.
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Acquire the data with an appropriate number of scans and increments.
-
-
Data Processing: Process the acquired 2D data using appropriate software (e.g., TopSpin, NMRPipe). This typically involves Fourier transformation, phasing, and baseline correction.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Broad NMR signals | 1. Sample aggregation.2. Poor shimming of the magnet.3. Presence of paramagnetic impurities.4. High viscosity of the sample. | 1. Decrease peptide concentration. Change buffer conditions (pH, ionic strength).2. Re-shim the magnet. Ensure the sample is homogeneous.3. Use metal chelators like EDTA if metal contamination is suspected.4. Dilute the sample or acquire the spectrum at a higher temperature. |
| Signal Overlap | Inherent property of peptide spectra, especially in the aliphatic and α-proton regions. | 1. Acquire 2D NMR spectra (TOCSY, HSQC) to resolve overlapping signals into a second dimension.2. Vary the temperature, as chemical shifts are temperature-dependent.3. Change the solvent or pH to induce chemical shift changes. |
| Missing Amide Proton Signals | Fast exchange of amide protons with the solvent (H₂O). | 1. Lower the temperature to slow down the exchange rate.2. Lower the pH of the sample (amide proton exchange is slowest around pH 3-4). |
| Artifacts in the Spectrum (e.g., rolling baseline, phasing issues) | 1. Incorrect receiver gain.2. Issues with data acquisition or processing. | 1. Re-acquire the 1D spectrum with automatic receiver gain adjustment (rga).2. Re-process the spectrum with careful phasing and baseline correction. Ensure a sufficient acquisition delay. |
| Unexpected Peaks | 1. Sample contamination.2. Presence of rotamers (e.g., around the Cys-Pro bond). | 1. Ensure high sample purity. Check for residual solvents from purification.2. Acquire spectra at different temperatures to see if the peaks coalesce, which is indicative of conformational exchange. |
Mandatory Visualizations
Caption: Experimental workflow for NMR analysis of this compound.
Caption: Troubleshooting decision tree for common NMR issues.
Minimizing non-specific binding of [Glu4]-Oxytocin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize non-specific binding (NSB) of [Glu4]-Oxytocin in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why is it a problem for this compound experiments?
A1: Non-specific binding refers to the adhesion of this compound to surfaces other than its intended target, the oxytocin receptor. This can include plasticware (tubes, plates), membranes, and other proteins. NSB is a significant issue because it can lead to a reduction in the effective concentration of the peptide available to bind to its receptor, resulting in inaccurate quantification, decreased signal-to-noise ratio, and potentially erroneous interpretation of experimental data.[1]
Q2: What are the primary factors that contribute to the non-specific binding of peptides like this compound?
A2: Several factors can contribute to the NSB of peptides. Peptides can have chemically distinct regions that interact with surfaces through various mechanisms, including hydrophobic and ionic attractions. Improper storage and handling of the peptide can also lead to degradation and aggregation, which may increase NSB.[2] Furthermore, the type of material used for labware can significantly influence the extent of peptide adsorption.
Q3: What are the most common general strategies to minimize non-specific binding?
A3: Common strategies to mitigate NSB include:
-
Using Blocking Agents: Pre-treating surfaces with a blocking agent to saturate non-specific binding sites.
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Optimizing Buffer Conditions: Adjusting the pH and salt concentration of buffers can help reduce charge-based interactions.
-
Including Detergents: Adding non-ionic surfactants to buffers can disrupt hydrophobic interactions.
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Proper Material Selection: Using low-binding microplates and tubes.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| High background signal in immunoassay | Insufficient blocking of the plate or membrane. | Increase the concentration or incubation time of the blocking buffer. Consider switching to a different blocking agent (e.g., from BSA to casein or a synthetic blocker). |
| Cross-reactivity of antibodies. | Perform a peptide blocking experiment by pre-incubating the antibody with an excess of the immunizing peptide to confirm specificity. | |
| Low signal or poor dose-response | Loss of this compound due to adsorption to labware. | Pre-treat all tubes and pipette tips with a blocking solution. Use low-protein-binding labware. Include a carrier protein like BSA in your buffers. |
| Peptide degradation. | Ensure proper storage of lyophilized peptide at -20°C or lower. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. | |
| Inconsistent or non-reproducible results | Variability in reagent preparation. | Prepare fresh buffers and solutions for each experiment. Ensure complete solubilization of the peptide. |
| Contamination with trifluoroacetic acid (TFA) from peptide synthesis. | TFA can interfere with cellular assays. If TFA interference is suspected, consider using peptides purified with a different counter-ion (e.g., acetate or HCl). |
Data on Blocking Agent Effectiveness
The following table summarizes the expected effectiveness of common blocking agents in reducing non-specific binding of peptides. The data is representative and may need to be optimized for your specific experimental conditions.
| Blocking Agent | Typical Concentration | Advantages | Disadvantages | Expected NSB Reduction (%) |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Readily available, effective for many applications. | Can cross-react with some antibodies; not suitable for phosphoprotein studies. | 70-90% |
| Non-fat Dry Milk | 3-5% (w/v) | Inexpensive and widely used. | Contains phosphoproteins and biotin, which can interfere with specific assays. | 65-85% |
| Casein | 1% (w/v) | A purified milk protein, reduces interference seen with whole milk. | Can still present issues in biotin-based detection systems. | 75-95% |
| Polyethylene Glycol (PEG) | 0.1-1% (w/v) | Synthetic polymer, useful when protein-based blockers are not suitable. | Can be detrimental to LC-MS analyses. | 60-80% |
| Tween-20 | 0.05-0.1% (v/v) | Non-ionic detergent that reduces hydrophobic interactions. | Can interfere with some enzyme activities and mass spectrometry. | 50-75% |
Experimental Protocols
Protocol 1: General Method for Minimizing Non-Specific Binding in a Plate-Based Assay
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Select Appropriate Labware: Utilize low-protein-binding microplates and tubes.
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Prepare Blocking Buffer: Prepare a solution of your chosen blocking agent (e.g., 3% BSA in Phosphate Buffered Saline, PBS).
-
Blocking Step: Add the blocking buffer to the wells of the microplate and to any tubes that will come into contact with the peptide. Incubate for 1-2 hours at room temperature or overnight at 4°C.
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Washing: Aspirate the blocking buffer and wash the wells 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Peptide Dilution: Dilute the this compound stock solution to the desired working concentration in a buffer containing a carrier protein (e.g., 0.1% BSA in PBS) to prevent adsorption to dilution tubes and pipette tips.
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Assay Procedure: Proceed with your specific experimental protocol, ensuring that all subsequent buffers contain a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) to maintain a low-NSB environment.
Protocol 2: Ligand Competition Binding Assay
This protocol is designed to determine the binding affinity of this compound for the oxytocin receptor.
-
Cell Culture and Membrane Preparation: Culture cells expressing the oxytocin receptor and prepare cell membranes according to standard procedures.
-
Blocking: Resuspend the cell membranes in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing 0.1% BSA. Incubate for 30 minutes at room temperature to block non-specific sites on the membranes.
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Competition Reaction: In a low-binding 96-well plate, add a constant concentration of a radiolabeled oxytocin analog (e.g., [3H]Oxytocin) and varying concentrations of unlabeled this compound (from 10⁻¹¹ to 10⁻⁶ M) to the membrane suspension.
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Incubation: Incubate the reaction mixture at 30°C for 60 minutes.
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Termination and Washing: Terminate the binding reaction by rapid filtration through a glass fiber filter pre-soaked in a wash buffer. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
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Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
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Data Analysis: Determine non-specific binding in the presence of a high concentration (e.g., 10⁻³ M) of unlabeled oxytocin. Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding as a function of the this compound concentration and calculate the Ki value.
Visualizations
Caption: Workflow for minimizing non-specific binding.
Caption: Oxytocin receptor signaling pathways.
References
Storage conditions to maintain [Glu4]-Oxytocin bioactivity
This technical support center provides researchers, scientists, and drug development professionals with essential information on the storage, handling, and use of [Glu4]-Oxytocin to ensure the maintenance of its bioactivity and the integrity of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for lyophilized this compound powder?
For long-term storage, lyophilized this compound should be stored at -20°C or -80°C, where it can remain stable for up to three years.[1] For short-term storage of a few days to weeks, it can be kept at 4°C or even room temperature, protected from intense light.
Q2: How should I store this compound once it is reconstituted in a solvent?
Peptides in solution are significantly less stable than in their lyophilized form. For optimal bioactivity, reconstituted this compound should be stored at -80°C, where it can be stable for up to one year.[1] For short-term use (1-2 weeks), aliquots can be stored at +4°C. It is crucial to avoid repeated freeze-thaw cycles, which can degrade the peptide. Therefore, it is highly recommended to aliquot the stock solution into single-use volumes before freezing.
Q3: What is the best solvent for reconstituting this compound?
The choice of solvent depends on the experimental application. For maximal stability, stock solutions are best prepared in dry (anhydrous) organic solvents to prevent premature hydrolysis. However, for most biological assays, sterile, distilled water or a buffer solution at a pH of 5-6 is recommended, as this range is considered optimal for peptide stability. If solubility is an issue, a small amount of an organic solvent like DMSO or DMF can be used initially, followed by a slow dilution with the aqueous buffer.
Q4: My this compound solution appears cloudy. What should I do?
Cloudiness or precipitation in the solution may indicate peptide aggregation or poor solubility. Refer to the Troubleshooting Guide (Issue 1) for detailed steps on how to address this issue.
Q5: How can I assess the bioactivity of my stored this compound?
The bioactivity of this compound can be assessed using various functional assays. A common method is to measure the increase in intracellular calcium concentration in cells expressing the oxytocin receptor. A detailed protocol for a Calcium Imaging Bioassay is provided in the Experimental Protocols section.
Storage Conditions Summary
To maintain the bioactivity of this compound, adhere to the following storage conditions. Since specific quantitative stability data for this compound is limited, the data for oxytocin is provided as a close reference, given their similar conformations in aqueous solutions.[2]
| Form | Storage Temperature | Duration | Stability Notes |
| Lyophilized Powder | -20°C to -80°C | Up to 3 years[1] | Recommended for long-term storage. Keep desiccated and protected from light. |
| 4°C | Several weeks | Suitable for short-term storage. | |
| Room Temperature | Several days | Stable for short periods, such as during shipping. | |
| In Solution | -80°C | Up to 1 year[1] | Highly Recommended. Aliquot to avoid freeze-thaw cycles. |
| -20°C | 3-4 months | Good for intermediate-term storage. Aliquoting is critical. | |
| 4°C | 1-2 weeks | Only for short-term use. Prone to degradation. |
Oxytocin Degradation Kinetics (as a proxy for this compound)
The degradation of oxytocin is highly dependent on pH and temperature, following pseudo-first-order kinetics. The table below summarizes the half-life (t½) of oxytocin at different temperatures and pH values. The most stable pH for oxytocin is approximately 4.5.
| Temperature | pH 2.0 (t½ in days) | pH 4.5 (t½ in days) | pH 7.0 (t½ in days) | pH 9.0 (t½ in days) |
| 40°C | 2.8 | 13.9 | 6.5 | 1.3 |
| 55°C | 0.8 | 3.5 | 1.8 | 0.4 |
| 70°C | 0.3 | 1.0 | 0.5 | 0.1 |
| 80°C | 0.1 | 0.4 | 0.2 | 0.05 |
Data extracted from a study on oxytocin degradation and should be used as a reference for this compound.
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
This protocol outlines the steps for reconstituting lyophilized this compound for use in biological assays.
Materials:
-
Lyophilized this compound vial
-
Sterile, pyrogen-free water or appropriate sterile buffer (e.g., PBS, pH 7.2)
-
For hydrophobic peptides, a small amount of organic solvent (e.g., DMSO) may be needed.
-
Sterile, low-protein-binding polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture, which can affect peptide stability.
-
Solvent Addition: Carefully uncap the vial and add the desired volume of sterile water or buffer to achieve the target concentration (e.g., 1 mg/mL).
-
Dissolution: Gently swirl or vortex the vial to dissolve the peptide completely. Avoid vigorous shaking, which can cause aggregation. If the peptide is difficult to dissolve, sonication for a few minutes may be helpful.
-
Aliquoting: Once fully dissolved, immediately aliquot the stock solution into single-use volumes in sterile, low-protein-binding microcentrifuge tubes. The aliquot volume should be based on the amount needed for a single experiment to avoid multiple freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or at 4°C for short-term use (up to 2 weeks).
Protocol 2: this compound Bioactivity Assay via Calcium Imaging
This protocol describes how to measure the bioactivity of this compound by monitoring intracellular calcium mobilization in a cell line expressing the human oxytocin receptor (e.g., HEK293-OXTR).
Materials:
-
HEK293 cells stably expressing the human oxytocin receptor (HEK293-OXTR)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
This compound stock solution
-
Positive control (e.g., native Oxytocin)
-
Fluorescence microscope or plate reader capable of kinetic measurements
Procedure:
-
Cell Seeding: Seed HEK293-OXTR cells onto glass-bottom dishes or 96-well black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye. For Fluo-4 AM, a typical concentration is 2-5 µM in HBSS. Add a small amount of Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the dye-loading buffer to the cells and incubate at 37°C for 30-60 minutes.
-
-
Washing: After incubation, wash the cells 2-3 times with HBSS to remove excess dye.
-
Baseline Measurement: Place the plate in the fluorescence reader or on the microscope stage. Record the baseline fluorescence for a few minutes to ensure a stable signal.
-
Stimulation: Add varying concentrations of this compound to the cells. It is recommended to perform a dose-response curve to determine the EC50. Include a positive control (native Oxytocin) and a negative control (buffer only).
-
Data Acquisition: Immediately after adding the peptide, begin recording the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium, signifying receptor activation.
-
Data Analysis:
-
For each concentration, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the response to the maximum response obtained with a saturating concentration of the positive control.
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| 1. Peptide solution is cloudy or shows precipitation. | - Poor Solubility: The peptide may not be fully dissolved in the aqueous buffer. - Aggregation: Hydrophobic interactions can cause the peptide to aggregate, especially at high concentrations or neutral pH. - Contamination: Bacterial or fungal growth can cause cloudiness. | - Improve Solubility: Try sonicating the solution for 5-10 minutes. If still insoluble, consider preparing the stock solution in a small amount of a compatible organic solvent (e.g., DMSO) before diluting with the aqueous buffer. - Prevent Aggregation: Prepare and use the solution fresh. Store at a slightly acidic pH (5-6) if the experimental conditions allow. Avoid vigorous shaking. - Ensure Sterility: Use sterile buffers and handle aseptically. Filter-sterilize the final solution if necessary. |
| 2. Loss of bioactivity in stored solutions. | - Degradation: The peptide has degraded due to improper storage temperature, repeated freeze-thaw cycles, or chemical instability (e.g., oxidation, deamidation). - Adsorption to Surfaces: Peptides can adsorb to the surface of plastic or glass vials, reducing the effective concentration. | - Proper Storage: Ensure aliquots are stored at -80°C and that freeze-thaw cycles are minimized. Prepare fresh solutions if degradation is suspected. - Use Appropriate Vials: Use low-protein-binding polypropylene tubes for storage and handling. |
| 3. Inconsistent or no response in bioassay. | - Incorrect Concentration: Errors in weighing the lyophilized powder or in dilution calculations. - Degraded Peptide: The peptide has lost its bioactivity (see Issue 2). - Assay Conditions: Suboptimal assay conditions (e.g., incorrect buffer, pH, or temperature). - Cell Health: The cells used in the assay are not healthy or responsive. | - Verify Concentration: Re-calculate all dilutions. If possible, determine the peptide concentration using a quantitative method (e.g., UV-Vis spectroscopy or amino acid analysis). - Use Fresh Peptide: Use a fresh aliquot or a newly reconstituted solution. - Optimize Assay: Review and optimize all assay parameters. Run a positive control with a known active compound (e.g., native Oxytocin) to validate the assay. - Check Cells: Ensure cells are healthy, within a low passage number, and show a robust response to the positive control. |
Signaling Pathway
This compound is an analog of oxytocin and is expected to act through the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). The primary signaling pathway initiated by OTR activation is through the Gq/11 protein, leading to an increase in intracellular calcium. This can subsequently activate other downstream pathways, such as the MAPK/ERK pathway, which may be involved in processes like glucose uptake via GLUT4 translocation.
References
Technical Support Center: Enhancing the Selectivity of [Glu4]-Oxytocin for its Receptor
Welcome to the technical support center for researchers working with [Glu4]-Oxytocin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments aimed at enhancing the selectivity of this oxytocin analog for its receptor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is enhancing its selectivity important?
A: this compound is an analog of the neuropeptide hormone oxytocin, where the glutamine residue at position 4 has been substituted with a glutamic acid. Enhancing its selectivity for the oxytocin receptor (OTR) over other closely related receptors, such as the vasopressin receptors (V1aR, V1bR, and V2R), is crucial for developing more targeted therapeutics with fewer off-target effects. Improved selectivity can lead to a better understanding of the specific physiological roles of the oxytocin system.
Q2: What are the known binding characteristics of this compound?
Q3: What are the primary off-target receptors for this compound?
A: The primary off-target receptors for oxytocin and its analogs are the vasopressin receptors (V1a, V1b, and V2), due to the high structural homology between oxytocin and vasopressin and their respective receptors.[2] Cross-reactivity can lead to undesired side effects, as vasopressin receptors are involved in processes such as blood pressure regulation and water balance.[3]
Q4: What general strategies can be employed to enhance the selectivity of a peptide analog like this compound?
A: Several strategies can be explored to enhance peptide selectivity:
-
Amino Acid Substitution: Systematically replacing amino acids at various positions to identify residues critical for selective receptor interaction.
-
Introduction of Unnatural Amino Acids: Incorporating non-proteinogenic amino acids can introduce novel side-chain functionalities and conformational constraints.
-
Peptide Cyclization: Constraining the peptide's conformation through cyclization (e.g., head-to-tail, side-chain to side-chain) can lock it into a receptor-selective conformation.
-
N- and C-terminal Modifications: Modifications such as acetylation or amidation can improve stability and may influence receptor selectivity.
Troubleshooting Guides
Problem 1: Low Binding Affinity of this compound in Radioligand Binding Assays
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Peptide Degradation | - Ensure proper storage of the this compound stock solution (-80°C in a suitable solvent).- Include protease inhibitors in the assay buffer.[4] |
| Suboptimal Assay Conditions | - Optimize incubation time and temperature to ensure equilibrium is reached.- Verify the pH and ionic strength of the binding buffer. |
| Low Receptor Density in Membrane Preparation | - Use a cell line with high expression of the oxytocin receptor.- Prepare fresh membrane fractions and quantify protein concentration accurately. |
| Inaccurate Peptide Concentration | - Re-quantify the concentration of the this compound stock solution using a reliable method (e.g., amino acid analysis). |
Problem 2: High Non-Specific Binding in Radioligand Binding Assays
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Radioligand Issues | - Use a lower concentration of the radioligand, ideally at or below its Kd.- Check the purity of the radioligand. |
| Hydrophobic Interactions | - Include a carrier protein like bovine serum albumin (BSA) in the assay buffer to reduce non-specific binding to tube walls and filters. |
| Insufficient Washing | - Increase the number and volume of washes with ice-cold wash buffer after filtration. |
| Filter Binding | - Pre-soak filters in a solution like polyethyleneimine (PEI) to reduce radioligand adhesion. |
Problem 3: Inconsistent Results in Surface Plasmon Resonance (SPR) Experiments
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Ligand Inactivation during Immobilization | - Use a different immobilization chemistry (e.g., thiol coupling instead of amine coupling) to avoid modifying critical residues. |
| Mass Transport Limitation | - Decrease the ligand immobilization density on the sensor chip.- Increase the flow rate of the analyte. |
| Baseline Drift | - Ensure proper buffer degassing and temperature equilibration.- Perform a thorough cleaning and normalization of the sensor surface between cycles. |
| Non-specific Binding to Sensor Surface | - Add a blocking agent (e.g., BSA or casein) to the running buffer.- Use a reference flow cell with an immobilized non-target protein to subtract non-specific binding signals. |
Quantitative Data
As specific binding data for this compound is limited, the following tables provide comparative data for Oxytocin and other position 4 analogs to serve as a reference for your experiments.
Table 1: Binding Affinities (Ki in nM) of Oxytocin and Analogs at Human Receptors
| Ligand | Oxytocin Receptor (OTR) | Vasopressin V1a Receptor (V1aR) | Selectivity (V1aR Ki / OTR Ki) |
| Oxytocin | 4.28 | 495.2 | ~116 |
| Arginine Vasopressin | 36.1 | 4.70 | ~0.13 |
| This compound | Data not available | Data not available | Data not available |
Note: Data for Oxytocin and Arginine Vasopressin are from studies on hamster receptors, which have been shown to have pharmacological properties more similar to human receptors than rat receptors.
Table 2: Functional Activity (EC50 in nM) of Oxytocin Position 4 Analogs
| Analog | Agonist Activity (EC50) at OTR | Antagonist Activity at OTR |
| Oxytocin | ~1-10 (agonist) | - |
| [Phe4]-Oxytocin | No agonist activity | Antagonistic effect observed |
| [Asn4]-Oxytocin | >1000 (significantly reduced agonist activity) | - |
| This compound | Data not available | Data not available |
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the human oxytocin receptor.
Materials:
-
Membrane preparations from cells expressing the human oxytocin receptor.
-
Radioligand: [³H]-Oxytocin or a selective antagonist like [¹²⁵I]-ornithine vasotocin analog ([¹²⁵I]-OVTA).
-
Unlabeled this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/C with 0.3% PEI pre-treatment).
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of unlabeled this compound in assay buffer.
-
In a 96-well plate, add in triplicate:
-
Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane preparation.
-
Non-specific Binding (NSB): A high concentration of unlabeled oxytocin (e.g., 1 µM), radioligand, and membrane preparation.
-
Competition: this compound at various concentrations, radioligand, and membrane preparation.
-
-
Incubate the plate at a set temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity.
-
Calculate specific binding by subtracting NSB from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the radioligand concentration and Kd is its dissociation constant.
Surface Plasmon Resonance (SPR) Analysis
This protocol outlines the use of SPR to measure the association (ka) and dissociation (kd) rates of this compound binding to the oxytocin receptor.
Materials:
-
SPR instrument and sensor chips (e.g., CM5).
-
Purified human oxytocin receptor.
-
This compound.
-
Immobilization Buffer: e.g., 10 mM sodium acetate, pH 5.0.
-
Running Buffer: e.g., HBS-EP+ (HEPES buffered saline with EDTA and P20 surfactant).
-
Amine coupling reagents (EDC, NHS).
-
Blocking agent (e.g., ethanolamine).
Procedure:
-
Equilibrate the system with running buffer.
-
Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Immobilize the purified oxytocin receptor to the surface by injecting it at a low concentration in the immobilization buffer.
-
Deactivate any remaining active sites on the surface with ethanolamine.
-
Establish a stable baseline by flowing running buffer over the surface.
-
Inject a series of concentrations of this compound over the receptor-immobilized surface to measure the association phase.
-
Flow running buffer over the surface to measure the dissociation phase.
-
Regenerate the sensor surface with a mild acidic or basic solution if necessary.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the ka, kd, and calculate the equilibrium dissociation constant (KD = kd/ka).
Visualizations
Caption: Gq-PLC signaling pathway activated by this compound binding to the OTR.
Caption: Workflow for enhancing the selectivity of this compound.
References
- 1. Agonist/Antagonist Activity of Oxytocin Variants Obtained from Free Cyclic Peptide Libraries Generated via Amino Acid Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxytocin and vasopressin: linking pituitary neuropeptides and their receptors to social neurocircuits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding domains of the oxytocin receptor for the selective oxytocin receptor antagonist barusiban in comparison to the agonists oxytocin and carbetocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
Technical Support Center: Crystallization of [Glu4]-Oxytocin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the crystallization of [Glu4]-Oxytocin.
Frequently Asked Questions (FAQs)
Q1: What is the recommended purity of this compound for crystallization trials?
A1: For successful crystallization, the purity of this compound should be greater than 95%, and ideally above 99%.[1] Impurities can interfere with the formation of a well-ordered crystal lattice, leading to poor crystal quality or preventing crystallization altogether.[2]
Q2: What is a suitable starting concentration of this compound for initial screening?
A2: A typical starting concentration for peptide crystallization is around 10 mg/mL.[3] However, the optimal concentration can vary, so it is advisable to perform a pre-crystallization test (PCT) using a range of concentrations (e.g., 5, 10, and 20 mg/mL) to determine the most suitable concentration for your specific batch of this compound.[3]
Q3: Which crystallization method is most suitable for a peptide like this compound?
A3: The hanging-drop and sitting-drop vapor diffusion methods are the most commonly used and recommended techniques for peptide and protein crystallization.[3] These methods allow for a gradual increase in the concentration of the peptide and precipitant, which favors the formation of crystals over amorphous precipitate.
Q4: How long should I wait for crystals to appear?
A4: Peptide crystals often grow relatively quickly, sometimes within 24 to 72 hours. However, it is crucial to monitor the crystallization plates regularly over a more extended period, as some conditions may require several days or even weeks for crystals to form.
Q5: The initial crystals I obtained are too small or of poor quality. What should I do next?
A5: Initial "hits" from a crystallization screen often require further optimization to yield crystals suitable for X-ray diffraction. This involves systematically varying the conditions of the initial hit, such as the precipitant concentration, pH, and the concentration of this compound. Additive screening and seeding are also powerful techniques to improve crystal quality.
Troubleshooting Guide
This guide addresses common problems encountered during the crystallization of this compound and provides potential solutions.
Problem 1: No crystals or precipitate are observed in any of the screening conditions.
-
Possible Cause: The concentration of this compound or the precipitant is too low.
-
Solution: Increase the starting concentration of this compound. If using the vapor diffusion method, the concentration of both the peptide and precipitant will increase over time as the drop equilibrates with the reservoir. You can also try a broader range of precipitants or higher concentrations in your next screening experiment.
-
-
Possible Cause: The solubility of this compound is too high in the tested conditions.
-
Solution: Employ a wider range of precipitants, including salts, polymers (like PEGs), and organic solvents, to find conditions that effectively reduce the solubility of this compound.
-
Problem 2: Only amorphous precipitate is formed.
-
Possible Cause: The supersaturation level is too high, leading to rapid precipitation instead of ordered crystal growth.
-
Solution: Lower the initial concentration of this compound or the precipitant. You can also try varying the ratio of the peptide solution to the reservoir solution in the drop (e.g., 2:1 or 1:2 instead of 1:1).
-
-
Possible Cause: The purity of the this compound sample is insufficient.
-
Solution: Further purify the this compound sample using techniques like high-performance liquid chromatography (HPLC). Ensure the final sample is homogenous and free of aggregates.
-
Problem 3: A shower of microcrystals is observed, but no single, large crystals.
-
Possible Cause: Excessive nucleation events are occurring.
-
Solution: This is a promising result that can be optimized. Try lowering the concentration of this compound or the precipitant to reduce the number of nucleation sites. Seeding, where a small crystal is introduced into a new, equilibrated drop, can also promote the growth of larger, single crystals. Additives like ethanol or dioxane can sometimes be used to "poison" nucleation and encourage the growth of existing crystals.
-
Problem 4: Crystals stop growing or are too small for diffraction.
-
Possible Cause: The volume of the crystallization drop is too small, limiting the amount of available peptide for crystal growth.
-
Solution: Scale up the crystallization experiment to larger drop sizes. Be aware that the dynamics of equilibration may change in a larger volume.
-
-
Possible Cause: The conditions are not optimal for sustained crystal growth.
-
Solution: Perform fine-tuning of the successful condition. This includes making small, incremental changes to the precipitant concentration, pH, and temperature. Using an additive screen can also help to identify small molecules that can improve crystal quality and size.
-
Data Presentation
Table 1: General Starting Conditions for Peptide Crystallization
| Parameter | Recommended Range/Value | Notes |
| Peptide Purity | > 95% (ideally > 99%) | High purity is critical for successful crystallization. |
| Peptide Concentration | 5 - 20 mg/mL | A pre-crystallization test (PCT) is recommended to determine the optimal starting concentration. |
| pH | 4.0 - 9.0 | The optimal pH needs to be determined experimentally through screening. |
| Temperature | 4 - 25 °C | Temperature should be kept constant during the experiment. |
| Precipitants | PEGs, salts, organic solvents | A wide range of precipitants should be screened initially. |
Table 2: Example Conditions for Oxytocin Recrystallization for Purity Enhancement
These conditions are for recrystallization to improve purity and may serve as a starting point for exploring conditions for initial crystallization.
| Solvent A | Solvent B | Temperature | Yield | Purity | Reference |
| Acetone | Acetonitrile | 30 °C | 93% | 97.1% | |
| Methanol | Ethyl Acetate | 35 °C | 95.3% | 97.8% | |
| Ethanol | Ethyl Acetate | 40 °C | 95.0% | 96.7% |
Experimental Protocols
Protocol 1: Purification of this compound by HPLC
-
Sample Preparation: Dissolve the synthesized this compound in a suitable buffer, ensuring complete solubilization.
-
Column Equilibration: Equilibrate a reverse-phase HPLC column (e.g., C18) with the initial mobile phase (e.g., a mixture of water and an organic solvent like acetonitrile with a small amount of an ion-pairing agent like trifluoroacetic acid).
-
Injection and Separation: Inject the this compound sample onto the column and run a gradient of increasing organic solvent concentration to elute the peptide.
-
Fraction Collection: Collect fractions corresponding to the main peak of this compound.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.
-
Pooling and Lyophilization: Pool the fractions with the desired purity and lyophilize to obtain a purified powder of this compound.
Protocol 2: Crystallization of this compound by Hanging-Drop Vapor Diffusion
-
Prepare the Reservoir Solution: In a 24-well crystallization plate, pipette the desired reservoir solution into each well.
-
Prepare the Coverslip: On a siliconized glass coverslip, pipette a small volume (e.g., 1 µL) of the purified this compound solution.
-
Mix the Drop: Add an equal volume of the reservoir solution to the drop of this compound on the coverslip.
-
Seal the Well: Invert the coverslip and place it over the corresponding well of the crystallization plate, ensuring an airtight seal is formed with vacuum grease.
-
Incubation: Store the plate in a stable, vibration-free environment at a constant temperature.
-
Monitoring: Regularly inspect the drops under a microscope for the formation of crystals.
Protocol 3: Optimization of Initial Crystallization Hits
-
Identify the "Hit" Condition: From the initial screen, identify the condition(s) that produced crystals.
-
Systematic Variation: Set up a new crystallization plate where you systematically vary the parameters around the "hit" condition. For example, create a grid where the precipitant concentration is varied along one axis and the pH is varied along the other.
-
Vary Peptide Concentration: Experiment with slightly higher and lower concentrations of this compound.
-
Additive Screening: Introduce a variety of small molecules (additives) to the "hit" condition to see if they can improve crystal quality.
-
Seeding: If you have microcrystals, use them to seed new drops. This involves transferring a few microcrystals into a fresh drop that has been equilibrated to a metastable state (a condition where spontaneous nucleation is unlikely).
Mandatory Visualizations
Caption: Experimental workflow for the crystallization of this compound.
Caption: Troubleshooting decision tree for this compound crystallization.
References
Validation & Comparative
[Glu4]-Oxytocin vs. Oxytocin: A Comparative Guide to Oxytocin Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of [Glu4]-Oxytocin and the endogenous ligand Oxytocin to the Oxytocin Receptor (OTR). Due to a lack of available quantitative binding data for this compound in peer-reviewed literature, this document focuses on presenting the established binding characteristics of Oxytocin and provides a detailed experimental protocol for a competitive radioligand binding assay. This standardized assay can be utilized to determine the binding affinity of this compound, enabling a future direct comparison.
Quantitative Data Summary
Comprehensive searches of scientific databases did not yield specific binding affinity data (such as Kᵢ or IC₅₀ values) for this compound to the Oxytocin Receptor. This compound is primarily referenced in literature as a derivative used for conformational studies.
In contrast, the binding affinity of Oxytocin for its receptor is well-documented across various studies and experimental conditions. The following table summarizes representative binding affinity values for Oxytocin. It is important to note that these values can vary depending on the assay conditions, radioligand used, and the source of the receptor (e.g., cell line, tissue preparation).
| Ligand | Receptor | Assay Type | Kᵢ (nM) | KᏧ (nM) | Species | Reference |
| Oxytocin | Oxytocin Receptor | Radioligand Binding | 4.28 | Hamster | [1] | |
| Oxytocin | Oxytocin Receptor | Radioligand Binding | ~1 | Rat | [2] | |
| Oxytocin | Oxytocin Receptor | Meta-analysis | 1.48 ± 0.36 | Various | [3] | |
| Oxytocin | Oxytocin Receptor | 1-10 | [4] |
Note: Kᵢ (inhibitory constant) and KᏧ (dissociation constant) are measures of binding affinity, where a lower value indicates a higher affinity.
Oxytocin Receptor Signaling Pathway
The Oxytocin Receptor is a G-protein coupled receptor (GPCR) that, upon binding to Oxytocin, primarily couples to Gαq/11 G-proteins.[5] This initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The OTR can also couple to other G-proteins, such as Gᵢ/ₒ, leading to the inhibition of adenylyl cyclase. These signaling pathways ultimately mediate the various physiological effects of Oxytocin, including uterine contractions, lactation, and social bonding.
Experimental Protocols
To determine the binding affinity of this compound for the Oxytocin Receptor, a competitive radioligand binding assay is a standard and robust method.
Competitive Radioligand Binding Assay
This assay measures the ability of a test compound (this compound) to compete with a radiolabeled ligand (e.g., [³H]-Oxytocin) for binding to the Oxytocin Receptor.
Materials:
-
Receptor Source: Membrane preparations from cells stably expressing the human Oxytocin Receptor (e.g., HEK293 or CHO cells) or tissue homogenates known to express the receptor (e.g., uterine myometrium).
-
Radioligand: A radiolabeled form of Oxytocin (e.g., [³H]-Oxytocin) or a high-affinity radiolabeled antagonist.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of unlabeled Oxytocin (e.g., 1 µM).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter and Scintillation Fluid.
Procedure:
-
Membrane Preparation: Prepare cell membranes expressing the Oxytocin Receptor according to standard laboratory protocols. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add assay buffer, radioligand, and receptor membranes.
-
Non-specific Binding: Add a high concentration of unlabeled Oxytocin, radioligand, and receptor membranes.
-
Competition: Add serial dilutions of this compound, radioligand, and receptor membranes.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/KᏧ), where [L] is the concentration of the radioligand and KᏧ is its dissociation constant.
References
- 1. Binding affinities of oxytocin, vasopressin, and Manning Compound at oxytocin and V1a receptors in male Syrian hamster brains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxytocin receptor binding in rat and human heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Frontiers | Oxytocin Receptor Signaling in Vascular Function and Stroke [frontiersin.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Conformational Analysis of Oxytocin Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of oxytocin (OT) and its analogs, focusing on the relationship between their three-dimensional structure and biological activity. By understanding how modifications to the peptide's structure influence its conformation, researchers can more effectively design potent and selective agonists or antagonists for the oxytocin receptor (OTR). This document summarizes key experimental data, outlines methodologies for conformational analysis, and illustrates the critical signaling pathways involved.
Introduction to Oxytocin and its Analogs
Oxytocin is a nine-amino-acid peptide hormone (CYIQNCPLG-NH₂) with a characteristic cyclic structure formed by a disulfide bond between cysteine residues at positions 1 and 6.[1][2] It plays crucial roles in social bonding, uterine contractions, and lactation.[3][4] The therapeutic potential of oxytocin has driven the development of numerous analogs designed to improve its pharmacokinetic profile or to modulate its activity, creating either agonists (which activate the receptor) or antagonists (which block the receptor).[5]
The biological activity of these analogs is intrinsically linked to their structural and conformational properties. Subtle changes in the amino acid sequence can lead to significant differences in the peptide's backbone and side-chain orientations, which in turn dictates how it interacts with the oxytocin receptor. Therefore, a comparative conformational analysis is essential for rational drug design.
Oxytocin Receptor (OTR) Signaling Pathways
The OTR is a G protein-coupled receptor (GPCR) that can couple to different G proteins, primarily Gαq and Gαi, to initiate a variety of intracellular signaling cascades. Upon agonist binding, the receptor activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This triggers the release of intracellular calcium (Ca²⁺) and the activation of Protein Kinase C (PKC). Furthermore, OTR activation can stimulate the mitogen-activated protein kinase (MAPK) pathways, including ERK1/2 and ERK5, which are involved in processes like cell proliferation and muscle differentiation. Understanding these pathways is critical for assessing the functional consequences of analog binding.
Experimental Protocols for Conformational Analysis
Determining the three-dimensional structure of flexible peptides like oxytocin analogs requires a combination of experimental and computational techniques. In solution, these peptides often exist as an ensemble of multiple, rapidly interconverting conformations.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is a powerful technique for studying peptide conformation in solution. It provides information on through-bond and through-space atomic interactions.
-
Objective: To determine the solution conformation, including backbone torsion angles and inter-proton distances.
-
Methodology:
-
Sample Preparation: The purified peptide analog is dissolved in a suitable solvent (e.g., H₂O/D₂O mixture or DMSO-d₆) to a concentration of 1-5 mM.
-
Data Acquisition: A series of 1D and 2D NMR experiments are performed. Key experiments include:
-
TOCSY (Total Correlation Spectroscopy): To assign protons within each amino acid residue.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance constraints for structure calculation.
-
¹H-¹H Coupling Constants (³J): Measurement of ³J(HN, Hα) coupling constants provides information about the backbone dihedral angle φ.
-
-
Structure Calculation: The experimental distance and dihedral angle constraints are used as input for molecular dynamics or distance geometry algorithms to generate an ensemble of structures consistent with the NMR data.
-
B. X-ray Crystallography This technique provides a high-resolution, static picture of a molecule's conformation in a crystal lattice.
-
Objective: To determine the precise atomic coordinates of the peptide in its solid state.
-
Methodology:
-
Crystallization: The purified peptide is crystallized by screening various conditions (e.g., pH, temperature, precipitating agents) to obtain single, well-ordered crystals.
-
Data Collection: The crystal is exposed to a focused X-ray beam, and the resulting diffraction pattern is recorded.
-
Structure Determination: The diffraction data is processed to determine the electron density map of the molecule. An atomic model is built into this map and refined to yield the final crystal structure. For example, the crystal structure of deamino-oxytocin revealed two conformers with different disulfide bridge chiralities.
-
C. Circular Dichroism (CD) Spectroscopy CD spectroscopy is used to investigate the secondary structure and overall fold of peptides.
-
Objective: To obtain information about the peptide's secondary structure elements (e.g., β-turns, random coil) and conformational changes under different conditions.
-
Methodology:
-
Sample Preparation: The peptide is dissolved in an appropriate buffer (e.g., phosphate buffer).
-
Data Acquisition: A CD spectrum is recorded by measuring the differential absorption of left- and right-circularly polarized light over a range of wavelengths (typically 190-260 nm).
-
Data Analysis: The resulting spectrum provides a characteristic signature of the peptide's secondary structure. For instance, comparisons of CD spectra have shown that potent antagonists, like 1-penicillamine analogs, have different backbone and disulfide conformations than oxytocin.
-
D. Molecular Dynamics (MD) Simulations MD simulations are computational methods used to model the dynamic behavior of molecules over time.
-
Objective: To explore the conformational landscape, stability, and dynamic properties of oxytocin analogs.
-
Methodology:
-
System Setup: An initial 3D structure of the analog (from NMR, crystallography, or modeling) is placed in a simulation box filled with explicit solvent (e.g., water) and ions.
-
Simulation: The forces on each atom are calculated using a force field (e.g., AMBER), and Newton's equations of motion are integrated to simulate the movement of atoms over time (typically nanoseconds to microseconds).
-
Analysis: The resulting trajectory is analyzed to identify stable conformations, dynamic motions, and key intramolecular interactions. MD simulations have been used to refine NMR-derived structures and propose dynamic models for antagonists.
-
Structure-Conformation-Activity Relationships
The relationship between the chemical structure of an oxytocin analog, its preferred conformation, and its ultimate biological activity is complex but critical for drug design. Modifications at different positions of the peptide sequence can stabilize conformations that are favorable for either receptor activation (agonism) or blockade (antagonism).
Key Conformational Features:
-
The Disulfide Bridge: The Cys¹-Cys⁶ disulfide bond is a key structural feature. Its conformation (chirality and dihedral angle) is crucial for activity. Replacing this labile bond with more stable linkers like lactam or triazole bridges is an active area of research to improve pharmacokinetic properties.
-
β-Turns: Oxytocin and its analogs often adopt β-turn structures within the 20-membered cyclic ring, typically involving residues Tyr²-Ile³-Gln⁴-Asn⁵. The type and stability of this turn are critical for receptor interaction. NMR studies suggest a β-turn at Tyr²-Ile³ is a common feature for antagonists.
-
The C-terminal Tail: The acyclic C-terminal tripeptide (Pro⁷-Leu⁸-Gly⁹-NH₂) is also important for activity. It is relatively flexible, and its interaction with the receptor contributes to agonist function.
Agonists vs. Antagonists:
-
Agonists: Generally, oxytocin agonists maintain an overall backbone conformation similar to the native hormone. Modifications that enhance agonist activity, such as replacing the disulfide bond with a stable lactam bridge, often aim to preserve the essential β-turn structure.
-
Antagonists: Potent antagonists often arise from modifications that introduce significant conformational constraints. For example:
-
Substitution at Position 1: Introducing a penicillamine (Pen) residue at position 1, as in [Pen¹, Thr⁴]-oxytocin, results in analogs with different backbone and disulfide conformations and potent antagonist activity.
-
Substitution at Position 2: Replacing the L-tyrosine at position 2 with an aromatic D-amino acid often leads to inhibitory activity. These changes are thought to stabilize a conformation that can bind to the receptor but cannot trigger the conformational change required for activation.
-
Quantitative Data on Oxytocin Analogs
The following tables summarize binding affinity and functional activity data for selected oxytocin analogs, providing a quantitative basis for comparison.
Table 1: Receptor Binding Affinities of Oxytocin Analogs
| Compound | Receptor | Binding Affinity (Kᵢ, nM) | Source |
| Oxytocin | Human OTR | 0.75 ± 0.08 | |
| Human OTR | 4.28 | ||
| Arginine Vasopressin (AVP) | Human OTR | 2.99 ± 0.39 | |
| Human OTR | 36.1 | ||
| Atosiban (Antagonist) | Human OTR | 3.55 ± 0.52 | |
| [Thr⁴,Gly⁷]-oxytocin (Agonist) | Human OTR | 17.9 ± 2.8 | |
| L-371,257 (Antagonist) | Human OTR | 2.21 ± 0.23 | |
| Carbetocin (Agonist) | Human OTR | Binding profile similar to Oxytocin | |
| Barusiban (Antagonist) | Human OTR | High affinity, selective | |
| ASK2131 (Agonist) | Human OTR | 1.1 (EC₅₀) |
Kᵢ (inhibition constant) is a measure of binding affinity; a lower Kᵢ indicates higher affinity. EC₅₀ (half maximal effective concentration) for agonists reflects potency in functional assays.
Table 2: Functional Antagonist Activity of Selected Analogs
| Compound | Assay | Antagonist Potency (pA₂, mean ± S.E.M.) | Source |
| [Mpa¹, D-Tyr(Et)², Deg⁹]OT | Rat Uterotonic (in vitro) | 8.68 ± 0.26 | |
| Antag I | Rat Uterotonic (in vitro) | Ka = 1.16 x 10⁸ M⁻¹ | |
| Antag III | Rat Uterotonic (in vitro) | Ka = 24.40 x 10⁸ M⁻¹ | |
| Y2W ([Trp²]OT) | TGF-α Shedding Assay | Kd = 44 nM | |
| Atosiban | TGF-α Shedding Assay | Kd = 21 nM |
pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA₂ value indicates greater antagonist potency. Ka (association constant) and Kd (dissociation constant) are also measures of affinity.
Conclusion for Drug Development
The comparative conformational analysis of oxytocin analogs provides invaluable insights for the development of new therapeutics. The key takeaways for researchers are:
-
Conformation Drives Function: The biological activity of an analog—whether it is an agonist or antagonist—is dictated by its preferred three-dimensional conformation, which determines its mode of interaction with the OTR.
-
Targeted Modifications Yield Specific Outcomes: Introducing conformational rigidity, particularly at positions 1 and 2, is a proven strategy for developing potent antagonists. Conversely, modifications that preserve the native-like β-turn and tail flexibility are more likely to yield agonists.
-
A Multi-Technique Approach is Essential: No single technique can fully characterize the conformational landscape of a flexible peptide. A combination of high-resolution methods like NMR and X-ray crystallography, complemented by CD spectroscopy and computational MD simulations, is required for a comprehensive understanding.
-
Stability is a Key Hurdle: The native disulfide bridge is prone to metabolic degradation. Designing stable, non-reducible mimics that maintain the correct ring conformation is a critical step toward creating orally available or long-acting oxytocin-based drugs.
By leveraging these principles, scientists can continue to refine the design of oxytocin analogs to create highly selective and potent molecules with improved therapeutic profiles for a wide range of clinical applications.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Agonist/Antagonist Activity of Oxytocin Variants Obtained from Free Cyclic Peptide Libraries Generated via Amino Acid Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Structure-Based Design of Glycosylated Oxytocin Analogues with Improved Selectivity and Antinociceptive Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Uterotonic Agents: Evaluating Carbetocin in the Context of Uterine Activity
An objective analysis of Carbetocin's performance and signaling pathways, with a comparative perspective on Oxytocin, for researchers and drug development professionals.
Introduction
In the landscape of uterotonic agents, compounds that stimulate uterine contractions, the quest for molecules with optimized efficacy, duration of action, and safety profiles is ongoing. This guide provides a comparative analysis of Carbetocin, a long-acting synthetic analogue of oxytocin, and its uterine activity. The initial aim was to compare Glumitocin and Carbetocin; however, Glumitocin, identified as [Ser4, Gln8]-oxytocin, is a historical peptide isolated from cartilaginous fish with scant recent experimental data, precluding a direct and meaningful comparison with the well-characterized and clinically established Carbetocin.[1][2] Therefore, this guide will focus on a robust comparison between Carbetocin and the endogenous hormone Oxytocin, for which there is a wealth of experimental and clinical data. This analysis will delve into their receptor binding affinities, in vitro and in vivo uterine activities, and the underlying signaling mechanisms, providing a valuable resource for researchers and professionals in drug development.
Data Presentation: Quantitative Comparison of Carbetocin and Oxytocin
The following tables summarize the quantitative data from various studies, offering a clear comparison of the performance of Carbetocin and Oxytocin in key aspects of uterine activity.
Table 1: Receptor Binding and In Vitro Uterine Contraction
| Parameter | Carbetocin | Oxytocin | Species/Model | Reference |
| Myometrial Oxytocin Receptor Binding Affinity (Ki) | 1.96 nM | Similar magnitude | Rat | [3] |
| EC50 for Uterine Contraction | 48.0 ± 8.20 nM | 5.62 ± 1.22 nM | Rat myometrial strips | [2] |
| Maximal Contractile Effect (g) | 2.70 ± 0.12 g | 5.22 ± 0.26 g | Rat myometrial strips | [2] |
| Motility Index (√g·contractions/10 min) | Lower than Oxytocin | Higher than Carbetocin | Human myometrium |
Table 2: In Vivo Uterine Activity and Clinical Efficacy
| Parameter | Carbetocin (100 µg) | Oxytocin (10 IU) | Study Population | Reference |
| Adequate Uterine Tone at 5 min (%) | Significantly higher | Lower | Women after delivery | |
| Need for Additional Uterotonics (%) | 13% | 43% | Women at high risk of PPH | |
| Intraoperative Blood Loss <500 mL (%) | 81% | 54% | Women at high risk of PPH | |
| Duration of Myometrial Contraction (IV) | 60 min | 16 min | Healthy pregnant women |
Experimental Protocols
This section provides a detailed overview of the methodologies employed in the key experiments cited in this guide.
In Vitro Uterine Contraction Assay
-
Objective: To compare the contractile effects of Carbetocin and Oxytocin on isolated uterine tissue.
-
Methodology:
-
Myometrial strips are obtained from patients undergoing elective cesarean deliveries with informed consent.
-
The tissue samples are dissected into longitudinal strips (e.g., 2 x 2 x 10 mm).
-
Each strip is suspended in an individual organ bath chamber containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and bubbled with 95% O2 and 5% CO2.
-
The strips are attached to isometric force transducers to record contractile activity.
-
An initial tension (e.g., 1-2 g) is applied, and the tissue is allowed to equilibrate for a period (e.g., 60-120 minutes) until spontaneous contractions stabilize.
-
Cumulative concentration-response curves are generated by adding increasing concentrations of Carbetocin or Oxytocin (e.g., 10⁻¹⁰ to 10⁻⁵ M) to the organ baths.
-
Contractile parameters, including amplitude (force), frequency, and duration of contractions, are recorded and analyzed. The motility index (amplitude × frequency) is often calculated as a primary outcome measure.
-
-
Experimental Workflow Diagram:
In Vitro Uterine Contraction Workflow
Receptor Binding Assay
-
Objective: To determine the binding affinity of Carbetocin and Oxytocin to the oxytocin receptor.
-
Methodology:
-
Myometrial tissue from pregnant rats or humans is homogenized, and the cell membranes are isolated by centrifugation.
-
Membrane preparations are incubated with a radiolabeled ligand (e.g., [³H]-Oxytocin) at a fixed concentration.
-
Increasing concentrations of unlabeled Carbetocin or Oxytocin are added to compete with the radiolabeled ligand for binding to the oxytocin receptors.
-
After incubation, the bound and free radioligand are separated by rapid filtration.
-
The radioactivity of the filters (representing bound ligand) is measured using liquid scintillation counting.
-
The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibition constant (Ki) is calculated from the IC50 value to represent the binding affinity of the test compound.
-
Signaling Pathways of Carbetocin and Oxytocin
Carbetocin, as an analogue of Oxytocin, exerts its uterotonic effects by activating the same signaling pathway. Both molecules bind to the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR) predominantly coupled to the Gq/11 family of G proteins.
Upon agonist binding, the following intracellular cascade is initiated:
-
Activation of Phospholipase C (PLC): The activated Gαq subunit stimulates PLC.
-
Production of Second Messengers: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored intracellular calcium (Ca²⁺) into the cytoplasm.
-
Activation of Protein Kinase C (PKC): DAG, along with the increased intracellular Ca²⁺, activates PKC.
-
Muscle Contraction: The elevated intracellular Ca²⁺ binds to calmodulin, which in turn activates myosin light-chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to the interaction of actin and myosin filaments and subsequent myometrial cell contraction.
-
Signaling Pathway Diagram:
Carbetocin/Oxytocin Signaling Pathway
Conclusion
Carbetocin demonstrates a prolonged uterotonic effect compared to Oxytocin, which is advantageous in clinical settings for the prevention of postpartum hemorrhage. While in some in vitro models Oxytocin may exhibit a higher maximal contractile effect, Carbetocin's sustained action and favorable clinical outcomes in maintaining uterine tone and reducing the need for additional interventions underscore its therapeutic value. Both agents act through the same well-defined signaling pathway, initiating a cascade that leads to myometrial contraction. The choice between Carbetocin and Oxytocin may depend on the specific clinical scenario, with Carbetocin offering a longer duration of action from a single dose. Further research into the subtle differences in their receptor interactions and downstream signaling could provide deeper insights for the development of next-generation uterotonic agents.
References
- 1. [Phylogeny of neurophyophyseal peptides: isolation of a new hormone, glumitocin (Ser 4-Gln 8-ocytocin) present in a cartilaginous fish, the ray (Raia clavata)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solid phase synthesis and some pharmacological properties of 4-ser-8-gln-oxytocin (glumitocin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of spontaneous uterine contractions during the last trimester in pregnant baboons by an oxytocin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to [Glu4]-Oxytocin and its Selectivity for Vasopressin and Oxytocin Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the oxytocin analog, [Glu4]-Oxytocin, focusing on its receptor selectivity profile for oxytocin (OTR) and vasopressin (V1a, V1b, and V2) receptors. Due to the limited availability of specific quantitative binding and functional data for this compound in publicly accessible literature, this guide also incorporates data on other position 4-substituted oxytocin analogs to provide a broader context for understanding its potential pharmacological characteristics.
Introduction to this compound
This compound is a synthetic analog of the neuropeptide oxytocin, where the glutamine residue at position 4 has been replaced by a glutamic acid residue. This modification, a substitution of a neutral amide side chain with a negatively charged carboxylic acid side chain, can significantly influence the peptide's conformation and its interaction with target receptors. Understanding the impact of this substitution on receptor binding and activation is crucial for the development of selective and potent oxytocin receptor modulators.
Receptor Selectivity Profile
Generally, substitutions at the fourth position of oxytocin tend to decrease its biological activity compared to the native hormone. The interaction of the side chain at position 4 with the oxytocin receptor is influenced by electronic effects and the capacity for hydrogen bonding[1].
For context, a study on other position 4 analogs revealed that replacing glutamine (Gln) with asparagine (Asn), which has a similar amide-containing side chain but is one methylene group shorter, results in an analog with approximately 35% of the agonist activity of oxytocin[2]. Another study on analogs with tetrazole substitutions at position 4 reported decreased biological activities[1]. This suggests that the glutamic acid substitution in this compound, which introduces a negative charge, would also likely result in altered and potentially reduced affinity and potency at the oxytocin receptor.
The following table summarizes the available quantitative data for the native ligands, oxytocin and arginine vasopressin (AVP), to provide a baseline for comparison.
Table 1: Binding Affinity (Ki, nM) of Endogenous Ligands at Human Oxytocin and Vasopressin Receptors
| Ligand | OTR | V1aR | V1bR | V2R |
| Oxytocin | 0.9 | 20 | 35 | >1000 |
| Arginine Vasopressin (AVP) | 2.5 | 0.5 | 0.3 | 0.8 |
Data compiled from publicly available pharmacological databases and literature. Note that values can vary depending on the experimental conditions and cell systems used.
Signaling Pathways
Both oxytocin and vasopressin receptors are G protein-coupled receptors (GPCRs) that, upon activation, trigger intracellular signaling cascades. Understanding these pathways is essential for interpreting the functional consequences of ligand binding.
Oxytocin Receptor (OTR) Signaling
The OTR primarily couples to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This increase in intracellular calcium is a key event in oxytocin-mediated physiological responses, such as uterine contractions.
Vasopressin Receptor (V1a, V1b, V2) Signaling
Vasopressin receptors also signal through G proteins, but the specific G protein and subsequent pathway depend on the receptor subtype.
-
V1a and V1b Receptors: Similar to the OTR, V1a and V1b receptors couple to Gq/11 proteins, leading to the PLC-IP3-Ca2+ signaling cascade.
-
V2 Receptor: The V2 receptor primarily couples to Gs proteins. Activation of Gs stimulates adenylyl cyclase (AC), which increases the production of cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets to mediate physiological effects, such as the regulation of water reabsorption in the kidneys.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the receptor selectivity and functional activity of ligands like this compound.
Radioligand Binding Assay
This assay measures the affinity of a ligand for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki) of this compound at OTR, V1a, V1b, and V2 receptors.
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human receptor of interest (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in a cold buffer (e.g., Tris-HCl) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, add a fixed concentration of a radiolabeled ligand (e.g., [3H]-Oxytocin for OTR, [3H]-Arginine Vasopressin for vasopressin receptors) to each well.
-
Add increasing concentrations of the unlabeled competitor ligand (this compound).
-
Add the prepared cell membranes to initiate the binding reaction.
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a known unlabeled ligand.
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of the competitor ligand.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Calcium Mobilization Assay
This functional assay measures the ability of a ligand to activate Gq-coupled receptors, such as OTR, V1aR, and V1bR.
Objective: To determine the half-maximal effective concentration (EC50) of this compound for inducing calcium mobilization.
Methodology:
-
Cell Preparation:
-
Plate cells expressing the receptor of interest in a black-walled, clear-bottom 96-well plate and grow to confluence.
-
On the day of the assay, remove the growth medium.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for dye uptake and de-esterification.
-
-
Ligand Addition and Measurement:
-
Prepare a serial dilution of this compound.
-
Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.
-
Add the different concentrations of this compound to the wells and immediately start recording the fluorescence signal over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of the ligand.
-
Plot the peak response as a function of the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Inositol Phosphate (IP) Accumulation Assay
This assay provides a more direct measure of Gq-coupled receptor activation by quantifying the accumulation of a downstream second messenger.
Objective: To determine the EC50 of this compound for stimulating inositol phosphate accumulation.
Methodology:
-
Cell Labeling and Plating:
-
Label cells expressing the receptor of interest by incubating them overnight with myo-[3H]-inositol in an inositol-free medium.
-
Plate the labeled cells in a multi-well plate.
-
-
Ligand Stimulation:
-
Wash the cells to remove unincorporated [3H]-inositol.
-
Add a buffer containing LiCl to inhibit inositol monophosphatase, which prevents the degradation of inositol phosphates.
-
Add increasing concentrations of this compound and incubate for a specific period (e.g., 30-60 minutes) at 37°C.
-
-
Extraction and Separation:
-
Stop the reaction by adding a cold acid solution (e.g., perchloric acid).
-
Neutralize the cell lysates.
-
Separate the total inositol phosphates from free [3H]-inositol using anion-exchange chromatography columns.
-
-
Detection and Analysis:
-
Elute the inositol phosphates from the columns and quantify the radioactivity using a scintillation counter.
-
Plot the amount of [3H]-inositol phosphates accumulated as a function of the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Conclusion
While direct quantitative data for this compound remains elusive in the current literature, the available information on the structure-activity relationships of position 4-substituted oxytocin analogs suggests that it is likely to exhibit altered, and probably reduced, affinity and potency at oxytocin and vasopressin receptors compared to the native oxytocin. The introduction of a negatively charged glutamic acid at this position is a significant modification that would be expected to impact receptor interaction. Further experimental characterization using the detailed protocols provided in this guide is necessary to definitively determine the receptor selectivity and functional profile of this compound. Such data will be invaluable for its potential application in research and drug development.
References
Validating [Glu4]-Oxytocin bioactivity with a reference standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the bioactivity of [Glu4]-Oxytocin by comparing it with the established reference standard, Oxytocin. The document outlines key experimental protocols and presents a structured approach to data comparison, enabling an objective assessment of the analog's performance.
Introduction to this compound
This compound is an analog of the neurohypophysial hormone Oxytocin, a nonapeptide with the amino acid sequence Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH2. In this compound, the glutamine (Gln) residue at position 4 is substituted with glutamic acid (Glu). This modification, while seemingly minor, can influence the molecule's conformation and interaction with the oxytocin receptor (OTR), thereby affecting its biological activity. A thorough investigation of its bioactivity is crucial for its potential applications in research and drug development. The United States Pharmacopeia (USP) provides a reference standard for this compound, designated as an analytical reference material, which is essential for such validation studies.
Oxytocin Receptor Signaling Pathway
The biological effects of both Oxytocin and this compound are mediated through the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). The primary signaling cascade initiated by OTR activation involves its coupling to Gq/11 proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The subsequent rise in cytosolic Ca2+ is a key event that initiates various cellular responses, including smooth muscle contraction.
Figure 1. Oxytocin Receptor Signaling Cascade.
Quantitative Bioactivity Comparison
Table 1: Receptor Binding Affinity
This table compares the binding affinity of the ligands to the human oxytocin receptor, typically determined through competitive radioligand binding assays.
| Compound | Radioligand | Cell Line | Ki (nM) |
| Oxytocin (Reference) | [3H]-Oxytocin | HEK293-hOTR | Typical Range: 1-10 |
| This compound | [3H]-Oxytocin | HEK293-hOTR | Data not available |
Table 2: In Vitro Functional Potency
This table compares the functional potency of the ligands in stimulating a cellular response, commonly measured via calcium mobilization assays.
| Compound | Assay | Cell Line | EC50 (nM) |
| Oxytocin (Reference) | Calcium Mobilization | CHO-hOTR | Typical Range: 0.1-5 |
| This compound | Calcium Mobilization | CHO-hOTR | Data not available |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of bioactivity data. Below are standard protocols for the key experiments cited.
Experimental Workflow: Bioactivity Validation
The overall workflow for validating the bioactivity of this compound involves a series of steps from sample preparation to data analysis.
Figure 2. Bioactivity Validation Workflow.
Receptor Binding Assay (Competitive Radioligand)
Objective: To determine the binding affinity (Ki) of this compound for the human oxytocin receptor.
Materials:
-
HEK293 cells stably expressing the human oxytocin receptor (HEK293-hOTR).
-
[3H]-Oxytocin (Radioligand).
-
This compound and Oxytocin reference standard.
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Scintillation cocktail and counter.
Protocol:
-
Membrane Preparation: Culture HEK293-hOTR cells and harvest. Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add a fixed concentration of [3H]-Oxytocin to each well.
-
Competition: Add increasing concentrations of unlabeled this compound or Oxytocin reference standard to the wells. For total binding, add only the radioligand. For non-specific binding, add a high concentration of unlabeled Oxytocin.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assay (Calcium Mobilization)
Objective: To determine the functional potency (EC50) of this compound in activating the human oxytocin receptor.
Materials:
-
CHO cells stably expressing the human oxytocin receptor (CHO-hOTR).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound and Oxytocin reference standard.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader with an injection system.
Protocol:
-
Cell Plating: Seed CHO-hOTR cells into a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and add the fluorescent calcium dye solution to each well. Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light.
-
Compound Preparation: Prepare serial dilutions of this compound and the Oxytocin reference standard in the assay buffer.
-
Fluorescence Measurement: Place the cell plate in the fluorescence plate reader. Measure the baseline fluorescence.
-
Compound Addition: Inject the different concentrations of this compound or Oxytocin into the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Conclusion
This guide provides a comprehensive framework for the validation of this compound's bioactivity against a recognized reference standard. By adhering to detailed experimental protocols and systematically presenting the quantitative data, researchers can generate a robust and objective comparison. This information is critical for understanding the pharmacological profile of this compound and for making informed decisions in research and drug development pipelines.
Cross-Species Comparison of [Glu4]-Oxytocin Receptor Interaction: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of [Glu4]-Oxytocin's interaction with the oxytocin receptor (OTR) across various species. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to support further research and development in this area.
The oxytocin receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in a variety of physiological processes, including uterine contractions, lactation, and social behavior.[1][2] Understanding the cross-species pharmacology of OTR ligands like this compound is critical for the translation of preclinical findings to human applications. Subtle differences in receptor sequences between species can lead to significant variations in ligand binding and signaling profiles.[3]
Quantitative Data Summary
The following tables summarize the binding affinity (Ki) and functional potency (EC50/IC50) of this compound for the oxytocin receptor in different species.
Table 1: this compound Binding Affinities (Ki) for Oxytocin Receptors
| Species | Receptor | Assay Type | Ki (nM) | Reference |
| Human | OTR | Radioligand Binding | Data not available | |
| Rat | OTR | Radioligand Binding | Data not available | |
| Mouse | OTR | Radioligand Binding | Data not available | |
| Titi Monkey | OTR | Radioligand Binding | Data not available | |
| Macaque | OTR | Radioligand Binding | Data not available | |
| Marmoset | OTR | Radioligand Binding | Data not available |
Table 2: this compound Functional Potency (EC50/IC50) at Oxytocin Receptors
| Species | Receptor | Assay Type | EC50/IC50 (nM) | Reference |
| Human | OTR | Calcium Mobilization | Data not available | |
| Rat | OTR | ERK Phosphorylation | Data not available | |
| Mouse | OTR | Calcium Mobilization | Data not available |
Signaling Pathways of the Oxytocin Receptor
The oxytocin receptor primarily signals through Gq/11 and Gi proteins.[4][5] Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The receptor can also couple to Gi, which can inhibit adenylyl cyclase. Furthermore, OTR activation can lead to the phosphorylation of extracellular signal-regulated kinases (ERK1/2), a key downstream signaling event for many GPCRs.
Caption: Oxytocin Receptor Signaling Pathways.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Workflow:
Caption: Workflow for a Radioligand Binding Assay.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the oxytocin receptor of the desired species.
-
Reagent Preparation:
-
Prepare serial dilutions of the unlabeled test compound (this compound).
-
Prepare the radioligand (e.g., [³H]-Oxytocin) at a concentration near its Kd.
-
Prepare a high concentration of an unlabeled OTR ligand for determining non-specific binding.
-
-
Assay Setup: In a 96-well plate, combine the assay buffer, radioligand, cell membranes, and either the test compound, vehicle, or the non-specific binding ligand.
-
Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Detection: Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value from the competition curve and calculate the Ki using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This cell-based assay measures the increase in intracellular calcium concentration following receptor activation, providing a functional readout of Gq-coupled signaling.
Workflow:
Caption: Workflow for a Calcium Mobilization Assay.
Methodology:
-
Cell Culture and Seeding: Culture cells expressing the species-specific OTR and seed them into a black, clear-bottom 96-well plate. Allow cells to attach overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them with the dye solution.
-
Compound Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer.
-
Fluorescence Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Add the this compound solutions to the wells and immediately begin kinetic reading of fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence response for each concentration of the test compound. Plot the dose-response curve and calculate the EC50 value.
ERK Phosphorylation Assay
This assay measures the phosphorylation of ERK1/2, a downstream signaling event following the activation of many GPCRs, including the oxytocin receptor.
Workflow:
Caption: Workflow for an ERK Phosphorylation Assay.
Methodology (Western Blotting):
-
Cell Culture and Treatment: Culture cells expressing the relevant OTR and serum-starve them to reduce basal ERK phosphorylation. Treat the cells with various concentrations of this compound for a predetermined optimal time (e.g., 5 minutes).
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK). Subsequently, probe with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Detect the signal using a chemiluminescent substrate.
-
Normalization: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize the p-ERK signal.
-
Data Analysis: Quantify the band intensities and plot the dose-response curve to determine the EC50 value.
Methodology (AlphaScreen SureFire):
-
Cell Culture and Stimulation: Follow the same procedure as for Western blotting.
-
Cell Lysis: Lyse the cells directly in the assay plate using the provided lysis buffer.
-
Assay Procedure: Transfer the lysate to a 384-well plate and add the AlphaScreen acceptor and donor beads, which are conjugated to antibodies that recognize p-ERK and a tag on the p-ERK antibody, respectively.
-
Incubation: Incubate the plate in the dark to allow for the formation of the immunocomplex.
-
Detection: Read the plate on an AlphaScreen-compatible reader.
-
Data Analysis: Generate a dose-response curve from the luminescent signal and calculate the EC50 value.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Selective and Potent Agonists and Antagonists for Investigating the Role of Mouse Oxytocin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxytocin receptors differentially signal via Gq and Gi proteins in pregnant and nonpregnant rat uterine myocytes: implications for myometrial contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization and expression of oxytocin and the oxytocin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: [Glu4]-Oxytocin and Atosiban in Oxytocin Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two key modulators of the oxytocin receptor (OTR): the synthetic oxytocin analog [Glu4]-Oxytocin and the widely used OTR antagonist, Atosiban. This document is intended to serve as a critical resource for researchers in pharmacology, obstetrics, and neuroscience, offering a detailed examination of their mechanisms of action, signaling pathways, and functional effects, supported by experimental data and protocols.
Introduction: Modulating the Oxytocin System
The nonapeptide hormone oxytocin plays a crucial role in a myriad of physiological processes, most notably in uterine contractions during parturition and in lactation. Its receptor, a class A G-protein coupled receptor (GPCR), is a key therapeutic target. While agonists of the OTR are used to induce or augment labor, antagonists are employed to counter the effects of oxytocin, primarily in the management of preterm labor.
This guide focuses on a head-to-head comparison of:
-
This compound: An analog of oxytocin where the glutamine residue at position 4 is replaced by glutamic acid. It is primarily utilized in conformational studies of oxytocin-like molecules. Based on structure-activity relationships of oxytocin analogs, it is presumed to be an agonist at the oxytocin receptor, though with potentially reduced potency compared to native oxytocin.
-
Atosiban: A nonapeptide analog of oxytocin and a competitive antagonist of both the oxytocin and vasopressin V1a receptors.[1] It is clinically used as a tocolytic to halt premature labor.[1]
Mechanism of Action and Signaling Pathways
This compound , as an oxytocin analog, is expected to function as an agonist, mimicking the action of endogenous oxytocin. Upon binding to the OTR, it is presumed to activate the canonical Gαq/11 signaling pathway. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to smooth muscle contraction.
Atosiban , conversely, acts as a competitive antagonist at the OTR.[1] It binds to the receptor, thereby preventing oxytocin from binding and initiating the signaling cascade that leads to uterine contractions.[1] Interestingly, Atosiban has been identified as a "biased ligand" at the oxytocin receptor. While it antagonizes the Gq-mediated pathway responsible for uterine contractions, it has been shown to act as an agonist for Gi coupling.[2] This agonistic activity on the Gi pathway can lead to the activation of pro-inflammatory signals, a factor that may influence its overall clinical efficacy.
Caption: Simplified signaling pathways of this compound (agonist) and Atosiban (antagonist) at the oxytocin receptor.
Quantitative Data Summary
The following tables summarize the available quantitative data for the pharmacological activity of this compound and Atosiban. Data for this compound is limited in the public domain, reflecting its primary use in conformational rather than extensive pharmacological studies.
Table 1: Oxytocin Receptor Binding Affinity
| Compound | Receptor | Assay Type | Ki (nM) | IC50 (nM) | Species |
| This compound | Oxytocin | Radioligand Binding | Data not available | Data not available | - |
| Atosiban | Oxytocin | Radioligand Binding | - | 5 | Human |
Table 2: Functional Activity at the Oxytocin Receptor
| Compound | Assay Type | Parameter | Value | Species |
| This compound | Calcium Mobilization | EC50 | Data not available | - |
| Isolated Rat Uterus | Agonist Activity | Presumed, but data not available | Rat | |
| Atosiban | Isolated Human Myometrium | pA2 | 7.71 (in vitro, no Mg2+) | Human |
| In vivo | pA2 | 7.05 | - |
Experimental Protocols
Detailed methodologies for key experiments used to characterize oxytocin receptor ligands are provided below. These protocols are foundational for the generation of the comparative data presented.
Radioligand Binding Assay
This assay determines the binding affinity of a test compound to the oxytocin receptor by measuring its ability to compete with a radiolabeled ligand.
Experimental Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human oxytocin receptor (CHO-hOTR).
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer to a final protein concentration of 10-20 µg per well.
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer, serial dilutions of the test compound (this compound or Atosiban), and a fixed concentration of radioligand (e.g., [³H]-Oxytocin).
-
For total binding, add vehicle instead of the test compound.
-
For non-specific binding, add a high concentration of unlabeled oxytocin.
-
Add the prepared cell membranes to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This functional assay measures the ability of a compound to stimulate or inhibit oxytocin receptor-mediated increases in intracellular calcium.
Detailed Methodology:
-
Cell Culture:
-
Seed CHO-hOTR cells in a 96-well black, clear-bottom plate and culture overnight.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating for 60 minutes at 37°C.
-
-
Compound Addition and Measurement:
-
For agonist testing (this compound): Add serial dilutions of the compound to the wells and measure the fluorescence intensity over time using a fluorescence plate reader.
-
For antagonist testing (Atosiban): Pre-incubate the cells with serial dilutions of Atosiban, then add a fixed concentration of oxytocin (e.g., EC80) and measure the fluorescence intensity.
-
-
Data Analysis:
-
For agonists, plot the peak fluorescence response against the logarithm of the compound concentration to determine the EC50 value.
-
For antagonists, plot the inhibition of the oxytocin response against the logarithm of the antagonist concentration to determine the IC50 value.
-
Isolated Rat Uterus Contractility Assay
This ex vivo assay directly measures the physiological effect of compounds on uterine muscle contraction.
Detailed Methodology:
-
Tissue Preparation:
-
Euthanize a female rat in estrus and dissect the uterine horns.
-
Suspend a segment of the uterine horn in an organ bath containing physiological salt solution (e.g., De Jalon's solution) at 37°C, bubbled with 95% O₂ and 5% CO₂.
-
-
Contraction Measurement:
-
Connect the uterine strip to an isometric force transducer to record contractions.
-
Allow the tissue to equilibrate and establish a stable baseline of spontaneous contractions.
-
-
Compound Testing:
-
For agonist testing (this compound): Add cumulative concentrations of the compound to the organ bath and record the contractile response (increase in force and/or frequency).
-
For antagonist testing (Atosiban): Add a fixed concentration of oxytocin to induce contractions, then add cumulative concentrations of Atosiban to measure the inhibition of the oxytocin-induced contractions.
-
-
Data Analysis:
-
For agonists, plot the contractile response against the logarithm of the compound concentration to determine the EC50 value.
-
For antagonists, construct a Schild plot to determine the pA₂ value, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.
-
Head-to-Head Comparison Summary
| Feature | This compound | Atosiban |
| Primary Action | Presumed Agonist | Competitive Antagonist |
| Receptor Selectivity | Primarily Oxytocin Receptor | Oxytocin and Vasopressin V1a Receptors |
| Signaling Pathway | Activates Gαq/11 pathway, leading to increased intracellular Ca²⁺ | Inhibits Gαq/11 pathway; Biased agonist for Gαi pathway |
| Functional Effect | Stimulates uterine contraction (presumed) | Inhibits uterine contraction |
| Clinical Use | Primarily a research tool for conformational studies | Tocolytic agent for preterm labor |
Conclusion
This compound and Atosiban represent two distinct modalities for modulating the oxytocin receptor system. Atosiban is a well-characterized competitive antagonist with established clinical use in obstetrics for the management of preterm labor. Its unique "biased agonism" presents an interesting area for further research into its complete pharmacological profile.
This compound, while structurally similar to the endogenous ligand, appears to be primarily a tool for biophysical and structural studies rather than a pharmacologically optimized agent. The substitution at the fourth position is known to generally reduce biological activity. Further quantitative pharmacological studies on this compound are required to fully elucidate its potency and efficacy as an oxytocin receptor agonist.
For researchers in the field, the choice between these two compounds is clear based on the desired experimental outcome: this compound for studies requiring an oxytocin agonist with potentially altered conformational properties, and Atosiban for experiments requiring a potent and clinically relevant oxytocin receptor antagonist. This guide provides the foundational data and experimental context to inform such decisions.
References
- 1. Oxytocin analogues with amide groups substituted by tetrazole groups in position 4, 5 or 9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological evaluation of an analogue of the peptide hormone oxytocin that contains a mimetic of an inverse gamma-turn - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking [Glu4]-Oxytocin: A Comparative Guide to Novel Oxytocin Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of [Glu4]-Oxytocin's performance against a selection of novel oxytocin agonists. While quantitative data for this compound is limited in publicly available literature, this document summarizes its known characteristics alongside the performance metrics of other significant oxytocin receptor (OTR) agonists. The information is intended to aid researchers in selecting appropriate compounds for their studies and to provide a baseline for the development of new oxytocic agents.
Performance Data Summary
The following table summarizes the available quantitative data for key oxytocin agonists. It is important to note that direct head-to-head studies involving this compound are scarce. The activity of a closely related analog, [Glu(NHNH2)4]-Oxytocin, has been reported to be decreased across several biological assays compared to native oxytocin.
| Compound | Receptor Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Receptor Selectivity | Key Characteristics |
| Oxytocin | ~1-10 (OTR) | ~1-10 | Binds to vasopressin receptors (V1a, V2) | Endogenous ligand, short half-life. |
| This compound | Data not available | Data not available | Data not available | Analog for conformational studies; a related analog, [Glu(NHNH2)4]-Oxytocin, shows decreased uterotonic, milk ejection, antidiuretic, and pressor activities compared to oxytocin[1]. |
| Carbetocin | Data not available | Data not available | Higher selectivity for OTR over vasopressin receptors compared to oxytocin. | Long-acting synthetic analog of oxytocin. |
| WAY-267464 | ~58.4 (human OTR) | ~44-881 (human OTR) | Potent V1a receptor antagonist. | Non-peptide agonist, brain-penetrant. |
| ASK2131 | Data not available | 1.1 (human OTR) | No significant V1a receptor activation; potent V2 receptor activator. | Long-acting, lipidated analog with improved pharmacokinetic profile. |
Oxytocin Receptor Signaling Pathway
Activation of the oxytocin receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events. The primary signaling pathway involves the coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, along with DAG-mediated activation of protein kinase C (PKC), are crucial for mediating the physiological effects of oxytocin, such as uterine contractions and lactation.
Caption: Oxytocin Receptor Signaling Pathway.
Experimental Protocols
This section details the methodologies for key experiments used to benchmark the performance of oxytocin agonists.
Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the oxytocin receptor.
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human oxytocin receptor (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in a cold buffer (e.g., Tris-HCl) to lyse the cells.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Competitive Binding:
-
In a multi-well plate, add a fixed concentration of a radiolabeled oxytocin receptor antagonist (e.g., [3H]-vasopressin or a specific radio-iodinated oxytocin antagonist).
-
Add increasing concentrations of the unlabeled test compound (e.g., this compound or other novel agonists).
-
Add the cell membrane preparation to each well.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the radioligand.
-
Calcium Mobilization Assay
Objective: To measure the functional potency (EC50) of an oxytocin agonist by quantifying its ability to induce intracellular calcium release.
Methodology:
-
Cell Preparation:
-
Plate cells expressing the oxytocin receptor (e.g., CHO-K1/OXTR) in a black, clear-bottom multi-well plate and culture overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) by incubating them in a dye-loading solution.
-
Wash the cells to remove excess dye.
-
-
Compound Addition and Fluorescence Measurement:
-
Prepare serial dilutions of the test agonist in an appropriate assay buffer.
-
Use a fluorescence plate reader to measure the baseline fluorescence of the cells.
-
Add the different concentrations of the test agonist to the wells.
-
Immediately begin recording the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline for each concentration of the agonist.
-
Plot the fluorescence change against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
-
Caption: Experimental Workflow for Agonist Benchmarking.
In Vivo Uterotonic Activity Assay
Objective: To assess the in vivo efficacy of an oxytocin agonist in stimulating uterine contractions.
Methodology:
-
Animal Preparation:
-
Use female rats in estrus or ovariectomized rats primed with estrogen.
-
Anesthetize the animal and cannulate the jugular vein for drug administration and the carotid artery for blood pressure monitoring.
-
Insert a pressure-sensitive catheter into the uterine horn to measure intrauterine pressure.
-
-
Drug Administration and Measurement:
-
Administer a bolus intravenous injection of the test agonist.
-
Continuously record the uterine contractions (frequency and amplitude) and blood pressure.
-
Administer increasing doses of the agonist to generate a dose-response curve.
-
-
Data Analysis:
-
Quantify the uterine response for each dose (e.g., by calculating the area under the curve of the pressure recording).
-
Plot the uterine response against the log dose of the agonist.
-
Determine the ED50 value, which is the dose of the agonist that produces 50% of the maximal uterine response.
-
This guide provides a framework for comparing this compound with novel oxytocin agonists. Further research is required to obtain comprehensive quantitative data for this compound to allow for a more direct and detailed performance benchmark.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of [Glu4]-Oxytocin and other oxytocin analogs, with a focus on their performance in various biological assays. The information presented herein is intended to support research and drug development efforts in the field of oxytocin receptor modulation.
Introduction to Oxytocin and its Analogs
Oxytocin is a nine-amino-acid cyclic peptide hormone and neurotransmitter that plays a crucial role in social bonding, uterine contractions, and lactation. Its diverse physiological functions are mediated through the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). The modification of the oxytocin structure has led to the development of numerous analogs with altered potency, selectivity, and pharmacokinetic profiles. This guide specifically examines the impact of substituting the glutamine at position 4 with glutamic acid (this compound) and compares its activity with other related peptides.
Comparative Biological Activity
While direct, side-by-side quantitative comparisons of this compound with a wide array of other analogs in the same studies are limited in the publicly available literature, this section compiles available data to offer a comparative perspective. It is important to note that variations in experimental conditions across different studies can influence the absolute values.
Table 1: Oxytocin Receptor Binding Affinity of Selected Oxytocin Analogs
| Peptide/Analog | Modification(s) | Receptor Source | Radioligand | Binding Affinity (Ki or Kd, nM) | Reference |
| Oxytocin | - | Human Myometrium | [3H]Oxytocin | 0.75 ± 0.08 (Ki) | [1] |
| Hamster Brain | [125I]OVTA | 4.28 (Ki) | [2] | ||
| This compound | Gln4 -> Glu | Data Not Available | Data Not Available | Data Not Available | |
| [Thr4]-Oxytocin | Gln4 -> Thr | Data Not Available | Data Not Available | Data Not Available | |
| [Ser4, Ile8]-Oxytocin | Gln4 -> Ser, Leu8 -> Ile | Not Specified | Not Specified | Reported to have therapeutic effects | [3] |
| [Asu1,6]-Oxytocin | Cys1,6 -> Asu | Human Myometrium | [3H]Oxytocin | 1.40 ± 0.24 (Ki) | [1] |
| Carbetocin | Multiple | Not Specified | Not Specified | Potent Agonist | [4] |
| Atosiban | Multiple | Human Myometrium | [3H]Oxytocin | 3.55 ± 0.52 (Ki) |
Note: The absence of quantitative binding data for this compound in readily available literature highlights a gap in the comprehensive SAR understanding of position 4 analogs.
Table 2: Functional Potency (EC50) of Selected Oxytocin Analogs
| Peptide/Analog | Assay Type | Cell Line/Tissue | EC50 (nM) | Reference |
| Oxytocin | TGF-α shedding assay | HEK293 | ~1 (relative activity) | |
| Calcium Mobilization | Myometrial Cells | Not Specified | ||
| This compound | Data Not Available | Data Not Available | Data Not Available | |
| [Asn4]-Oxytocin | TGF-α shedding assay | HEK293 | ~0.35 (relative to Oxytocin) | |
| [Ser4]-Oxytocin | TGF-α shedding assay | HEK293 | ~0.08 (relative to Oxytocin) | |
| [Thr4,Gly7]-Oxytocin | OT Receptor Agonist | Not Specified | Potent Agonist |
Note: The data for [Asn4]- and [Ser4]-Oxytocin suggest that modifications at position 4 can significantly impact agonist activity. Further studies are required to determine the functional potency of this compound.
Oxytocin Receptor Signaling Pathway
Oxytocin binding to its receptor primarily activates the Gαq/11 signaling pathway. This activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These events culminate in various cellular responses, including smooth muscle contraction.
Caption: Oxytocin Receptor Signaling Pathway.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate comparison of different oxytocin analogs.
Radioligand Binding Assay
This assay determines the binding affinity (Ki or Kd) of a test compound to the oxytocin receptor.
Materials:
-
Cell membranes expressing the human oxytocin receptor (e.g., from HEK293 or CHO cells, or uterine tissue).
-
Radioligand (e.g., [3H]-Oxytocin).
-
Unlabeled test compounds (this compound, other analogs).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Incubation: In a 96-well plate, incubate the receptor-containing membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Equilibration: Allow the binding to reach equilibrium (e.g., 60-90 minutes at 25°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Caption: Radioligand Binding Assay Workflow.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to stimulate or inhibit oxytocin receptor-mediated increases in intracellular calcium concentration.
Materials:
-
Cells stably expressing the human oxytocin receptor (e.g., CHO-K1 or HEK293).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Test compounds (this compound, other analogs).
-
Fluorescence plate reader.
Procedure:
-
Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with the calcium-sensitive dye for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Addition: Add varying concentrations of the test compound to the wells. For antagonists, pre-incubate with the antagonist before adding a fixed concentration of oxytocin.
-
Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the compound using a fluorescence plate reader.
-
Data Analysis: Calculate the change in fluorescence to determine the concentration-response curve and the EC50 (for agonists) or IC50 (for antagonists) value.
Inositol Phosphate (IP) Accumulation Assay
This assay measures the accumulation of inositol phosphates, a downstream product of oxytocin receptor activation.
Materials:
-
Cells expressing the oxytocin receptor.
-
[3H]-myo-inositol.
-
Assay medium (e.g., inositol-free DMEM).
-
Stimulation buffer containing LiCl (to inhibit inositol monophosphatase).
-
Test compounds.
-
Anion exchange chromatography columns.
-
Scintillation counter.
Procedure:
-
Labeling: Label the cells with [3H]-myo-inositol for 24-48 hours to incorporate it into cellular phosphoinositides.
-
Pre-incubation: Pre-incubate the labeled cells with stimulation buffer containing LiCl.
-
Stimulation: Add varying concentrations of the test compound and incubate for a defined period (e.g., 30-60 minutes).
-
Extraction: Stop the reaction and extract the soluble inositol phosphates.
-
Separation: Separate the different inositol phosphate isomers using anion exchange chromatography.
-
Quantification: Measure the radioactivity of the eluted fractions corresponding to the inositol phosphates using a scintillation counter.
-
Data Analysis: Determine the concentration-response curve for the accumulation of total inositol phosphates and calculate the EC50 value.
Conclusion
The structure-activity relationship of oxytocin analogs is complex, with modifications at various positions significantly influencing their pharmacological properties. While data on this compound is currently limited, the available information on other position 4 analogs suggests that this position is critical for receptor interaction and activation. The experimental protocols provided in this guide offer a framework for the systematic evaluation of this compound and other novel analogs, which will be essential for a more complete understanding of their therapeutic potential. Further research is warranted to elucidate the precise binding and functional characteristics of this compound to facilitate the development of more potent and selective oxytocin receptor modulators.
References
- 1. Treatment of Obesity and Diabetes Using Oxytocin or Analogs in Patients and Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment of obesity and diabetes using oxytocin or analogs in patients and mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxytocin in metabolic homeostasis: implications for obesity and diabetes management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agonist/Antagonist Activity of Oxytocin Variants Obtained from Free Cyclic Peptide Libraries Generated via Amino Acid Substitution - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of [Glu4]-Oxytocin: Evaluating a Novel On-Resin Cyclization Method
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a novel, improved solid-phase peptide synthesis (SPPS) method for oxytocin analogs, such as [Glu4]-Oxytocin, against a standard automated SPPS protocol. The data presented is based on the synthesis of oxytocin, which is structurally analogous to this compound, with the single substitution of a glutamic acid for glutamine at the fourth position. This substitution is not expected to significantly alter the synthetic outcomes of the methods described.
Data Presentation: Synthesis Method Performance
The following table summarizes the key quantitative metrics for the two synthesis methods. The "Improved On-Resin Cyclization SPPS" offers a high yield and purity, positioning it as a strong alternative to established methods.
| Metric | Improved On-Resin Cyclization SPPS | Standard Automated SPPS |
| Crude Yield | 85%[1][2] | 86%[3] |
| Crude Purity (HPLC) | 92%[1][2] | >95% |
| Final Purity (after HPLC) | 99.3% | Not specified |
| Key Coupling Reagent | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | DIC/Oxyma (N,N'-Diisopropylcarbodiimide/Ethyl (hydroxyimino)cyanoacetate) |
| Cyclization Strategy | On-resin cyclization using iodine | On-resin cyclization using N-chlorosuccinimide (NCS) under optimized conditions |
| Fmoc-Deprotection Reagent | Piperazine (as a substitute for piperidine) | 4-methylpiperidine in DMF |
| Solid Support | Rink-Amide resin | Rink Amide ChemMatrix® resin |
| Bioactivity of Oxytocin | 588 IU/mg | Not specified |
Experimental Protocols
Improved On-Resin Cyclization Solid-Phase Peptide Synthesis (SPPS)
This method focuses on achieving high purity and yield through on-resin cyclization and the use of alternative reagents to controlled substances.
a. Peptide Chain Assembly:
-
Resin Swelling: Swell Rink-Amide resin in dimethylformamide (DMF).
-
Fmoc-Deprotection: Remove the Fmoc protecting group from the resin by treating with a solution of piperazine in DMF.
-
Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially. For each coupling step, use HBTU as the coupling reagent in the presence of a base. The sequence for this compound would be: Fmoc-Gly-OH, Fmoc-Leu-OH, Fmoc-Pro-OH, Fmoc-Cys(Acm)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Ile-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Cys(Acm)-OH.
-
Washing: After each deprotection and coupling step, wash the resin thoroughly with DMF.
b. On-Resin Cyclization and Cleavage:
-
Fmoc-Deprotection of N-terminal Cys: Remove the final Fmoc group from the N-terminal cysteine.
-
Removal of Acm Protecting Groups and Cyclization: Treat the fully protected peptide on the resin with a solution of iodine in DMF. This single step removes the acetamidomethyl (Acm) protecting groups from the two cysteine residues and facilitates the formation of the intramolecular disulfide bond.
-
Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail of trifluoroacetic acid (TFA) containing scavengers (e.g., water, triisopropylsilane) to simultaneously cleave the peptide from the resin and remove the remaining side-chain protecting groups (Trt, tBu, OtBu).
c. Purification:
-
Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize the peptide pellet.
-
RP-HPLC Purification: Purify the crude peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final high-purity this compound.
Standard Automated Solid-Phase Peptide Synthesis (SPPS)
This protocol represents a typical automated approach using standard and efficient reagents for solid-phase peptide synthesis.
a. Peptide Chain Assembly (Automated Synthesizer):
-
Resin Preparation: Use Rink Amide ChemMatrix® resin in the reaction vessel of an automated microwave-assisted peptide synthesizer.
-
Fmoc-Deprotection: Perform Fmoc removal at room temperature using a solution of 4-methylpiperidine in DMF.
-
Amino Acid Coupling: Carry out coupling reactions using 4 equivalents of Fmoc-amino acid, 4 equivalents of DIC, and 4 equivalents of Oxyma Pure at 75°C for 5 minutes for all amino acids except for cysteine, which is coupled at 50°C to minimize racemization.
b. On-Resin Cyclization and Cleavage:
-
Selective Deprotection: If an orthogonal protection strategy is used for the cysteine side chains (e.g., Mmt), remove this protecting group selectively.
-
On-Resin Oxidation: Perform on-resin cyclization through oxidation of the cysteine residues. Optimized conditions may involve the use of N-chlorosuccinimide (NCS).
-
Cleavage: Cleave the peptide from the resin and remove side-chain protecting groups using a standard TFA cleavage cocktail.
c. Purification:
-
Work-up: After cleavage, precipitate the peptide with cold ether, followed by centrifugation and lyophilization.
-
Purification: Purify the crude peptide by flash chromatography or preparative RP-HPLC.
Visualizations
Synthesis Workflows
Caption: Workflow for the improved SPPS method.
Caption: Workflow for the standard automated SPPS method.
This compound Signaling Pathway
References
A Comparative In Vivo Analysis: [Glu4]-Oxytocin Versus Native Oxytocin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo effects of [Glu4]-Oxytocin, a synthetic analog, and native oxytocin. While quantitative in vivo data for this compound is limited in publicly available literature, this document synthesizes existing qualitative information and relevant data from closely related analogs to offer a comparative perspective. The information is intended to guide researchers in understanding the potential therapeutic implications and research applications of this specific oxytocin derivative.
Executive Summary
Native oxytocin is a neuropeptide renowned for its crucial roles in social bonding, uterine contractions, and lactation. The substitution of the glutamine residue at position 4 with glutamic acid in this compound is expected to alter its biological activity. Based on available structure-activity relationship studies of oxytocin analogs, it is hypothesized that this compound exhibits attenuated in vivo effects compared to native oxytocin. This is primarily attributed to the replacement of the neutral amide side chain of glutamine with the negatively charged carboxyl group of glutamic acid, which likely affects receptor binding and activation.
Comparative Analysis of In Vivo Effects
Uterotonic Effects
| Parameter | Native Oxytocin | This compound (Anticipated) |
| Potency (ED50) | High | Lower than native oxytocin |
| Efficacy | Induces strong, rhythmic uterine contractions | Reduced efficacy in inducing contractions |
| Clinical Relevance | Used for labor induction and augmentation | Potentially less effective as a uterotonic agent |
Social Behavior Effects
| Parameter | Native Oxytocin | This compound (Anticipated) |
| Pro-social Effects | Promotes social bonding, trust, and recognition | Reduced pro-social effects |
| Anxiolytic Effects | Can reduce anxiety in certain social contexts | Diminished anxiolytic properties |
| Clinical Relevance | Investigated for treating social deficits in autism and schizophrenia | Likely less effective for these applications |
Metabolic Effects
| Parameter | Native Oxytocin | This compound (Anticipated) |
| Food Intake | Can reduce food intake and promote weight loss | Reduced impact on appetite and weight |
| Glucose Homeostasis | May improve insulin sensitivity and glucose uptake | Diminished effects on glucose metabolism |
| Clinical Relevance | Potential therapeutic for obesity and metabolic syndrome | Likely less potent for metabolic disorders |
Receptor Binding and Selectivity
The affinity of this compound for the oxytocin receptor (OTR) is expected to be lower than that of native oxytocin. The introduction of a charged glutamate residue at position 4 likely disrupts the optimal interaction with the receptor's binding pocket.
| Ligand | Oxytocin Receptor (OTR) Affinity (Ki/Kd) | Vasopressin Receptor (V1aR) Affinity (Ki/Kd) | Selectivity (OTR vs. V1aR) |
| Native Oxytocin | High (nM range) | Lower (cross-reactivity at higher concentrations) | Moderately selective |
| This compound | Anticipated to be lower than native oxytocin | Unknown | Unknown |
Signaling Pathways
Both native oxytocin and, presumably, this compound, exert their effects by binding to the oxytocin receptor, a G-protein coupled receptor (GPCR). The primary signaling cascade involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC) and subsequent increases in intracellular calcium levels. This cascade is fundamental to many of oxytocin's physiological effects, including uterine muscle contraction.
Figure 1. Simplified Oxytocin Receptor Signaling Pathway.
Experimental Protocols
The following are generalized in vivo experimental protocols for assessing the key effects of oxytocin and its analogs. Researchers should adapt these protocols based on their specific experimental needs and institutional guidelines.
Assessment of Uterotonic Activity in Rats
Objective: To measure the effect of the test compound on uterine contractions in vivo.
Workflow:
Figure 2. Workflow for Uterotonic Activity Assay.
Methodology:
-
Animal Model: Adult female Sprague-Dawley rats in estrus or late-term pregnant rats.
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, urethane).
-
Surgical Procedure: A laparotomy is performed to expose the uterus. A catheter connected to a pressure transducer is inserted into the uterine horn to measure intrauterine pressure.
-
Baseline Recording: Record baseline uterine contractions for a stabilization period (e.g., 30 minutes).
-
Compound Administration: Administer native oxytocin or this compound intravenously (i.v.) or intraperitoneally (i.p.) at various doses.
-
Data Acquisition: Continuously record intrauterine pressure to measure the frequency, amplitude, and duration of uterine contractions.
-
Data Analysis: Quantify the uterotonic effect by calculating the area under the curve (AUC) of the pressure recordings and determine the ED50 for each compound.
Assessment of Social Behavior in Mice (Three-Chamber Sociability Test)
Objective: To evaluate the effect of the test compound on social preference and social novelty.
Workflow:
Figure 3. Workflow for Three-Chamber Sociability Test.
Methodology:
-
Animal Model: Adult male C57BL/6 mice.
-
Apparatus: A three-chambered box with openings between the chambers.
-
Compound Administration: Administer native oxytocin or this compound (e.g., via i.p. injection or intranasally) 30-60 minutes before the test.
-
Habituation: Place the subject mouse in the center chamber and allow it to explore all three chambers for a set period (e.g., 10 minutes).
-
Sociability Test: Place an unfamiliar mouse ("stranger 1") in a wire cage in one of the side chambers and an empty cage in the other. Place the subject mouse in the center chamber and record the time spent in each chamber and interacting with each cage for a set period (e.g., 10 minutes).
-
Social Novelty Test: Replace the empty cage with a new unfamiliar mouse ("stranger 2"). Record the time the subject mouse spends interacting with the now familiar "stranger 1" and the novel "stranger 2" for a set period (e.g., 10 minutes).
-
Data Analysis: Analyze the time spent in each chamber and the duration of interaction with the cages to determine social preference and preference for social novelty.
Assessment of Metabolic Effects in Mice
Objective: To determine the effect of the test compound on food intake, body weight, and glucose tolerance.
Workflow:
Figure 4. Workflow for Metabolic Effects Assay.
Methodology:
-
Animal Model: Diet-induced obese (DIO) or lean C57BL/6 mice.
-
Compound Administration: Administer native oxytocin or this compound daily (e.g., via i.p. injection or osmotic minipump) for a specified period (e.g., 2-4 weeks).
-
Monitoring: Measure food intake and body weight daily.
-
Glucose Tolerance Test (GTT): At the end of the treatment period, fast the mice overnight. Administer a bolus of glucose (e.g., 2 g/kg) via i.p. injection. Collect blood samples at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) to measure blood glucose levels.
-
Data Analysis: Compare changes in body weight and cumulative food intake between treatment groups. Calculate the area under the curve (AUC) for the GTT to assess glucose tolerance.
Conclusion
The available evidence, though indirect, strongly suggests that this compound is a less potent analog of native oxytocin. The substitution at the 4th position with a charged amino acid likely hinders its ability to effectively bind to and activate the oxytocin receptor. This predicted decrease in in vivo activity would likely translate to reduced uterotonic, pro-social, and metabolic effects.
Further research, including quantitative in vivo studies and receptor binding assays, is necessary to fully elucidate the pharmacological profile of this compound. Such studies would provide the definitive data needed to accurately compare its efficacy and potency with native oxytocin and to explore any potential for biased agonism or unique therapeutic applications. This guide serves as a foundational resource for researchers embarking on the investigation of this and other novel oxytocin analogs.
Selectivity profile of [Glu4]-Oxytocin across different receptor subtypes
A Comprehensive Guide to the Receptor Selectivity Profile of [Glu4]-Oxytocin
For researchers and drug development professionals, understanding the precise selectivity profile of a novel compound is paramount. This guide focuses on this compound, an analog of the neuropeptide oxytocin. While a comprehensive, publicly available selectivity profile detailing its binding affinities and functional activities across all human oxytocin and vasopressin receptor subtypes is not currently available in the literature, this guide provides the foundational knowledge and experimental framework required to establish such a profile.
We will present the known selectivity of the native ligands, oxytocin and arginine vasopressin (AVP), as a comparative baseline. Furthermore, we will detail the essential experimental protocols and signaling pathways that are fundamental to characterizing the pharmacological properties of this compound.
Comparative Selectivity of Native Ligands
To understand the importance of a selectivity profile, it is useful to examine the native ligands for the oxytocin and vasopressin receptor family. These receptors share a high degree of structural homology, which can lead to cross-reactivity.[1] The following table summarizes the binding affinities (Ki, in nM) of oxytocin (OT) and arginine vasopressin (AVP) for the human oxytocin receptor (OTR), and the vasopressin V1a, V1b, and V2 receptors. Lower Ki values indicate higher binding affinity.
Table 1: Comparative Binding Affinities (Ki, nM) of Native Ligands at Human Receptors
| Ligand | OTR | V1aR | V1bR | V2R |
|---|---|---|---|---|
| Oxytocin (OT) | ~0.8 - 1.7 | ~120 | >1000 | >1000 |
| Arginine Vasopressin (AVP) | ~1.7 - 36.1 | ~1.1 | ~0.7 | ~1.0 |
Note: The specific values can vary between studies based on experimental conditions. The data presented is a representative range based on available literature. There can be differences of around 10–100 fold in the selectivity of OTRs and AVP receptors for OT and AVP.[1]
Key Signaling Pathways
The oxytocin and vasopressin receptors are G-protein coupled receptors (GPCRs) that initiate distinct downstream signaling cascades upon activation.
-
OTR, V1aR, and V1bR: These receptors primarily couple to Gαq/11 proteins. Activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC).
-
V2R: This receptor primarily couples to Gαs proteins. Activation stimulates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP, in turn, activates protein kinase A (PKA).
These pathways are crucial for the physiological effects mediated by these receptors.
Experimental Protocols
To determine the selectivity profile of this compound, two primary types of experiments are required: binding assays to measure affinity (Ki) and functional assays to measure activity (EC50).
Radioligand Competition Binding Assay Protocol
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
1. Membrane Preparation:
-
Culture cells stably expressing the human receptor of interest (e.g., OTR, V1aR, V1bR, or V2R).
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2) with protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in a storage buffer containing a cryoprotectant (e.g., 10% sucrose) and determine the protein concentration (e.g., using a BCA assay). Store aliquots at -80°C.
2. Competition Binding Assay:
-
On the day of the assay, thaw the membrane preparation and resuspend in the final binding buffer.
-
In a 96-well plate, add the following to each well in order:
- Membrane suspension (typically 5-100 µg protein per well).
- A range of concentrations of the unlabeled test compound, this compound.
- A fixed concentration of a suitable radioligand (e.g., [³H]-Oxytocin for OTR, [³H]-AVP for vasopressin receptors), typically at a concentration near its dissociation constant (Kd).
-
Include control wells for total binding (radioligand + membranes, no competitor) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).
-
Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) with gentle agitation to reach equilibrium.
3. Separation and Counting:
-
Terminate the incubation by rapid vacuum filtration through a glass fiber filter mat (e.g., GF/C), which traps the membranes with bound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays
Functional assays measure the biological response elicited by the compound, providing an EC50 value (the concentration that produces 50% of the maximum response).
-
For Gq-coupled receptors (OTR, V1aR, V1bR): A common method is to measure changes in intracellular calcium concentration. This is often done using calcium-sensitive fluorescent dyes (e.g., Fura-2, Fluo-4). Cells expressing the receptor are loaded with the dye, and the fluorescence is measured before and after the addition of different concentrations of this compound. The change in fluorescence corresponds to the change in intracellular calcium.
-
For Gs-coupled receptors (V2R): The most common assay measures the accumulation of cAMP. This can be performed using various commercially available kits, such as those based on competitive immunoassays (ELISA) or fluorescence resonance energy transfer (FRET). Cells are stimulated with a range of concentrations of this compound, and the resulting levels of intracellular cAMP are quantified.
By generating this data, researchers can build a comprehensive selectivity profile for this compound, enabling a clear comparison of its activity across the different receptor subtypes and providing critical insights for its potential therapeutic applications.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of [Glu4]-Oxytocin
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of [Glu4]-Oxytocin, a derivative of the peptide hormone oxytocin. While this compound is not classified as a hazardous substance, prudent handling and disposal are essential to ensure a safe laboratory environment and prevent the release of biologically active compounds into the environment.[1]
Core Disposal Principles
The fundamental principle for the disposal of any laboratory chemical is adherence to local, state, and federal regulations. For peptide-based compounds like this compound, which are biologically active, it is crucial to prevent their release into waterways.[2][3] Therefore, disposal down the drain is not a recommended practice.[3][4]
Consulting with your institution's Environmental Health and Safety (EHS) office is the most reliable course of action to ensure compliance with all applicable regulations and to receive guidance based on your facility's specific waste management protocols.
Quantitative Data for Handling and Disposal
The following table summarizes key information for the safe handling and disposal of this compound.
| Parameter | Information | Source |
| Chemical Name | This compound | MedChemExpress |
| CAS Number | 4314-67-4 | Sigma-Aldrich |
| Molecular Formula | C45H69N11O15S2 | MedChemExpress |
| Molecular Weight | 1068.22 | MedChemExpress |
| Hazard Classification | Not a hazardous substance or mixture | MedChemExpress |
| Primary Disposal Route | Incineration via a licensed waste management vendor | BenchChem |
| Improper Disposal | Do not dispose of down the drain | BenchChem, Pharmacy Purchasing & Products Magazine |
| Personal Protective Equipment (PPE) | Laboratory coat, gloves, and safety glasses | BenchChem |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound and associated contaminated materials is as follows:
-
Segregation of Waste : At the point of generation, separate all this compound waste from other laboratory waste streams. This includes unused or expired product, contaminated labware (e.g., vials, syringes, pipette tips), and contaminated personal protective equipment (PPE).
-
Waste Containment :
-
Solid Waste : Place all solid this compound waste into a clearly labeled, leak-proof, and puncture-resistant container. The container should be designated for "Non-Hazardous Pharmaceutical Waste for Incineration."
-
Liquid Waste : Absorb liquid waste containing this compound with an inert, non-combustible absorbent material (e.g., diatomite, universal binders). Place the absorbed material into the designated solid waste container.
-
-
Labeling : Clearly label the waste container with the contents, including the name "this compound Waste," and the date of accumulation.
-
Storage : Store the sealed waste container in a designated, secure area away from general laboratory traffic. The storage area should be cool and dry.
-
Final Disposal : Arrange for the collection and disposal of the this compound waste through your institution's EHS office or a licensed environmental management vendor.
Experimental Protocols for Inactivation
While some studies have explored the inactivation of oxytocin by substances like acetone, these methods are not standardized for routine laboratory waste disposal and may not be compliant with institutional or regulatory requirements.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling [Glu4]-Oxytocin
Researchers and drug development professionals handling [Glu4]-Oxytocin must adhere to stringent safety protocols to ensure personal safety and maintain experimental integrity. While the Safety Data Sheet (SDS) for this compound acetate indicates it is not classified as a hazardous substance, it is crucial to handle it, like all research peptides, with a comprehensive safety approach due to the potential for unforeseen biological activity.[1] This guide provides essential, immediate safety and logistical information, including operational and disposal plans.
Engineering Controls and Work Practices
To minimize exposure, handling of this compound should be performed in a well-ventilated area.[1] For larger-scale operations or when there is a potential for aerosolization, the use of process enclosures, local exhaust ventilation (such as a biosafety cabinet or ventilated balance enclosure), or other engineering controls is recommended to maintain airborne levels as low as reasonably achievable.[2][3] Totally enclosed processes and materials transport systems are required for large-scale operations.[2]
Safe work practices are fundamental to minimizing risk. Avoid inhalation, ingestion, and contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. When handling the substance, it is important to prevent spills and minimize its release into the environment. An accessible safety shower and eye wash station should be available in the work area.
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended when handling this compound. A risk assessment based on the specific laboratory procedures and quantities being used should be conducted to determine if additional protection is required.
| PPE Category | Recommended Equipment |
| Eye Protection | Safety goggles with side-shields or safety glasses. If there is a potential for splashes, mists, or aerosols, a face shield should be worn. |
| Hand Protection | Chemical-resistant protective gloves. Considering double gloving is a good practice to enhance protection. |
| Skin and Body Protection | A laboratory coat or work uniform is essential. For tasks with a higher risk of exposure, additional protective garments such as sleevelets, aprons, or disposable suits should be used to prevent skin contact. Impervious clothing is recommended. |
| Respiratory Protection | Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required. However, if dust or aerosols are generated, a suitable respirator should be used. |
Experimental Workflow for Handling this compound
The following diagram outlines a general workflow for handling this compound in a research setting, from receiving to disposal.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
